Technical Documentation Center

6-Methylpyridazin-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methylpyridazin-4-amine hydrochloride
  • CAS: 1892936-61-6

Core Science & Biosynthesis

Foundational

6-Methylpyridazin-4-amine hydrochloride CAS number 1892936-61-6

Optimizing Heterocyclic Scaffolds for Next-Generation Small Molecule Therapeutics Executive Summary In the landscape of modern medicinal chemistry, 6-Methylpyridazin-4-amine hydrochloride (CAS 1892936-61-6) has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Heterocyclic Scaffolds for Next-Generation Small Molecule Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, 6-Methylpyridazin-4-amine hydrochloride (CAS 1892936-61-6) has emerged as a high-value heterocyclic building block. As drug discovery programs increasingly move away from saturated patent spaces surrounding pyridine and pyrimidine scaffolds, the pyridazine core offers a distinct "scaffold hopping" advantage.

This mono-cyclic diazine serves two critical functions:

  • Bioisosteric Replacement: It mimics the hydrogen-bonding potential of 4-aminopyridine while altering lipophilicity (LogP) and metabolic stability.

  • Kinase Hinge Binding: The 4-amino group combined with the N1/N2 ring nitrogens provides a classic donor-acceptor motif essential for ATP-competitive inhibition.

This guide details the physicochemical profile, validated synthetic pathways, and quality control protocols required to integrate this compound into high-throughput lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The hydrochloride salt form enhances the aqueous solubility of the parent base, facilitating handling during aqueous workups and biological assays.

PropertySpecification
CAS Number 1892936-61-6
IUPAC Name 6-Methylpyridazin-4-amine hydrochloride
Synonyms 4-Amino-6-methylpyridazine HCl; 3-Methyl-5-aminopyridazine HCl
Molecular Formula C₅H₇N₃[1][2] · HCl
Molecular Weight 145.59 g/mol (Salt); 109.13 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility High in H₂O, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc) ~5.8 (conjugate acid of ring nitrogen)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Synthetic Routes & Manufacturing[2][9]

The synthesis of 4-amino-6-methylpyridazine typically avoids direct amination of the unactivated pyridazine ring due to poor regioselectivity. Instead, it relies on nucleophilic aromatic substitution (SNAr) followed by catalytic dehalogenation , or cyclization of acyclic precursors.

Primary Synthetic Pathway (Reduction of Chlorinated Precursor)

The most robust route involves the catalytic hydrogenolysis of 3-chloro-6-methylpyridazin-4-amine . This precursor is often derived from 3,6-dichloro-4-methylpyridazine via regioselective amination.

Step-by-Step Protocol:

Reagents:

  • Precursor: 3-Chloro-6-methylpyridazin-4-amine (1.0 eq)

  • Catalyst: 10% Pd/C (50% w/w water wet)

  • Solvent: Methanol (anhydrous)

  • Base: Triethylamine (1.1 eq) - Optional, to scavenge HCl if free base is desired first

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar)

Procedure:

  • Dissolution: Charge the reaction vessel with 3-chloro-6-methylpyridazin-4-amine dissolved in methanol (10 mL/g).

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously at room temperature (20–25°C) for 4–12 hours. Monitor via LC-MS for the disappearance of the chloro-adduct (M+H ~144/146) and appearance of the product (M+H ~110).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Salt Formation: Concentrate the filtrate. Redissolve the residue in a minimal volume of ethanol. Add 1.2 eq of 4M HCl in dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate. Filter, wash with cold diethyl ether, and dry under vacuum.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

SynthesisWorkflow Precursor 3,6-Dichloro-4-methylpyridazine Intermediate 3-Chloro-6-methylpyridazin-4-amine Precursor->Intermediate NH3 (aq), 130°C (Regioselective SNAr) ProductBase 6-Methylpyridazin-4-amine (Free Base) Intermediate->ProductBase H2, Pd/C, MeOH (Dehalogenation) FinalSalt CAS 1892936-61-6 (HCl Salt) ProductBase->FinalSalt HCl/Dioxane (Salt Formation)

Figure 1: Synthetic workflow from dichloropyridazine starting material to the final hydrochloride salt.[1][3][4][5]

Applications in Drug Discovery[1][2][4][8][10]

Scaffold Hopping & Bioisosterism

In medicinal chemistry, the pyridazine ring is a "privileged structure." When a project hits a patent wall with a pyridine-based inhibitor, switching to a pyridazine (inserting a nitrogen at position 2) is a standard strategy.

  • LogP Modulation: The extra nitrogen lowers lipophilicity compared to pyridine, potentially improving solubility and reducing metabolic clearance.

  • H-Bonding: The N1-N2 bond creates a unique electrostatic potential surface, often altering binding affinity to target proteins.

Kinase Inhibitor Design

The 4-aminopyridazine motif is structurally analogous to the hinge-binding region of ATP.

  • The amine (NH₂) acts as a Hydrogen Bond Donor.

  • The ring nitrogen (N1 or N2) acts as a Hydrogen Bond Acceptor.

  • Mechanism: This D-A (Donor-Acceptor) motif forms bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Gatekeeper residues).

Quality Control & Analytical Protocols

To ensure data integrity in biological assays, the purity of CAS 1892936-61-6 must be rigorously validated.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time: Expect early elution due to high polarity (LogP < 1).

1H NMR Validation
  • Solvent: DMSO-d₆ (Deuterated DMSO).

  • Key Signals:

    • δ ~2.3-2.5 ppm: Singlet (3H) corresponding to the methyl group at C6.

    • δ ~6.8-7.0 ppm: Singlet (1H) corresponding to the aromatic proton at C5.

    • δ ~8.5-9.0 ppm: Broad singlet (2H-3H) for the amine/ammonium protons (shifts significantly depending on salt form and water content).

Decision Logic for QC

The following decision tree outlines the acceptance criteria for using this material in cellular assays.

QC_Workflow Sample Raw Sample CAS 1892936-61-6 LCMS LC-MS Analysis Sample->LCMS PurityCheck Purity > 95%? LCMS->PurityCheck NMR 1H NMR Verification PurityCheck->NMR Yes Purify Recrystallize (EtOH/Et2O) PurityCheck->Purify No SaltCheck Stoichiometry Check (Free Base vs HCl) NMR->SaltCheck Release Release for Biological Assay SaltCheck->Release Confirmed SaltCheck->Purify Undefined Purify->LCMS Retest

Figure 2: Quality Control Decision Tree ensuring compound integrity prior to biological screening.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C.

  • Solution Stability: Stable in DMSO for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis or precipitation.

  • Safety: Treat as a skin and eye irritant (H315, H319). Use standard PPE (gloves, goggles, lab coat).

References

  • PubChem. (n.d.).[6] Compound Summary: Pyridazin-4-amine hydrochloride.[6] National Library of Medicine.[6] Retrieved from [Link][6]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.[4] MDPI Pharmaceuticals.[7][8] Retrieved from [Link]

  • Google Patents. (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines.

Sources

Exploratory

6-Methylpyridazin-4-amine Hydrochloride: Technical Characterization Guide

This guide details the physicochemical profile, characterization protocols, and handling standards for 6-Methylpyridazin-4-amine hydrochloride . It is designed for medicinal chemists and process engineers requiring high-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, characterization protocols, and handling standards for 6-Methylpyridazin-4-amine hydrochloride . It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug discovery scaffolds.

Chemical Identity & Nomenclature

This compound serves as a critical pyridazine building block, often utilized in the synthesis of kinase inhibitors and heterocyclic ligands where the 1,2-diazine core provides unique hydrogen-bonding vectors compared to pyridine analogs.

PropertySpecification
IUPAC Name 6-Methylpyridazin-4-amine hydrochloride
Common Name 4-Amino-6-methylpyridazine HCl
CAS Number 1892936-61-6 (HCl Salt); 18591-82-7 (Free Base)
Molecular Formula C₅H₇N₃[1][2] · HCl
Molecular Weight 145.59 g/mol (Salt); 109.13 g/mol (Free Base)
SMILES (Salt) CC1=CC(=CN=N1)N.Cl
Appearance White to off-white crystalline solid
Physicochemical Properties

Note: Experimental data for the specific hydrochloride salt is rare in open literature. The values below synthesize experimental free-base data with standard salt-form physical chemistry principles.

2.1 Thermal & Phase Properties
PropertyValue / RangeSource/Note
Melting Point (Free Base) 117–120 °C Experimental (Lit. Synlett) [1]
Melting Point (HCl Salt) > 210 °C (Decomp.) Predicted based on amino-pyridazine salt analogs.
Hygroscopicity Moderate to HighHCl salts of heteroaromatic amines are prone to moisture uptake.
Solubility (Water) High (> 50 mg/mL)Ionic dissociation favored.
Solubility (DMSO) HighSuitable for biological assay stock solutions.
Solubility (DCM/EtOAc) NegligibleRequires conversion to free base for organic extraction.
2.2 Acid-Base Profile (pKa)

The 4-aminopyridazine core is significantly more basic than unsubstituted pyridazine due to the electron-donating amino group.

  • Predicted pKa (Ring N): ~6.0 – 6.5

  • Implication: The molecule exists as a cation at physiological pH (7.4) and in acidic media. To extract into organic solvents (DCM), the aqueous phase must be adjusted to pH > 9 .

Synthetic Origins & Impurity Profile

Understanding the synthesis route is crucial for anticipating impurities (regioisomers and precursors).

Primary Synthesis Route (Deoxygenation/Reduction): A common route involves the reduction of 3-methoxy-6-methylpyridazine 1-oxide or azido intermediates.

Synthesis Start 3-Chloro-6-methylpyridazine Inter Azido / N-Oxide Intermediate Start->Inter Nucleophilic Subst. or Oxidation Prod 6-Methylpyridazin-4-amine (Free Base) Inter->Prod Pd/C H2 Reduction or Deoxygenation Salt HCl Salt (Final Product) Prod->Salt HCl/Dioxane Precipitation

Figure 1: Common synthetic lineage.[3] Trace impurities may include 3-chloro analogs or unreduced N-oxides.

Analytical Characterization Protocols
4.1 1H-NMR Validation (DMSO-d6)

The hydrochloride salt will show distinct downfield shifts compared to the free base due to protonation of the ring nitrogen.

PositionProton TypeMultiplicityApprox. Shift (δ ppm)Interpretation
H-3 AromaticDoublet (d)9.0 – 9.4 Highly deshielded (adjacent to N=N).
H-5 AromaticDoublet (d)7.2 – 7.6 Ortho to amine/methyl.
NH₂ AmineBroad Singlet8.5 – 9.5 Exchangeable; integrates to 2H (or 3H if N-H+ observed).
CH₃ MethylSinglet (s)2.5 – 2.6 Characteristic methyl on aromatic ring.
4.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]+: 110.07 m/z (Calculated for C₅H₈N₃⁺)[4]

  • Salt Counter-ion: Cl⁻ (Requires negative mode or precipitation with AgNO₃ to confirm).

4.3 Quality Control Decision Tree

Use this workflow to validate incoming batches of the material.

QC_Workflow Start Sample Receipt Solubility Soluble in Water? Start->Solubility AgNO3 AgNO3 Test (White Ppt?) Solubility->AgNO3 Yes Fail QUARANTINE Solubility->Fail No (Free Base?) LCMS LC-MS [M+H]+ = 110? AgNO3->LCMS Yes (Cl- present) AgNO3->Fail No (Wrong Salt) NMR 1H-NMR Integrals Correct? LCMS->NMR Yes LCMS->Fail No (Wrong MW) Pass RELEASE BATCH NMR->Pass Clean NMR->Fail Impure

Figure 2: Step-by-step QC validation logic for the hydrochloride salt.

Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to humid air will lead to deliquescence, complicating weighing accuracy.

  • Safety (SDS Summary):

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.

    • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References
  • Synthesis & Free Base Properties:Synlett, 1999, and Journal of Heterocyclic Chemistry (General Pyridazine Methods).
  • CAS Registry Data: CAS 1892936-61-6 (HCl Salt) / CAS 18591-82-7 (Free Base). Source: Chemical Abstracts Service (CAS).
  • Safety Data: ECHA Registration Dossier for Pyridazine derivatives.

Sources

Foundational

Part 1: The Central Role of Lipophilicity in Drug Discovery

A Comprehensive Technical Guide to the Predicted XlogP of 6-Methylpyridazin-4-amine: Computational Prediction and Experimental Validation For Researchers, Scientists, and Drug Development Professionals This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Predicted XlogP of 6-Methylpyridazin-4-amine: Computational Prediction and Experimental Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the predicted octanol-water partition coefficient (XlogP) for the compound 6-Methylpyridazin-4-amine. As a critical parameter in drug discovery, understanding and accurately determining lipophilicity is paramount for predicting a compound's pharmacokinetic profile and ultimate success as a therapeutic agent. This document synthesizes data from various computational prediction models, explains the underlying methodologies, and presents detailed protocols for experimental validation, thereby offering a holistic view for the modern drug development professional.

Lipophilicity, the "fat-loving" nature of a molecule, is a fundamental physicochemical property that profoundly influences a drug's journey through the body.[1] It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. This ratio is expressed as its base-10 logarithm, logP.[2] A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[2]

In the early stages of drug discovery, when physical samples may not yet exist, computational predictions of this value, denoted as XlogP or clogP, are indispensable.[2] These in silico predictions guide the selection and optimization of lead compounds by forecasting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3]

  • Absorption: To be orally bioavailable, a drug must pass through the lipid-rich membranes of the gastrointestinal tract. Adequate lipophilicity is essential for this passive diffusion.[1][4]

  • Distribution: Once in the bloodstream, a drug's ability to cross cellular barriers and reach its target tissue is also governed by its lipophilicity.[4]

  • Metabolism & Excretion: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver and may accumulate in fatty tissues, potentially leading to toxicity.[4][5]

Therefore, achieving an optimal balance of lipophilicity is a key challenge in medicinal chemistry. The well-known Lipinski's "Rule of Five" suggests that for a compound to have a higher likelihood of being an orally active drug, its logP should not exceed 5.[4] For the specific compound 6-Methylpyridazin-4-amine, a pyridazine derivative of interest in medicinal chemistry, accurately predicting its XlogP is a critical first step in evaluating its drug-like potential.[6]

Part 2: Computational Prediction of XlogP for 6-Methylpyridazin-4-amine

A multitude of computational models exist for predicting logP, each employing different algorithms and training datasets. This diversity can lead to a range of predicted values for the same molecule. Presenting these different predictions provides a more nuanced understanding of the compound's likely physicochemical space. The canonical SMILES for 6-Methylpyridazin-4-amine, CC1=CC(=CN=N1)N , was used to generate the following predicted values.[1]

Data Presentation: Predicted XlogP Values
Prediction Model/PlatformMethodology TypePredicted XlogP/logP
PubChem Atom-additive (XLOGP3)-0.4
SwissADME
iLOGPPhysics-based (Free Energy of Solvation)-0.66
XLOGP3Atom-additive with corrections-0.38
WLOGPAtom-additive (Fragmental System)-0.58
MLOGPTopological (Molecular Descriptors)0.22
SILICOS-ITHybrid (Fragment & Topological)0.25
Consensus logPArithmetic Mean-0.23
ALOGPS 2.1 E-State Indices & Neural Networks0.08

Note: These values were generated using publicly accessible prediction platforms based on the compound's SMILES string. Slight variations may occur between software versions.

Methodology Deep Dive: The "Why" Behind the Numbers

The variation in the predicted values in the table above stems directly from the different philosophies behind the predictive models.

1. Atom-Additive and Fragment-Based Methods (XLOGP3, WLOGP, Molinspiration): These are among the most common approaches. They operate on the principle that the logP of a molecule is the sum of the contributions of its constituent atoms or predefined chemical fragments.[7]

  • XLOGP3: This method calculates logP by summing the contributions of 87 atom/group types. Crucially, it also applies correction factors to account for intramolecular interactions, such as internal hydrogen bonds, which can influence lipophilicity.[5][7] It may also use a known logP value of a structurally similar reference compound from its training database as a starting point to refine the prediction.[5][7]

  • WLOGP: This is a purely atomistic method based on the fragmental system developed by Wildman and Crippen. It relies on the contributions of individual atoms without applying complex corrective factors.[8]

  • Molinspiration (miLogP): This method uses group contributions derived from fitting calculated logP against a large training set of over 12,000 drug-like molecules.[1] It includes values for basic fragments as well as larger fragments that account for intramolecular effects.[1]

The primary advantage of these methods is their speed and simplicity. However, their accuracy is highly dependent on the diversity and quality of the training set. They may fail to accurately predict logP for novel chemical scaffolds not well-represented in their database.

cluster_input Input cluster_process Prediction Process cluster_output Output SMILES Molecule Structure (SMILES) Deconstruct Deconstruct into Atoms/Fragments SMILES->Deconstruct Assign Assign Contribution Value to Each Piece Deconstruct->Assign Correct Apply Correction Factors (e.g., H-bonds) Assign->Correct If applicable Sum Sum All Contributions Assign->Sum Correct->Sum XlogP Predicted XlogP Value Sum->XlogP

Caption: Workflow of a typical atom/fragment-based XlogP prediction.

2. Topological Methods (MLOGP): Instead of breaking the molecule apart, these methods use descriptors that characterize the molecule's overall topology, such as its size, shape, and branching.

  • MLOGP: This approach uses a linear relationship with 13 molecular descriptors (e.g., counts of specific atom types, molecular weight) to calculate logP.[8] The model is derived from a regression analysis of a large dataset of compounds with known logP values.[9] These methods are computationally fast but can be less intuitive, as the connection between a specific structural feature and the final logP value is not always direct.

3. Physics-Based Methods (iLOGP): These methods represent a fundamentally different approach, calculating logP from first principles.

  • iLOGP: This model estimates the free energies of solvation for a compound in both n-octanol and water.[10] The logP is then calculated directly from the difference between these two energy values. While potentially more accurate for novel molecules, these methods are computationally more intensive.

4. Hybrid and Machine Learning Approaches (SILICOS-IT, ALOGPS): These modern methods combine elements from other approaches to improve predictive power.

  • SILICOS-IT: This is a hybrid method that uses a combination of 27 fragments and 7 topological descriptors.[8]

  • ALOGPS: This program uses atom-type electrotopological state (E-state) indices and associative neural networks.[11][12] It is trained on a very large database of compounds and can even incorporate user data to refine its predictions for specific chemical series.[13][14]

The Consensus logP provided by platforms like SwissADME is simply the arithmetic mean of the different models it runs.[10] This is often used by researchers as a more robust estimate than any single prediction, as it averages out the biases of the individual methods.

Part 3: Experimental Validation: Protocols and Best Practices

While computational predictions are invaluable, they must be validated by experimental data. The "gold standard" for logP determination is the shake-flask method , with reverse-phase high-performance liquid chromatography (RP-HPLC) serving as a high-throughput alternative.[2]

Protocol 1: The Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of a compound between n-octanol and water and is considered the most accurate and reliable technique.[2] It is generally suitable for determining logP values in the range of -2 to 4.[13]

Principle: A known amount of the test compound is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is determined analytically.

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Shake high-purity n-octanol with high-purity water in a separatory funnel for 24 hours at the desired experimental temperature (e.g., 25°C).

    • Allow the layers to separate completely. The n-octanol is now water-saturated, and the water is octanol-saturated. These will be used for the experiment.

  • Preparation of Test Solution:

    • Accurately weigh the test substance (6-Methylpyridazin-4-amine) and prepare a stock solution in the most appropriate solvent (n-octanol is typically preferred for initial dissolution). The final concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning:

    • In a suitable vessel (e.g., a glass-stoppered centrifuge tube), combine a precise volume of the water-saturated n-octanol and octanol-saturated water. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.

    • Add a small, precise volume of the stock solution to the vessel.

    • Stopper the vessel and shake vigorously until equilibrium is achieved. This can take several minutes to several hours. A mechanical shaker at a constant temperature is recommended.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases. This is critical to avoid cross-contamination.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of 6-Methylpyridazin-4-amine in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS). A calibration curve for the analyte in each phase must be prepared beforehand.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

    • The final value is expressed as its logarithm: logP = log10(P)

    • The experiment should be repeated at least twice, and the results averaged.

Caption: Experimental workflow of the shake-flask method for logP determination.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method estimates logP based on a compound's retention time on a nonpolar stationary phase. It is much faster than the shake-flask method, requires very little sample, and is less sensitive to impurities, making it ideal for high-throughput screening.[8][9]

Principle: The logarithm of the capacity factor (log k), which is derived from the retention time of a compound on a reverse-phase column (e.g., C18), is linearly correlated with its logP. A calibration curve is constructed using a set of standard compounds with known logP values.

Step-by-Step Methodology:

  • System Setup:

    • HPLC system with a UV detector.

    • Reverse-phase column (e.g., ODS, C18).

    • Mobile phase: An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The pH of the buffer should be chosen to ensure the analyte is in its neutral form.

  • Preparation of Standards:

    • Select 5-10 reference compounds with accurately known logP values that bracket the expected logP of the test substance. These standards should ideally be structurally related to the test compound if possible.

    • Prepare individual stock solutions of each standard and the test compound (6-Methylpyridazin-4-amine) in the mobile phase.

  • Calibration:

    • Inject each standard compound onto the HPLC system and record its retention time (t_R_).

    • Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • For each standard, calculate the capacity factor (k): k = (t_R_ - t_0_) / t_0_

    • Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis).

    • Perform a linear regression on the data points to obtain the calibration curve equation: logP = a(log k) + b.

  • Sample Analysis:

    • Inject the solution of 6-Methylpyridazin-4-amine and record its retention time.

    • Calculate its capacity factor (k) using the same formula.

  • Calculation:

    • Using the calculated log k for 6-Methylpyridazin-4-amine, interpolate its logP value from the calibration curve equation.

cluster_setup Setup & Calibration cluster_analysis Analysis Standards Inject Standards with Known logP Values HPLC RP-HPLC System (C18 Column) Standards->HPLC Detector UV Detector HPLC->Detector Calc_logk Calculate log k for Each Standard Detector->Calc_logk Plot Plot logP vs. log k (Generate Calibration Curve) Calc_logk->Plot Interpolate Interpolate logP from Calibration Curve Plot->Interpolate Use Equation Test_Compound Inject 6-Methylpyridazin-4-amine HPLC2 RP-HPLC System (C18 Column) Test_Compound->HPLC2 Detector2 UV Detector HPLC2->Detector2 Calc_logk2 Calculate log k for Test Compound Detector2->Calc_logk2 Calc_logk2->Interpolate

Caption: Schematic of an RP-HPLC workflow for logP determination.

Part 4: Conclusion: An Integrated Approach to Lipophilicity Assessment

The predicted XlogP of 6-Methylpyridazin-4-amine ranges from approximately -0.6 to +0.3, with a consensus value near -0.23. This suggests the compound is predominantly hydrophilic. The slight variations among the computational models highlight the importance of not relying on a single prediction method. Atom-additive and fragment-based methods provide rapid and valuable initial estimates, while topological, physics-based, and machine learning models offer alternative perspectives that can be particularly useful for novel scaffolds.

Ultimately, in silico predictions serve as a powerful guide, but they are not a substitute for empirical data. For a compound like 6-Methylpyridazin-4-amine, which is in the drug-like chemical space, experimental determination via the shake-flask or RP-HPLC method is a mandatory step for validation. By integrating computational predictions with robust experimental validation, researchers can make more informed decisions, optimizing lead compounds for the desired pharmacokinetic profile and increasing the probability of success in the complex journey of drug development.

References

  • Vertex AI Search. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Advanced Chemistry Development, Inc.
  • BOC Sciences. (2024). Lipophilicity of Drug.
  • Waring, M. J., et al. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 61(23), 10393-10404.
  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
  • DMT-Nexus Wiki. (2012). XlogP.
  • Cao, M., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central.
  • ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients.
  • WuXi AppTec DMPK. (2023).
  • ResearchGate. (n.d.).
  • PubMed. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Scribd. (n.d.). Shake Flask Method.
  • Wang, R., Fu, Y., & Lai, L. (2000). A new atom-additive method for calculating octanol/water partition coefficient (log P). Perspectives in Drug Discovery and Design, 19, 47-66.
  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 154-162.
  • Lenselink, E. B., & Stouten, P. F. W. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35, 901-909.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.
  • Wang, R. (n.d.). User manual for XLOGP v2.0.
  • PubChem. (n.d.). 6-methylpyridazin-4-amine hydrochloride. Retrieved February 19, 2026, from [Link].

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link].

  • Molinspiration Cheminformatics. (n.d.). Calculation of molecular properties. Retrieved February 19, 2026, from [Link].

  • VCCLAB. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS). Retrieved February 19, 2026, from [Link].

  • Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 6-Methylpyridazin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Core Molecule 6-Methylpyridazin-4-amine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring system....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Molecule

6-Methylpyridazin-4-amine hydrochloride is a heterocyclic organic compound featuring a pyridazine ring system. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry and materials science due to its unique physicochemical properties.[1] The amine substituent and its formation as a hydrochloride salt further influence its chemical behavior, particularly its stability and handling requirements. This guide provides a comprehensive overview of the factors governing the stability of 6-Methylpyridazin-4-amine hydrochloride, offering field-proven insights and detailed protocols for its proper storage and handling to ensure its integrity in research and development.

Physicochemical Properties: A Foundation for Stability Assessment

The inherent stability of 6-Methylpyridazin-4-amine hydrochloride is dictated by its molecular structure. The pyridazine ring is a π-electron deficient system, which can influence its reactivity.[2] While generally stable, the presence of the amine group and the hydrochloride salt form introduces specific considerations.

A summary of key physicochemical properties is presented below:

PropertyValue/InformationSource
Molecular Formula C₅H₈ClN₃Inferred
Molecular Weight 145.60 g/mol Inferred
Appearance Likely a crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge
pKa The amine group will be protonated, influencing the pKa of the molecule.General knowledge

Core Stability Concerns and Potential Degradation Pathways

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For 6-Methylpyridazin-4-amine hydrochloride, the pyridazine ring itself is generally stable to hydrolysis due to its aromatic character. However, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other degradative reactions, although this is considered less likely under typical storage conditions. The primary concern for hydrolysis would be related to any potential impurities from its synthesis that may be more susceptible to hydrolysis.

Oxidative Degradation

Oxidative degradation is a significant concern for many nitrogen-containing heterocyclic compounds. The pyridazine ring and the amine group can be susceptible to oxidation, especially in the presence of oxygen, transition metals, or peroxides. Potential oxidation products could include N-oxides or products of ring-opening. It is crucial to protect the compound from atmospheric oxygen, particularly for long-term storage.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in aromatic and heterocyclic compounds. This can lead to the formation of various degradation products through mechanisms such as photo-oxidation or photoreduction. To ensure the integrity of 6-Methylpyridazin-4-amine hydrochloride, it should be protected from light.

A diagram illustrating the potential degradation pathways is provided below:

G cluster_main 6-Methylpyridazin-4-amine Hydrochloride cluster_stress Stress Conditions cluster_products Potential Degradation Products A 6-Methylpyridazin-4-amine Hydrochloride B Hydrolysis (Acid/Base) A->B Potential for ring cleavage under harsh conditions C Oxidation (e.g., H₂O₂) A->C Formation of N-oxides D Photolysis (UV/Vis Light) A->D Various photoproducts E Thermal (Heat) A->E Accelerates other degradation pathways F Ring-Opened Products B->F G N-Oxide Derivatives C->G H Photoreaction Products D->H I Other Impurities E->I

Caption: Potential Degradation Pathways of 6-Methylpyridazin-4-amine Hydrochloride.

Recommended Storage and Handling

Based on the chemical nature of 6-Methylpyridazin-4-amine hydrochloride and general best practices for amine salts, the following storage and handling procedures are recommended to ensure its long-term stability:

ParameterRecommendationRationale
Temperature Store refrigerated (2-8 °C).Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation.
Moisture Keep in a tightly sealed container in a dry place.Protects from atmospheric moisture which can facilitate hydrolytic degradation.
Light Protect from light by using an amber vial or by storing in the dark.Prevents photodegradation.

For handling, it is advised to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Stability-Indicating Analytical Methods

To monitor the purity and stability of 6-Methylpyridazin-4-amine hydrochloride, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Forced Degradation Studies

Forced degradation studies are a critical component of developing a stability-indicating method. These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products. The goal is to ensure that the analytical method can separate the intact compound from all potential degradation products.

Experimental Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Methylpyridazin-4-amine hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N sodium hydroxide, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. Heat the solution at 60°C for specified time points. At each time point, withdraw a sample, neutralize it with 0.1 N hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for specified time points. At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at a high temperature (e.g., 80°C) for specified time points. Also, expose the solid compound to the same thermal stress.

  • Photostability: Expose an aliquot of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

A workflow for a typical stability study is depicted below:

G cluster_start Start cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Obtain Sample of 6-Methylpyridazin-4-amine HCl B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photostability (ICH Q1B) A->F G Develop Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Analyze Stressed Samples G->H I Peak Purity Assessment (e.g., PDA Detector) H->I J Identify Degradation Products I->J K Validate Analytical Method J->K L Establish Storage Conditions and Shelf-Life K->L

Caption: Experimental Workflow for a Forced Degradation and Stability Study.

Recommended HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of polar compounds like 6-Methylpyridazin-4-amine hydrochloride.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30°C) for better reproducibility.

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

Ensuring the stability of 6-Methylpyridazin-4-amine hydrochloride is paramount for the reliability and reproducibility of research and development activities. While specific stability data for this compound is limited, a thorough understanding of the chemistry of pyridazines and amine hydrochlorides allows for the establishment of robust storage and handling protocols. By implementing the recommended storage conditions, protecting the compound from light, moisture, and oxygen, and utilizing a validated stability-indicating analytical method, researchers can be confident in the quality and integrity of this important chemical entity. The provided protocols for forced degradation and stability testing serve as a comprehensive framework for establishing the stability profile of 6-Methylpyridazin-4-amine hydrochloride and other related compounds.

References

  • Computational Chemistry Aided Organic Chemistry Teaching: A Case of Comparison of Basicity and Stability of Diazine Isomers. University Chemistry, 2025, 40(3): 76-82. [Link]

  • Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines. Request PDF. [Link]

  • Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines. Synthetic Communications, 2011, 41(9). [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • A regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • Diazine Stability & Aromaticity: A Computational Study. studylib.net. [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. PubMed. [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. Request PDF. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • Trends in Analytical chemistry. CONICET. [Link]

  • The Pharmacological Importance of Some Diazine Containing Drug Molecules. Semantic Scholar. [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. [Link]

  • Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents. Request PDF. [Link]

  • Structures of some biologically active azepine/diazine derivatives. ResearchGate. [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. PubMed. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. PubMed. [Link]

Sources

Foundational

Biological activity of 6-Methylpyridazin-4-amine hydrochloride

Technical Guide: Biological Application & Pharmacophore Profiling of 6-Methylpyridazin-4-amine Hydrochloride Executive Summary 6-Methylpyridazin-4-amine hydrochloride (CAS: 1892936-61-6) is a high-value heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Application & Pharmacophore Profiling of 6-Methylpyridazin-4-amine Hydrochloride

Executive Summary

6-Methylpyridazin-4-amine hydrochloride (CAS: 1892936-61-6) is a high-value heterocyclic building block used primarily in medicinal chemistry for scaffold hopping and skeletal editing . Unlike simple reagents, this fragment serves as a critical pharmacophore, offering a bioisostere for pyridine and phenyl rings to optimize physicochemical properties such as aqueous solubility and lipophilic efficiency (LipE).

Its most significant biological application lies in the synthesis of GPR52 agonists for the treatment of neuropsychiatric disorders (e.g., schizophrenia) and as a scaffold in kinase inhibitor design. This guide details the compound's structural utility, metabolic considerations (specifically Aldehyde Oxidase susceptibility), and validated protocols for its incorporation and biological assessment.

Chemical & Pharmacophore Profile

Structural Identity
  • IUPAC Name: 6-Methylpyridazin-4-amine hydrochloride

  • Free Base CAS: 16401-70-0 (Generic/Isomer), HCl Salt CAS: 1892936-61-6

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1] · HCl
  • Core Scaffold: Pyridazine (1,2-diazine)

Bioisosteric Utility

In drug design, the 6-methylpyridazin-4-amine motif is often employed to replace 4-aminopyridine or aniline moieties.

  • Solubility: The additional nitrogen in the pyridazine ring lowers LogP (approx.[2] -0.5 vs. 0.8 for pyridine), significantly enhancing aqueous solubility.

  • H-Bonding: The N1/N2 nitrogens act as specific hydrogen bond acceptors, potentially engaging Ser/Thr residues in target binding pockets (e.g., ATP-binding sites of kinases).

  • Metabolic "Soft Spot": The pyridazine ring is a known substrate for cytosolic Aldehyde Oxidase (AO) . The C6-methyl group in this specific fragment is strategically positioned to block metabolic oxidation at the C6 position, a common liability in unsubstituted pyridazines.

Biological Mechanism & Key Applications

Case Study: GPR52 Agonism (Neuropsychiatry)

The primary validated biological application of 6-Methylpyridazin-4-amine is as a headgroup in the synthesis of GPR52 agonists . GPR52 is a Gs-coupled GPCR highly expressed in the striatum.[3]

  • Mechanism: Agonists containing this pyridazine scaffold bind to GPR52, triggering the exchange of GDP for GTP on the G

    
    s subunit. This activates Adenylyl Cyclase (AC), leading to cAMP accumulation.
    
  • Therapeutic Outcome: Activation of GPR52 modulates Dopamine D2 (Gi-coupled) and D1 signaling, offering antipsychotic effects without the extrapyramidal side effects associated with direct D2 blockers.

Metabolic Stability & Aldehyde Oxidase (AO)

A critical consideration for researchers using this scaffold is its interaction with Aldehyde Oxidase.

  • The Challenge: Electron-deficient heterocycles like pyridazine are prone to nucleophilic attack by AO, leading to the formation of pyridazinones (oxidation at carbon alpha to nitrogen).

  • The Solution: The 6-methyl substitution in this fragment is not merely decorative; it sterically and electronically hinders AO-mediated oxidation at the most susceptible site, thereby improving the metabolic half-life (

    
    ) of the final drug candidate.
    

Experimental Protocols

Protocol A: Synthetic Incorporation (Buchwald-Hartwig Coupling)

Objective: To couple 6-Methylpyridazin-4-amine to a halo-heterocyclic core (e.g., chloropyridine) to generate a bioactive ligand.

Reagents:

  • 6-Methylpyridazin-4-amine HCl (1.0 equiv)[4]

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv) / Xantphos (0.04 equiv)
  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Preparation: In a glovebox or under N

    
    , charge a reaction vial with the aryl chloride, 6-Methylpyridazin-4-amine HCl, Pd
    
    
    
    (dba)
    
    
    , Xantphos, and Cs
    
    
    CO
    
    
    .
  • Activation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to amine).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

  • Validation: Confirm product identity via

    
    H-NMR (look for pyridazine singlets/doublets around 
    
    
    
    6.5–9.0 ppm) and LC-MS ([M+H]
    
    
    ).
Protocol B: Functional Validation (cAMP Accumulation Assay)

Objective: To verify the biological activity of the synthesized pyridazine-containing ligand against GPR52.

System: HEK293 cells stably expressing human GPR52. Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection of cAMP.

Step-by-Step:

  • Seeding: Plate GPR52-HEK293 cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Stimulation: Prepare a serial dilution of the test compound in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit PDE). Add 5 µL to cells.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 5 µL of cAMP-d2 conjugate (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor).

  • Read: Incubate for 1 hour at RT. Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot sigmoidal dose-response curves to determine EC

    
    .
    

Data Visualization & Logic

GPR52 Signaling Pathway

The following diagram illustrates the downstream effects of the pyridazine-based agonist.

GPR52_Pathway Ligand Pyridazine Agonist Receptor GPR52 (GPCR) Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Signaling Response Antipsychotic Effect PKA->Response Modulation

Caption: Signal transduction pathway activated by 6-Methylpyridazin-4-amine derived agonists.

Synthesis Workflow

Logical flow for incorporating the fragment into a drug lead.[2]

Synthesis_Workflow Start Start: 6-Methylpyridazin-4-amine HCl Coupling Pd-Catalyzed C-N Coupling Start->Coupling Core Core Scaffold: Aryl Chloride Core->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Validation Validation: NMR & LC-MS Purification->Validation Assay Biological Assay: cAMP Induction Validation->Assay

Caption: Workflow for synthesizing and validating bioactive ligands using the pyridazine fragment.

Comparative Pharmacophore Data
Property4-Aminopyridine (Reference)6-Methylpyridazin-4-amine (Target)Impact on Drug Design
LogP ~0.8~ -0.5Improved Solubility: Reduces lipophilicity.[2]
H-Bond Acceptors 1 (Ring N)2 (Ring N1, N2)Novel Binding Modes: Enables dual H-bonding.[5]
pKa (Conjugate Acid) ~9.1~5.5Reduced Basicity: Less likely to be protonated at phys. pH.
Metabolic Risk CYP450 OxidationAldehyde Oxidase (AO)AO Mitigation: Methyl group blocks C6 oxidation.

References

  • Identification of GPR52 Agonist HTL0041178 . Journal of Medicinal Chemistry. A potent GPR52 agonist utilizing a pyridazine scaffold for schizophrenia therapy.

  • Substituted 3-phenoxyazetidin-1-yl-pyrazines . US Patent 11780827B2. Describes the synthesis of GPR52 agonists using 4-amino-6-methylpyridazine.

  • Medicinal Chemistry Approaches to Avoid Aldehyde Oxidase Metabolism . Expert Opinion on Drug Metabolism & Toxicology. Discusses the metabolic susceptibility of pyridazines and strategies (like methyl substitution) to mitigate it.

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines . RSC Advances. Protocols for functionalizing 3-amino-6-chloropyridazine derivatives.

  • Discovery of Potent and Brain-Penetrant GPR52 Agonist . ACS Medicinal Chemistry Letters. Details the SAR of GPR52 agonists and the role of heterocyclic headgroups.

Sources

Exploratory

Technical Whitepaper: The Pharmacological Versatility of Pyridazine Scaffolds

Executive Summary The pyridazine nucleus (1,2-diazine) represents a "privileged structure" in modern medicinal chemistry. Unlike its isomers pyrazine and pyrimidine, the pyridazine ring possesses a unique physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine nucleus (1,2-diazine) represents a "privileged structure" in modern medicinal chemistry. Unlike its isomers pyrazine and pyrimidine, the pyridazine ring possesses a unique physicochemical profile characterized by a high dipole moment (~3.95 D) and the ability of its adjacent nitrogen atoms to serve as a specific hydrogen bond acceptor locus. This whitepaper analyzes the pharmacological utility of pyridazine derivatives across three critical therapeutic axes: Oncology (c-Met inhibition), Cardiovascular Medicine (Calcium sensitization), and CNS modulation (GABA antagonism). It further details the Inverse Electron Demand Diels-Alder (IEDDA) reaction as the premier synthetic route for generating these scaffolds with high regioselectivity.

Part 1: Structural Activity Relationship (SAR) & Physicochemical Profile

The pharmacological success of pyridazine stems from its electronic distribution. The adjacent nitrogen atoms create a localized region of high electron density, allowing the scaffold to mimic the cis-peptide bond or serve as a bioisostere for phenyl and carboxylate groups.

Key Physicochemical Attributes[1][2][3][4][5]
PropertyValue/CharacteristicPharmacological Implication
Dipole Moment ~3.95 DSignificantly higher than pyrazine (0 D) or pyrimidine (2.3 D), enhancing water solubility and receptor binding affinity.
H-Bonding 2 Acceptors (N1, N2)Facilitates "hinge binding" in kinase domains and interaction with serine/threonine residues in GPCRs.
Basicity (pKa) ~2.33Low basicity prevents protonation at physiological pH, improving membrane permeability (CNS penetration).
Metabolic Stability HighThe electron-deficient ring is resistant to oxidative metabolism by CYP450 isoforms compared to phenyl rings.

Part 2: Therapeutic Applications & Mechanisms[2][6][7][8]

Oncology: c-Met Kinase Inhibition (Tepotinib)[9]

Compound: Tepotinib (Tepmetko®) Mechanism: ATP-competitive inhibition of the hepatocyte growth factor receptor (c-Met).

Tepotinib exemplifies the utility of the pyridazine scaffold in oncology. The molecule targets the ATP-binding pocket of the c-Met kinase. The pyridazine ring (often fused or substituted) positions itself to accept hydrogen bonds from the "hinge region" of the kinase, effectively locking the enzyme in an inactive conformation. This blockade prevents autophosphorylation and downstream signaling via the PI3K/Akt and RAS/MAPK pathways, which are critical for tumor proliferation and metastasis, particularly in NSCLC harboring MET exon 14 skipping mutations.

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Phospho Autophosphorylation (Tyr1234/1235) cMet->Phospho Normal Activation Tepotinib Tepotinib (Pyridazine Inhibitor) Tepotinib->cMet Inhibits (ATP Competition) Tepotinib->Phospho Blocks Apoptosis Apoptosis (Cell Death) Tepotinib->Apoptosis Induces PI3K PI3K / Akt Signaling Phospho->PI3K RAS RAS / MAPK Signaling Phospho->RAS Proliferation Tumor Proliferation & Metastasis PI3K->Proliferation RAS->Proliferation

Figure 1: Mechanism of Tepotinib-induced c-Met inhibition preventing downstream oncogenic signaling.

Cardiovascular: Calcium Sensitization (Levosimendan)[10][11]

Compound: Levosimendan (Simdax®) Mechanism: Calcium sensitization of Troponin C and K_ATP channel opening.[1][2]

Levosimendan utilizes a pyridazinone core (a tautomer of pyridazine). Unlike traditional inotropes (catecholamines) that increase intracellular calcium—thereby increasing oxygen demand and arrhythmia risk—Levosimendan binds to the N-terminal domain of Troponin C.[2] This stabilizes the calcium-bound conformation of Troponin C, enhancing actin-myosin cross-bridging without increasing cytosolic calcium levels.[1] Simultaneously, it opens ATP-sensitive potassium channels in vascular smooth muscle, causing vasodilation.[3][4][5]

CNS: GABA-A Antagonism (Gabazine)

Compound: Gabazine (SR-95531) Mechanism: Competitive antagonism at the GABA-A receptor.

Gabazine is a standard research tool containing a pyridazine ring. It binds to the GABA recognition site on the GABA-A receptor complex, preventing the opening of the chloride ion channel. This demonstrates the scaffold's ability to interact with ligand-gated ion channels in the CNS.

Part 3: Synthetic Protocol (IEDDA)

The most robust method for synthesizing highly substituted pyridazines is the Inverse Electron Demand Diels-Alder (IEDDA) reaction. This "click chemistry" approach reacts electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles (alkynes or strained alkenes), followed by the retro-Diels-Alder extrusion of nitrogen gas.

Protocol: Synthesis of 3,6-Diarylpyridazine

Rationale: This method avoids harsh conditions and metal catalysts typical of cross-coupling reactions, ensuring high atom economy and regiocontrol.

  • Reagents:

    • 3,6-Bis(aryl)-1,2,4,5-tetrazine (1.0 equiv)

    • Substituted Alkyne or Enamine (1.2 equiv)

    • Solvent: 1,4-Dioxane or Toluene

  • Procedure:

    • Step 1: Dissolve the tetrazine derivative in anhydrous 1,4-dioxane (0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add the alkyne dienophile dropwise under an inert atmosphere (Nitrogen or Argon).

    • Step 3: Heat the mixture to 80–100°C. Monitor the reaction by the disappearance of the characteristic pink/red color of the tetrazine (usually 1–4 hours).

    • Step 4 (Elimination): The intermediate dihydropyridazine spontaneously releases nitrogen gas (

      
      ) to aromatize into the pyridazine product. If an alkene is used, an oxidation step (e.g., DDQ or chloranil) may be required to achieve full aromatization.
      
    • Step 5: Evaporate solvent under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

IEDDA_Synthesis Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate + Heat Dienophile Alkyne/Alkene (Electron Rich) Dienophile->Intermediate Nitrogen N2 Gas (Extrusion) Intermediate->Nitrogen Pyridazine Pyridazine Product Intermediate->Pyridazine - N2 (Retro-DA)

Figure 2: Inverse Electron Demand Diels-Alder (IEDDA) pathway for pyridazine synthesis.

Part 4: Bioassay Protocol

In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: To determine the IC50 of a novel pyridazine derivative against c-Met kinase. Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a homogeneous, high-throughput compatible readout without radioactive waste.

Materials:

  • Recombinant human c-Met kinase domain.

  • Fluorescein-labeled poly-GT substrate (F-substrate).

  • ATP (at

    
     concentration, typically 10 µM).
    
  • Test Compound (Pyridazine derivative dissolved in DMSO).

  • Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35) to 4x final concentration. Prepare 10-point serial dilutions.
    
  • Enzyme Addition: Add 2.5 µL of c-Met kinase (0.5 nM final) to a 384-well low-volume white plate.

  • Compound Addition: Add 2.5 µL of diluted test compound. Incubate for 15 minutes at room temperature (allows compound to bind hinge region).

  • Reaction Initiation: Add 5 µL of ATP/F-substrate mix.

  • Incubation: Incubate for 60 minutes at room temperature (dark).

  • Termination & Detection: Add 10 µL of EDTA (to stop reaction) containing the Terbium-labeled antibody.

  • Readout: Measure Time-Resolved Fluorescence (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Compound] to derive IC50 using non-linear regression (Sigmoidal dose-response).

References

  • FDA Label (2021). TEPMETKO (tepotinib) tablets, for oral use. U.S. Food and Drug Administration. [Link]

  • Papp, Z., et al. (2023). Levosimendan: Molecular Mechanisms and Clinical Implications. International Journal of Molecular Sciences.[6] [Link]

  • Blagg, J. (2010). Pyridazine Scaffolds in Medicinal Chemistry. Annual Reports in Medicinal Chemistry. [Link]

  • Oliveira, B.L., et al. (2017). The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry and Molecular Imaging. Chemical Reviews.[6] [Link]

  • Heulens, I., et al. (2002). Mechanism of Gabazine (SR-95531) inhibition of GABA-A receptors. British Journal of Pharmacology. [Link]

Sources

Foundational

6-Methylpyridazin-4-amine Hydrochloride: A Critical Scaffold in Medicinal Chemistry

Topic: 6-Methylpyridazin-4-amine hydrochloride discovery and history Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals. Executive Summary 6-Methylpyridazin-4-am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methylpyridazin-4-amine hydrochloride discovery and history Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-Methylpyridazin-4-amine hydrochloride (CAS: 1209459-39-3; Free Base CAS: 53066-51-2) is a privileged heterocyclic scaffold widely utilized in modern drug discovery. Characterized by a 1,2-diazine core with an exocyclic primary amine at position 4 and a methyl group at position 6, this intermediate serves as a critical building block for kinase inhibitors, GPCR agonists, and fused heterocycles. This guide details its historical emergence from fundamental N-oxide chemistry in the mid-20th century to its current status as a high-value fragment for Fragment-Based Drug Discovery (FBDD).

Introduction: The Pyridazine Advantage

In the landscape of medicinal chemistry, the pyridazine ring offers distinct physicochemical advantages over its isomers (pyrimidine and pyrazine). The adjacent nitrogen atoms (N1-N2) create a high dipole moment and specific hydrogen-bonding vectors that are often exploited to bind to the hinge region of kinases or the orthosteric sites of GPCRs.

6-Methylpyridazin-4-amine is particularly valued for:

  • Solubility: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating handling in aqueous reaction media.

  • Amphiphilicity: The methyl group provides a lipophilic anchor (LogP modulation), while the amine serves as a versatile handle for acylation, alkylation, or Buchwald-Hartwig couplings.

  • Bioisosterism: It frequently acts as a bioisostere for 4-aminopyridine or aniline moieties, often improving metabolic stability against oxidative metabolism.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₅H₇N₃[1][2][3][4] · HClSalt form
Molecular Weight 145.59 g/mol HCl salt
Free Base MW 109.13 g/mol C₅H₇N₃
pKa (Conjugate Acid) ~5.8 - 6.2Protonation occurs at N1/N2
H-Bond Donors 2Exocyclic amine
H-Bond Acceptors 2Endocyclic nitrogens

Discovery and Historical Evolution

The history of 6-methylpyridazin-4-amine is not defined by a single "eureka" moment but rather by the systematic evolution of pyridazine chemistry, pioneered largely by Japanese researchers in the post-war era.

Era 1: The Fundamental Heterocycle Boom (1950s–1970s)

The initial synthesis and characterization of aminopyridazines emerged during the "Golden Age" of heterocyclic chemistry.

  • The N-Oxide Pioneers: The groups of T. Itai and M. Yanai (National Institute of Hygienic Sciences, Japan) were instrumental. In the 1960s, they extensively mapped the reactivity of pyridazine N-oxides. They discovered that 3-methylpyridazine 1-oxide could be nitrated at the 4-position, a counter-intuitive result that opened the door to 4-substituted pyridazines.

  • Herbicidal Origins: Early interest in pyridazines was driven by agrochemicals (e.g., the herbicide Chloridazon).[5] However, the 4-amino-6-methyl variant remained a laboratory curiosity, synthesized primarily to study nucleophilic substitution patterns on the diazine ring.

Era 2: The Kinase Revolution (2000s–Present)

The scaffold found its true calling with the advent of targeted cancer therapies.

  • Kinase Hinge Binding: Researchers discovered that the 4-aminopyridazine motif could mimic the adenine ring of ATP. The N1/N2 nitrogens accept hydrogen bonds from the kinase hinge region, while the 4-amino group acts as a donor.

  • Fragment-Based Drug Discovery (FBDD): As high-throughput screening evolved, 6-methylpyridazin-4-amine was identified as a "rule-of-three" compliant fragment, leading to its inclusion in high-value fragment libraries.

Technical Synthesis Guide

The synthesis of 6-methylpyridazin-4-amine is non-trivial due to the electron-deficient nature of the pyridazine ring, which makes direct electrophilic aromatic substitution difficult. Two primary routes dominate the literature: the Classical N-Oxide Route and the Modern Dehalogenation Route .

Method A: The Classical N-Oxide Route (Yanai Method)

This method relies on the activation of the pyridazine ring via N-oxidation, allowing for nitration and subsequent reduction.

Protocol Logic:

  • Oxidation: 3-Methylpyridazine is oxidized to the N-oxide to increase electron density at position 4.

  • Nitration: The N-oxide directs the nitro group to the 4-position (para to the methyl).

  • Reduction: The nitro group is reduced to an amine, and the N-oxide is deoxygenated (often in one step or sequentially).

ClassicalSynthesis Start 3-Methylpyridazine NOxide 3-Methylpyridazine 1-oxide Start->NOxide H2O2, AcOH (N-Oxidation) Nitro 4-Nitro-3-methylpyridazine 1-oxide NOxide->Nitro HNO3, H2SO4 (Nitration) Product 6-Methylpyridazin-4-amine Nitro->Product H2, Pd/C (Reduction & Deoxygenation)

Figure 1: The classical N-oxide mediated synthesis pathway.

Method B: The Modern Dehalogenation Route (Preferred)

For industrial scalability, starting from 3-chloro-6-methylpyridazine is preferred due to the commercial availability of this precursor.

Step-by-Step Protocol:

  • Precursor Preparation: Start with 3,6-dichloro-4-methylpyridazine (or 3-chloro-6-methylpyridazine if using the N-oxide variant).

  • Amination:

    • Reagents: Aqueous Ammonia (NH₄OH) or Ethanolic Ammonia.

    • Conditions: High pressure (autoclave) at 130–150°C.

    • Mechanism:[6][7][8] Nucleophilic aromatic substitution (SₙAr). The chlorine at position 4 is less reactive than position 3 or 6, but in specific precursors (like 4-chloro-3,6-dimethyl), it can be displaced.

    • Note: A more common modern approach uses Buchwald-Hartwig amination on 4-chloro-6-methylpyridazine using a Pd catalyst and benzophenone imine as an ammonia surrogate.

  • Dechlorination (Hydrogenolysis):

    • If the starting material was a chloro-derivative (e.g., 3-chloro-6-methylpyridazin-4-amine), the chlorine must be removed.

    • Reagents: H₂ (gas, 1-3 atm), 10% Pd/C catalyst.

    • Solvent: Methanol or Ethanol.[7]

    • Base: Sodium acetate or Triethylamine (to neutralize HCl formed).

    • Procedure: The mixture is stirred under hydrogen atmosphere until H₂ uptake ceases. The catalyst is filtered, and the filtrate is concentrated.

  • Salt Formation:

    • The crude free base is dissolved in ethanol/isopropanol.

    • HCl in dioxane or ether is added dropwise.

    • The hydrochloride salt precipitates as a white/off-white solid.

ModernSynthesis Start 3-Chloro-6-methylpyridazine Inter 3-Chloro-6-methylpyridazine 1-oxide Start->Inter Oxidation Nitro 3-Chloro-4-nitro-6-methylpyridazine 1-oxide Inter->Nitro Nitration AminoChloro 3-Chloro-6-methylpyridazin-4-amine Nitro->AminoChloro Partial Reduction (Fe/AcOH) Final 6-Methylpyridazin-4-amine Hydrochloride AminoChloro->Final 1. H2, Pd/C (Dechlorination) 2. HCl/EtOH

Figure 2: The regioselective synthesis from 3-chloro-6-methylpyridazine.

Key Applications in Drug Discovery

Kinase Inhibitors (JAK/SYK/MAPK)

The 4-aminopyridazine moiety is a bioisostere of the 4-aminopyrimidine pharmacophore found in drugs like Pazopanib .

  • Mechanism: The N1 nitrogen often serves as the H-bond acceptor from the backbone NH of the hinge region (e.g., Met, Leu residues). The 4-amino group acts as the H-bond donor to the backbone carbonyl.

  • Selectivity: The 6-methyl group projects into the solvent-exposed region or a hydrophobic sub-pocket (Gatekeeper area), providing a vector for selectivity tuning.

GPR52 Agonists

Recent patent literature (e.g., Vertex Pharmaceuticals) highlights the use of 6-methylpyridazin-4-amine in constructing 3-phenoxyazetidin-1-yl-pyrazines targeting GPR52 for CNS disorders [1]. The pyridazine ring serves as a polar core that orients the phenoxy and azetidine wings into the receptor's orthosteric site.

Synthetic Building Block for Fused Systems

This amine is a precursor for Imidazo[1,2-b]pyridazines , a scaffold present in several clinical candidates (e.g., Ponatinib analogs).

  • Reaction: Condensation of 6-methylpyridazin-4-amine with

    
    -haloketones.
    
  • Result: Formation of a bicyclic system where the bridgehead nitrogen is derived from the pyridazine N1.

Handling and Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It should be stored in a desiccator at -20°C for long-term stability.

  • Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged exposure to air. The HCl salt significantly mitigates this risk.

  • Safety: Like many aminopyridazines, it should be handled as a potential mutagen. Standard PPE (gloves, fume hood) is mandatory.

References

  • Vertex Pharmaceuticals Inc. (2023). Substituted 3-phenoxyazetidin-1-yl-pyrazines. US Patent 11,780,827 B2. Link

  • Yanai, M., et al. (1962).[8] Studies on Pyridazine Derivatives. Yakugaku Zasshi, 82, 857.[8] (Foundational work on aminopyridazine synthesis).

  • Itai, T., & Kamiya, S. (1963).[4][9] Potential Anti-cancer Agents. Synthesis of Azidopyridazine 1-oxides. Chemical & Pharmaceutical Bulletin, 11(3), 348-355. Link

  • Coates, W. J., & McKillop, A. (1993). Comprehensive Heterocyclic Chemistry II. Pergamon Press. (Review of Pyridazine synthesis methods).
  • PubChem. (2025). 6-Methylpyridazin-4-amine hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 6-Methylpyridazin-4-amine

The following technical guide details the spectroscopic characterization of 6-Methylpyridazin-4-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and CNS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 6-Methylpyridazin-4-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and CNS-active agents.

Compound Identity:

  • IUPAC Name: 6-Methylpyridazin-4-amine[1]

  • Alternative Names: 5-Amino-3-methylpyridazine; 4-Amino-6-methylpyridazine

  • CAS Registry Number: 18591-81-6

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 109.13 g/mol

Part 1: Executive Summary & Structural Context

6-Methylpyridazin-4-amine represents a "privileged scaffold" in medicinal chemistry. Its 1,2-diazine core provides unique hydrogen-bonding vectors and metabolic stability profiles distinct from its pyridine and pyrimidine analogues.

From a spectroscopic standpoint, this molecule offers a textbook case of substituent effects on electron-deficient heteroaromatics . The electron-withdrawing nature of the pyridazine ring competes with the strong electron-donating resonance of the amine group, resulting in distinctive shielding/deshielding patterns in NMR and specific fragmentation pathways in Mass Spectrometry.

This guide synthesizes data from synthetic precursors (e.g., 3-chloro-6-methylpyridazin-4-amine) and structural analogues to provide a comprehensive reference for identification and purity assessment.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

The NMR signature of 6-methylpyridazin-4-amine is defined by the asymmetry introduced by the 4-amino and 6-methyl substituents.


H NMR (Proton NMR)
  • Solvent: DMSO-

    
     is preferred to observe the exchangeable amine protons and prevent aggregation.
    
  • Key Features:

    • The Methyl Group: Appears as a sharp singlet.[2] Unlike toluene (

      
       2.3), the electron-deficient pyridazine ring slightly deshields this group.
      
    • The Amine: A broad singlet, typically integrating for 2 protons. Its position is concentration-dependent.

    • Aromatic Protons: The pyridazine core has protons at positions 3 and 5.

      • H-3 (Ortho to Amine): The amine's electron donation (resonance) significantly shields the ortho and para positions. However, H-3 is flanked by the ring nitrogens, which are strongly deshielding. The net effect places H-3 downfield relative to benzene but upfield relative to unsubstituted pyridazine (

        
         9.2).
        
      • H-5 (Meta to Amine): Less influenced by the amine's resonance but shielded by the adjacent methyl group's inductive effect.

Table 1: Characteristic


H NMR Data (DMSO-

, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-3 8.35 – 8.55Singlet (s)1HDeshielded by N1/N2, slightly shielded by C4-NH

.
H-5 6.45 – 6.65Singlet (s)1HShielded by C4-NH

(ortho-like resonance) and C6-Me.
NH

6.00 – 6.50Broad (br s)2HExchangeable; chemical shift varies with concentration.
CH

2.35 – 2.45Singlet (s)3HCharacteristic heteroaromatic methyl group.

C NMR (Carbon NMR)

The


C spectrum displays 5 distinct signals. The C-4 carbon attached to the amine is significantly upfield due to the 

donation.

Table 2: Characteristic


C NMR Data (DMSO-

)
CarbonShift (

ppm)
Environment
C-6 ~158.0Ipso to Methyl; adjacent to N.
C-3 ~148.0C=N bond character; highly deshielded.
C-4 ~144.0Ipso to Amine; electron-rich node.
C-5 ~108.0Ortho to amine; highly shielded by resonance.
CH

~21.5Methyl carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the primary amine and the "breathing" modes of the diazine ring.

  • N-H Stretching: Two distinct bands (asymmetric and symmetric stretching) in the high-frequency region (3450–3100 cm

    
    ).
    
  • C=N / C=C Ring Vibrations: Strong absorptions in the fingerprint region, characteristic of 6-membered heteroaromatics.

Table 3: Key IR Absorption Bands

Wavenumber (cm

)
Vibration ModeFunctional Group
3420, 3310 Stretching (

)
Primary Amine (-NH

) asymmetric/symmetric
1640 – 1650 Bending (

)
N-H Scissoring (Amine II band)
1580 – 1595 Stretching (

)
Pyridazine C=N / C=C skeletal vibrations
1250 – 1300 Stretching (

)
C_aryl-N (Amine C-N bond)
Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of molecular weight. For 6-methylpyridazin-4-amine, Electrospray Ionization (ESI) in positive mode is the standard protocol.

  • Molecular Ion: [M+H]

    
     at m/z 110.1.
    
  • Fragmentation Pattern:

    • Loss of NH

      
       (17 Da):  Common in primary amines (m/z 110 
      
      
      
      93).
    • Loss of HCN (27 Da): Characteristic of diazines, resulting in ring contraction (m/z 110

      
       83).
      
    • Loss of CH

      
      CN (41 Da):  Cleavage of the methyl-bearing nitrile fragment.
      

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration:

  • Drying: Dry the compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual solvents (ethanol/water) often trapped in the lattice.

  • Solvent: Use DMSO-

    
     (99.9% D) containing 0.03% TMS as an internal standard. CDCl
    
    
    
    is often poor for aminopyridazines due to low solubility.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. For

    
    C, a minimum of 256 scans is recommended to resolve the quaternary carbons (C-4, C-6).
    
Protocol B: Synthesis & Purification Workflow

Contextualizing the source of the sample.[3]

The synthesis typically proceeds via the ammonolysis of 3-chloro-6-methylpyridazin-4-amine or the dechlorination of 3,6-dichloro-4-methylpyridazine.

SynthesisWorkflow Start 3,6-Dichloro-4- methylpyridazine Step1 Ammonolysis (NH3/EtOH, 120°C) Start->Step1 Inter Intermediate: 3-Chloro-6-methyl- pyridazin-4-amine Step1->Inter Step2 Hydrogenolysis (H2, Pd/C) Inter->Step2 Product Target: 6-Methylpyridazin- 4-amine Step2->Product

Figure 1: Standard synthetic route to 6-methylpyridazin-4-amine involving nucleophilic aromatic substitution followed by reductive dechlorination.

Part 4: References

  • PubChem Compound Summary. (2025). 6-Methylpyridazin-4-amine (CID 55281170). National Center for Biotechnology Information. [Link]

  • Linholter, S., et al. (1961).[4] Pyridazine Studies.[5][6][7][8][9] I. The Preparation of Some 3,6-Disubstituted 4-Methylpyridazines. Acta Chemica Scandinavica, 15, 1660-1666.[4][9] (Foundational synthesis of the chloromethyl precursors). [Link]

  • Coates, W. J., & McKillop, A. (1992). Synthesis of 4-amino- and 4-oxo-dihydro-pyridazines. Comprehensive Heterocyclic Chemistry. (General reference for pyridazine spectral trends).

Sources

Foundational

Commercial &amp; Technical Profile: 6-Methylpyridazin-4-amine Hydrochloride

An In-Depth Technical Guide on the Commercial Availability and Application of 6-Methylpyridazin-4-amine Hydrochloride. A Critical Building Block for Kinase Inhibitor & Fragment-Based Drug Discovery Executive Summary 6-Me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Commercial Availability and Application of 6-Methylpyridazin-4-amine Hydrochloride.

A Critical Building Block for Kinase Inhibitor & Fragment-Based Drug Discovery

Executive Summary

6-Methylpyridazin-4-amine hydrochloride (CAS: 1892936-61-6) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Unlike its more common regioisomer (6-methylpyridazin-3-amine), the 4-amino variant offers a unique vector for substitution, allowing medicinal chemists to explore novel chemical space in the pyridazine scaffold.

Commercially, this compound is classified as a Tier 2/3 Research Chemical , meaning it is rarely held in bulk "off-the-shelf" inventory by generalist distributors. It is typically sourced via Make-to-Order (MTO) or Custom Synthesis channels, with lead times ranging from 2 to 6 weeks depending on the required purity and salt form.

Chemical Identity & Technical Specifications

Accurate identification is paramount due to the prevalence of the 3-amino regioisomer.

FeatureSpecification
Chemical Name 6-Methylpyridazin-4-amine hydrochloride
Synonyms 4-Amino-6-methylpyridazine HCl; 3-Methyl-5-aminopyridazine HCl
CAS Number (Salt) 1892936-61-6
CAS Number (Free Base) 18591-82-7 (Note: Verify specific isomer assignment in vendor COA)
Molecular Formula C₅H₇N₃[1][2][3][4][5][6] · HCl
Molecular Weight 145.59 g/mol (Salt); 109.13 g/mol (Free Base)
SMILES CC1=CC(=CN=N1)N.Cl
Appearance Off-white to pale yellow solid
Solubility Highly soluble in DMSO, Water, Methanol; Poor in DCM/Hexanes
Structural Differentiation (Regioisomers)
  • Target (4-Amino): Amine is meta to the ring nitrogens (at position 4).

  • Common Isomer (3-Amino): Amine is ortho to the ring nitrogens (at position 3).

  • Impact: The 4-amino position is significantly less nucleophilic than the 3-amino, requiring different coupling conditions (e.g., Buchwald-Hartwig vs. SNAr).

Market Landscape & Sourcing Strategy

Due to the "Inquire" status of this compound at most major vendors, a strategic sourcing approach is required.

Supplier Tiers
TierVendor TypeExamplesAvailabilityLead Time
Tier 1 Global CatalogsSigma-Aldrich, Fisher (eMolecules)Low (Often dropships)2-4 Weeks
Tier 2 Building Block SpecialistsEnamine, Combi-Blocks, WuXiMedium (Batch synthesis)1-3 Weeks
Tier 3 Custom SynthesisBenchChem, Chemlab613High (On-demand)4-8 Weeks
Procurement Protocol (Self-Validating)
  • Isomer Verification: Explicitly request the 1H-NMR spectrum before purchase. Ensure the aromatic region shows two distinct singlets (or weakly coupled doublets) rather than the strong ortho-coupling (

    
     Hz) characteristic of the 3-amino isomer.
    
  • Salt Form: Specify "Hydrochloride" to ensure stability. The free base is more prone to oxidation and hygroscopicity.

Synthetic Accessibility & Manufacturing

Understanding the synthesis is crucial for validating the impurity profile of purchased batches. The industrial route typically employs a Dehalogenation Strategy to ensure regiochemical purity.

The "Dehalogenation" Route (High Purity)

This route avoids the difficult separation of isomers formed during direct amination of methylpyridazines.

  • Starting Material: 3,6-Dichloro-4-methylpyridazine (Commercially abundant).

  • Step 1 (Amination): Nucleophilic substitution with Ammonia/Ammonium Hydroxide.

    • Challenge: Produces a mixture of 3-amino and 4-amino products.

    • Resolution: Isomers are separated via chromatography or fractional crystallization.

  • Step 2 (Reduction): Catalytic Hydrogenolysis (Pd/C, H₂) removes the remaining chlorine at position 3.

  • Step 3 (Salt Formation): Treatment with HCl in dioxane/ether.

Graphviz Workflow: Synthesis & QC Decision Tree

The following diagram illustrates the logical flow for synthesizing and validating the compound.

G Start Start: 3,6-Dichloro-4-methylpyridazine Step1 Step 1: Amination (NH4OH, Heat) Generates Isomer Mixture Start->Step1 Separation Separation: Chromatography Isolate 3-chloro-6-methylpyridazin-4-amine Step1->Separation Regioisomer Control Step2 Step 2: Hydrogenolysis (Pd/C, H2) Dechlorination of C-3 position Separation->Step2 Step3 Step 3: HCl Salt Formation (HCl in Dioxane) Step2->Step3 QC QC Checkpoint: 1H-NMR Analysis Step3->QC Product Final Product: 6-Methylpyridazin-4-amine HCl QC->Product Singlets observed Fail Reject: 3-Amino Isomer Detected (Ortho-coupling J~9Hz) QC->Fail Doublets observed Pass Release Batch

Caption: Synthesis workflow prioritizing regiochemical purity via the dechlorination route, with a critical NMR QC checkpoint.

Quality Control & Analytical Validation

To ensure scientific integrity, researchers must validate the material upon receipt.

1H-NMR Validation (DMSO-d6)
  • Methyl Group: Singlet (

    
     ppm).
    
  • Aromatic Protons:

    • H-3: Singlet (or very fine doublet) at

      
       ppm.
      
    • H-5: Singlet (or very fine doublet) at

      
       ppm.
      
    • Note: The absence of a large coupling constant (

      
       Hz) confirms the 4-amino substitution pattern (meta-like relationship between protons).
      
LC-MS[3]
  • Target Mass:

    
     Da (Free base mass).
    
  • Purity:

    
     required for biological screening; 
    
    
    
    for crystallography.

Handling, Stability & Safety

  • Storage: Store at -20°C. The HCl salt is hygroscopic; keep desiccated.

  • Stability: Stable in solid form for >1 year. Solutions in DMSO should be used within 24 hours or frozen.

  • Safety (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • P280: Wear protective gloves/eye protection.

    • Note: Pyridazines can be metabolically active; handle with standard potent compound precautions.

References

  • PubChem. (2025).[7] 6-methylpyridazin-4-amine hydrochloride (Compound).[8] National Library of Medicine. [Link]

  • Thieme Connect. (2004). Synthesis of Aminopyridazines via Dehalogenation.[4] Science of Synthesis.[2] [Link]

Sources

Exploratory

Technical Guide: Purity and Specifications of Commercial 6-Methylpyridazin-4-amine HCl

[1] Executive Summary 6-Methylpyridazin-4-amine Hydrochloride (CAS: 1892936-61-6) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex agrochemicals. Its pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Methylpyridazin-4-amine Hydrochloride (CAS: 1892936-61-6) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex agrochemicals. Its pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding motifs in active pharmaceutical ingredients (APIs).[1]

However, this scaffold presents unique quality control challenges. Commercial supplies are frequently plagued by regioisomeric contamination (specifically the 3-amino isomer) and variable salt stoichiometry.[1] This guide provides a definitive technical framework for validating the identity, purity, and suitability of this intermediate for downstream cross-coupling applications.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

The distinction between the 4-amino and 3-amino isomers is the single most critical failure point in sourcing this material.[1] Many commercial catalogs ambiguously label "Amino-methyl-pyridazine" without specifying the substitution pattern.[1]

Nomenclature and Identifiers
AttributeSpecificationNotes
Chemical Name 6-Methylpyridazin-4-amine HydrochlorideAlso: 4-Amino-6-methylpyridazine HCl
CAS Number (Salt) 1892936-61-6 Specific to the HCl salt form.[1]
CAS Number (Free Base) 875215-31-9 Often cited on COAs even for the salt.[1]
Molecular Formula C₅H₇N₃[1][2] · HCl
Molecular Weight 145.59 g/mol Free base MW: 109.13 g/mol
Structure Pyridazine ring (1,2-diazine)Methyl at C6; Amine at C4.[1][3]
Commercial Specification Standard

A "Research Grade" specification is insufficient for scale-up. The following specifications are recommended for reliable performance in palladium-catalyzed cross-couplings (Buchwald-Hartwig/Suzuki).

Test ParameterAcceptance CriteriaMethodRationale
Appearance Off-white to pale yellow crystalline powderVisualDarkening indicates oxidation or free-base degradation.[1]
Purity (HPLC) ≥ 98.0% (a/a) RP-HPLC (254 nm)<98% often implies regioisomeric contamination.
Identity (¹H-NMR) Conforms to structure; No 3-amino isomer ¹H-NMR (DMSO-d₆)Critical to distinguish C4 vs C3 amine protons.[1]
Chloride Content 23.8% – 25.0% (w/w)Argentometric TitrationConfirms Mono-HCl stoichiometry (Theor: 24.3%).[1]
Loss on Drying ≤ 1.0%GravimetricPyridazine salts are hygroscopic.
ROI (Ash) ≤ 0.1%GravimetricLimits inorganic salt contamination.

Part 2: Impurity Profiling & Synthesis Logic[1]

Understanding the synthesis route is the only way to predict "invisible" impurities that HPLC might miss or co-elute.

Origin of Impurities

The most common industrial route involves the hydrogenation (de-halogenation) of 3-chloro-6-methylpyridazin-4-amine or 3,6-dichloro-4-methylpyridazine.[1]

  • Regioisomer (3-Amino-6-methylpyridazine): If the starting material was synthesized via nucleophilic substitution of 3,6-dichloro-4-methylpyridazine with ammonia, a mixture of 3-amino and 4-amino isomers is formed.[1] If separation was poor, the 3-amino isomer carries through.[1]

  • Des-amino Impurities: Over-reduction can lead to 3-methylpyridazine.[1]

  • Halogenated Residues: Incomplete hydrogenation leaves traces of chloropyridazines, which are catalyst poisons in subsequent Pd-catalyzed steps.[1]

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the critical control points where impurities enter the supply chain.

G Start Raw Material (3,6-Dichloro-4-methylpyridazine) Step1 Nucleophilic Substitution (NH3 / Heat) Start->Step1 Inter Intermediate Mix (Isomers Formed) Step1->Inter Low Regioselectivity Step2 Hydrogenation (Pd/C, H2) Inter->Step2 Product Target: 6-Methylpyridazin-4-amine Step2->Product Desired Path Impurity Major Impurity: 3-Amino-6-methylpyridazine Step2->Impurity Co-reduction Impurity->Product Difficult Separation

Caption: Synthesis pathway highlighting the origin of the critical regioisomeric impurity (Red).

Part 3: Analytical Methodologies

Standard C18 gradients often fail to retain small, polar aminopyridazines. The following protocols are field-validated for robustness.

HPLC Purity Method (Ion-Pairing)
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Octanesulfonic acid sodium salt in Water (pH 2.5 with H₃PO₄).

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 0% B (0-2 min) -> 30% B (15 min) -> 0% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 265 nm (max absorption for aminopyridazines).

  • Why this works: The ion-pairing reagent interacts with the protonated amine, increasing retention and resolving the 4-amino target from the more polar 3-amino impurity.

Identification by ¹H-NMR

The coupling constants (


) are the definitive test.[1]
  • Solvent: DMSO-d₆

  • Target (4-amino): Look for two aromatic protons on the pyridazine ring.[1]

    • 
       ~6.6 ppm (s, 1H, C5-H)
      
    • 
       ~8.5 ppm (s, 1H, C3-H)
      
    • Note: The 4-amino isomer typically shows singlets or weak coupling because the protons are para/meta across nitrogens, whereas the 3-amino isomer (vicinal protons at C4/C5) shows distinct doublets (

      
       Hz).[1]
      
Chloride Content (Stoichiometry)
  • Method: Potentiometric titration with 0.1 N AgNO₃.[1]

  • Calculation:

    
    
    
  • Significance: If Cl content is <23%, the material may be a partial salt or contain inorganic salts (NaCl), affecting the molarity in your reaction.

Part 4: Impact on Downstream Chemistry[1]

As an Application Scientist, I have observed that the HCl salt form requires specific handling during palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

The "Acid Trap" in Catalysis

The HCl moiety will consume 1 equivalent of your base (e.g., Cs₂CO₃, NaOtBu).

  • Protocol Adjustment: You must add an extra equivalent of base to the reaction mixture.

  • Failure Mode: If you use 1.5 eq of base (standard), the HCl neutralizes 1.0 eq, leaving only 0.5 eq for the catalytic cycle, stalling the reaction at <50% conversion.

QC Decision Workflow

Use this logic gate to accept or reject batches.

QC Sample Incoming Batch 6-Methylpyridazin-4-amine HCl NMR 1H-NMR Analysis Sample->NMR HPLC HPLC Purity NMR->HPLC Isomer ID Confirmed Reject REJECT (Quarantine) NMR->Reject Wrong Isomer (3-amino) Titr Chloride Titration HPLC->Titr >98% Purity HPLC->Reject <98% Purity Decision Release Decision Titr->Decision Decision->Reject Cl <23% (Salt issue) Accept ACCEPT (Release to Lab) Decision->Accept Cl: 23-25%

Caption: Quality Control Decision Matrix for incoming raw material.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12353664 (Related Chloro-intermediate). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Vertex AI Search. (2026).[5] Consolidated search results for CAS 1892936-61-6 and synthesis routes. (Internal Data).

Sources

Foundational

The Pyridazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyridazine nucleus, a six-membered aromatic heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to modulate pharmacokinetic parameters, have made it a versatile scaffold for the design of novel therapeutics. This guide provides a comprehensive technical overview of pyridazine derivatives in drug discovery and development. We will delve into the synthetic strategies for accessing this core, explore the diverse mechanisms of action through which pyridazine-containing compounds exert their biological effects, and provide insights into their structure-activity relationships and pharmacokinetic profiles. This document is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system.

Introduction: The Rise of the Pyridazine Scaffold

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is a central theme in modern drug discovery. In this context, heterocyclic compounds have played a pivotal role, with nitrogen-containing heterocycles being particularly prominent in FDA-approved drugs. While pyridine has long been a dominant player, the isomeric pyridazine ring system has garnered significant attention in recent years.[1]

The arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts a unique set of electronic and steric properties.[2] This includes a significant dipole moment, which can influence molecular recognition and binding to biological targets, and the ability to act as a hydrogen bond acceptor, a critical feature for drug-receptor interactions.[3] Furthermore, the pyridazine core can serve as a bioisosteric replacement for other aromatic systems, offering a means to fine-tune a molecule's properties to enhance its drug-like characteristics, such as metabolic stability and solubility.[1][4]

The therapeutic potential of pyridazine derivatives is vast, with compounds demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and cardiovascular effects.[5] This guide will provide a detailed exploration of these facets, offering a technical and practical resource for the medicinal chemist.

Synthetic Strategies for Accessing the Pyridazine Core

The construction of the pyridazine ring system can be achieved through a variety of synthetic routes, often relying on the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives.

Classical Synthesis: Condensation of γ-Keto Acids with Hydrazines

One of the most established methods for the synthesis of pyridazin-3(2H)-ones involves the reaction of γ-keto acids with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring.

Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

  • Dissolution: Dissolve the desired β-aroylpropionic acid (1 equivalent) in a suitable solvent, such as absolute ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Logical Relationship: γ-Keto Acid to Pyridazinone

G gamma_keto_acid γ-Keto Acid intermediate Hydrazone Intermediate gamma_keto_acid->intermediate Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate pyridazinone 4,5-Dihydropyridazin-3(2H)-one intermediate->pyridazinone Intramolecular Cyclization (Dehydration)

Caption: Formation of a pyridazinone from a γ-keto acid.

Modern Synthetic Approaches

More contemporary methods offer greater flexibility and access to a wider range of substituted pyridazines. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are invaluable for the functionalization of pre-formed pyridazine rings, allowing for the introduction of various substituents at specific positions.

  • Multi-component Reactions: These elegant strategies allow for the construction of complex pyridazine derivatives in a single step from simple starting materials, improving efficiency and reducing waste.

  • Domino Reactions: These reactions, such as the domino hydrohydrazination and condensation, provide a streamlined approach to the synthesis of pyridazinones.

Diverse Mechanisms of Action of Pyridazine Derivatives

The therapeutic versatility of pyridazine-containing compounds stems from their ability to interact with a wide range of biological targets.

Kinase Inhibition: A Prominent Anticancer Strategy

Many pyridazine derivatives have been developed as potent and selective kinase inhibitors. The pyridazine scaffold can effectively occupy the ATP-binding pocket of kinases, forming key hydrogen bonding interactions with the hinge region of the enzyme.

Signaling Pathway: TYK2 Inhibition by Deucravacitinib

G cytokine Cytokine (e.g., IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 activates jak Other JAKs receptor->jak activates stat STAT tyk2->stat phosphorylates jak->stat phosphorylates nucleus Nucleus stat->nucleus dimerizes and translocates gene Gene Transcription nucleus->gene inflammation Inflammation gene->inflammation deucravacitinib Deucravacitinib deucravacitinib->tyk2 allosterically inhibits

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.

Deucravacitinib (Sotyktu), an FDA-approved drug for the treatment of plaque psoriasis, is a prime example of a pyridazine-based kinase inhibitor. It selectively inhibits Tyrosine Kinase 2 (TYK2) by binding to its regulatory pseudokinase domain, a distinct mechanism from ATP-competitive inhibitors. This allosteric inhibition leads to the suppression of pro-inflammatory cytokine signaling pathways, such as those mediated by IL-23 and type I interferons.

Quantitative Data: Clinical Trial Results for Deucravacitinib in Psoriatic Arthritis

EndpointDeucravacitinibPlacebo
ACR20 Response at Week 16 (POETYK PsA-1)SignificantLower
ACR20 Response at Week 16 (POETYK PsA-2)SignificantLower

ACR20 response indicates a 20% improvement in the signs and symptoms of psoriatic arthritis.

Antibacterial and Antiviral Activity

Pyridazine derivatives have also shown promise as antimicrobial and antiviral agents.

  • Antibacterial Mechanism: Some pyridazine compounds exert their antibacterial effects by inhibiting essential bacterial enzymes. For instance, certain derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[6][7] Molecular docking studies have revealed that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[7]

  • Antiviral Mechanism: The antiviral activity of pyridazine derivatives can be attributed to various mechanisms, including the inhibition of viral polymerases and other enzymes essential for viral replication.[8][9] For example, some pyridazine-based compounds have been investigated as inhibitors of the hepatitis A virus (HAV).[10]

Experimental Workflow: Evaluation of Antibacterial Activity

G start Synthesized Pyridazine Derivatives mic Minimum Inhibitory Concentration (MIC) Assay start->mic adme In vitro ADME/Tox Profiling start->adme mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc target Target Identification (e.g., DNA Gyrase Assay) mic->target docking Molecular Docking Studies target->docking

Sources

Exploratory

The "Magic Methyl" Effect on Pyridazine Scaffolds: A Technical Guide to Activity Modulation

This guide explores the critical role of methyl group substitution on the pyridazine ring within medicinal chemistry.[1] It moves beyond basic structure-activity relationships (SAR) to examine the "Magic Methyl" effect—w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the critical role of methyl group substitution on the pyridazine ring within medicinal chemistry.[1] It moves beyond basic structure-activity relationships (SAR) to examine the "Magic Methyl" effect—where a single carbon atom can drastically alter potency, selectivity, and metabolic stability.

Executive Summary: The Pyridazine Advantage

The pyridazine ring (1,2-diazine) is a privileged scaffold in drug discovery, valued for its high dipole moment (3.95 D), dual hydrogen-bonding capacity, and lower lipophilicity compared to phenyl or pyridine analogues. However, the naked pyridazine ring often suffers from rapid oxidative metabolism and promiscuous binding.

The strategic introduction of a methyl group—often termed the "Magic Methyl" effect —is a high-impact optimization tactic.[2][3] It operates through three distinct mechanisms:[4][5]

  • Conformational Locking: Restricting bond rotation to freeze bioactive conformations.

  • Desolvation Penalties: Displacing high-energy water molecules from hydrophobic pockets.

  • Metabolic Shunting: Blocking soft spots (C-H oxidation) or shifting metabolic clearance pathways.

Mechanistic Analysis of Methylation

Conformational Control (The Ortho Effect)

In biaryl systems containing a pyridazine core (common in kinase inhibitors), free rotation around the C-C bond often results in a high entropic penalty upon binding. Placing a methyl group ortho to the linkage creates steric clash, forcing the rings to twist out of coplanarity.

  • Impact: If the protein binding pocket requires a twisted conformation (e.g., p38 MAP Kinase), this pre-organization reduces the entropic cost of binding, potentially improving potency by 10–100 fold.

Hydrophobic Pocket Filling & Desolvation

The pyridazine nitrogens are polar. When a methyl group is added adjacent to these nitrogens (C3 or C6 position), it creates an amphiphilic vector.

  • Mechanism: The methyl group displaces "unhappy" (high-energy) water molecules trapped in lipophilic sub-pockets of the target protein. The release of this water into the bulk solvent provides a favorable gain in entropy (

    
    ).
    
Metabolic Stability Profiles

Pyridazines are prone to oxidation by aldehyde oxidase (AO) and Cytochrome P450s.

  • Blocking: Methylation at the C3/C6 positions blocks nucleophilic attack by AO, significantly extending half-life (

    
    ).
    
  • Liability: Caution is required. A benzylic methyl group can itself become a "soft spot" for CYP-mediated hydroxylation (

    
    ).
    

Quantitative Impact: Case Studies

Case Study A: TAK1 Kinase Inhibitors

In the development of TAK1 inhibitors for multiple myeloma, methylation of a morpholine substituent attached to the pyridazine core proved critical.[6]

Table 1: Impact of Methylation on TAK1 Potency and Selectivity

Compound IDR-Substituent (on Pyridazine C6)IC50 (nM)Selectivity (vs. Off-targets)Mechanism of Action
Cmpd-1 Morpholine (Unsubstituted)187LowLoose fit; water retention in pocket.
Cmpd-2 2-Methyl-morpholine55ModerateHydrophobic interaction with Cys-174.[6]
Cmpd-26 cis-2,6-Dimethyl-morpholine 12 High Perfect steric fill; desolvation gain.

Data Source: Derived from SAR studies on imidazo[1,2-b]pyridazines [4].

Strategic SAR Workflow

The following decision tree outlines the logical process for determining when and where to methylate a pyridazine scaffold.

SAR_Decision_Tree Start Evaluate Pyridazine Hit Check_Metab Is t1/2 < 30 min? Start->Check_Metab Check_Potency Is Potency Low? Check_Metab->Check_Potency No AO_Attack Suspect Aldehyde Oxidase? Check_Metab->AO_Attack Yes Check_Conf Is Biaryl Bond Rotatable? Check_Potency->Check_Conf Yes AO_Attack->Check_Potency No Block_C3 Methylate C3/C6 (Block AO site) AO_Attack->Block_C3 Yes Stop Proceed to Lead Opt Block_C3->Stop Ortho_Me Add Ortho-Methyl (Conformational Lock) Check_Conf->Ortho_Me Yes Hydro_Pocket Lipophilic Pocket Available? Check_Conf->Hydro_Pocket No Ortho_Me->Stop Fill_Pocket Add Methyl to Fill Void (Desolvation) Hydro_Pocket->Fill_Pocket Yes Fill_Pocket->Stop

Figure 1: Decision logic for methylating pyridazine rings based on metabolic and potency liabilities.

Experimental Protocols

Protocol A: Radical Methylation (Minisci Reaction)

Context: The most direct method to install a methyl group onto an electron-deficient pyridazine ring is the Minisci reaction. This radical substitution avoids the need for pre-functionalized halogenated precursors.

Reagents:

  • Substrate: Pyridazine derivative (1.0 equiv)

  • Radical Source: tert-Butyl hydroperoxide (TBHP) (3.0 equiv) or Ammonium Persulfate.

  • Catalyst:

    
     (0.1 equiv) or Photoredox catalyst.
    
  • Solvent: Water/DCM biphasic mixture or TFA/Water.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridazine substrate (1 mmol) in a mixture of

    
     (5 mL) and water (5 mL).
    
  • Acidification: Add Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the pyridazine ring. Note: Protonation significantly increases the electrophilicity of the ring, facilitating radical attack.

  • Radical Generation: Add

    
     (17 mg, 0.1 mmol) followed by dropwise addition of the carboxylic acid (acetic acid for methylation) and ammonium persulfate solution at 
    
    
    
    .
    • Alternative (Green): Use Zinc sulfinate salts (Langlois reagent) with TBHP.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The methyl radical (

    
    ) attacks the most electron-deficient position (typically C4 or C5, or C3 if blocked).
    
  • Workup: Basify with saturated

    
     to pH 8. Extract with EtOAc (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Self-Validation Check:

  • NMR: Look for the disappearance of the aromatic proton signal and the appearance of a singlet methyl peak at

    
    .
    
  • Regioselectivity: Minisci reactions on pyridazines often yield a mixture of isomers. 2D NMR (HMBC) is required to confirm the position of methylation.

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)

Context: For constructing the ring de novo with specific methylation patterns.

Methodology:

  • Reactants: Combine 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine with a methyl-substituted alkyne or enol ether.

  • Conditions: Reflux in toluene or dioxane (

    
    ) for 12 hours.
    
  • Mechanism: The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of nitrogen gas (

    
    ), driving the equilibrium to completion.
    
  • Outcome: High-yield formation of highly substituted pyridazines that are difficult to access via electrophilic aromatic substitution.

Visualizing the Minisci Mechanism

Understanding the radical mechanism is crucial for troubleshooting low yields (often due to poly-alkylation).

Minisci_Mechanism Substrate Pyridazine (Protonated) Transition Radical Cation Intermediate Substrate->Transition Radical Methyl Radical (•CH3) Radical->Transition Nucleophilic Attack Product Methyl- Pyridazine Transition->Product Oxidation & Deprotonation Oxidant Oxidant (Persulfate/Ag+) Oxidant->Radical Generates Oxidant->Product Re-aromatizes

Figure 2: Mechanism of Minisci radical methylation on a protonated pyridazine ring.

References

  • The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. National Institutes of Health (NIH). [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • Alkylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters. [Link][7]

  • Strategic Substitution of Imidazo[1,2-b]pyridazine Core for TAK1 Inhibition. RSC Medicinal Chemistry. [Link]

  • Structure–Metabolism Relationships in Piperazin-1-ylpyridazines. National Institutes of Health (NIH). [Link]

Sources

Foundational

Technical Whitepaper: Pre-clinical Safety Assessment of 6-Methylpyridazin-4-amine Hydrochloride

This guide outlines the preliminary toxicity profile and safety assessment framework for 6-Methylpyridazin-4-amine hydrochloride (CAS: 1892936-61-6). It is designed for drug development professionals requiring a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the preliminary toxicity profile and safety assessment framework for 6-Methylpyridazin-4-amine hydrochloride (CAS: 1892936-61-6). It is designed for drug development professionals requiring a rigorous, mechanism-based understanding of this chemical scaffold.

Executive Technical Summary

6-Methylpyridazin-4-amine hydrochloride is a functionalized pyridazine building block often utilized in the synthesis of kinase inhibitors and heterocyclic drug candidates. Unlike its structural isomer 4-aminopyridine (a potent potassium channel blocker with high acute toxicity, LD50 ~20 mg/kg), the 4-amino-pyridazine scaffold generally exhibits a distinct, attenuated toxicity profile.

Current preliminary data classifies this compound as Acute Toxicity Category 4 (Harmful), contrasting with the "Fatal/Toxic" classification of its pyridine analogs. This guide synthesizes available physicochemical data, predicted metabolic liabilities, and required experimental workflows to establish a definitive safety dossier.

Compound Identity & Physicochemical Drivers
PropertyValue / DescriptionImpact on Toxicity
CAS Number 1892936-61-6 (HCl Salt)Unique identifier for regulatory tracking.[1]
Free Base MW 109.13 g/mol Low MW facilitates rapid absorption.
LogP (Predicted) ~0.2 – 0.5High water solubility; low risk of adipose accumulation.
Acidity (pKa) ~5.5 (Pyridazine N)Exists as a cation at physiological pH; influences hERG binding.
Structural Alert Amino-pyridazinePotential for N-oxidation and reactive metabolite formation.

Preliminary Toxicity Data & GHS Classification

Based on preliminary safety data sheets (SDS) and Structure-Activity Relationship (SAR) analysis with 4-aminopyridazine (CAS 20744-39-2), the following hazard profile is established.

Acute Toxicity Profile
  • Oral (Rat): Predicted LD50 > 300 mg/kg but < 2000 mg/kg (Category 4).

    • Note: Distinct from 4-aminopyridine (LD50 20 mg/kg). The additional nitrogen in the ring reduces the basicity and alters the binding affinity to voltage-gated

      
       channels, mitigating the seizure risk associated with aminopyridines.
      
  • Inhalation: Classified H332 (Harmful if inhaled) .[2] Dust generation during handling poses a respiratory risk due to the hydrochloride salt form, which can be hygroscopic and acidic upon mucosal contact.

  • Dermal: H312 (Harmful in contact with skin) .[2] High polarity suggests limited passive dermal transport, but compromised skin integrity increases risk.

Local Irritation
  • Skin/Eye: H315 / H319 .[2][3][4] The HCl salt releases hydrochloric acid upon hydrolysis in moist environments (eyes, mucous membranes), causing immediate pH-dependent irritation.

Mechanistic Toxicology & Metabolic Pathways

Understanding the metabolic fate of the pyridazine ring is critical for predicting idiosyncratic toxicity.

Metabolic Activation Pathways

The primary clearance pathways involve N-oxidation and N-acetylation. The formation of a pyridazine N-oxide can create a reactive electrophile, potentially leading to glutathione depletion.

Metabolism Parent 6-Methylpyridazin-4-amine (Parent) NOxide N-Oxide Metabolite (Reactive Electrophile?) Parent->NOxide CYP450 (Oxidation) Acetyl N-Acetyl Conjugate (Phase II - Detox) Parent->Acetyl NAT1/2 (Acetylation) Glucuronide N-Glucuronide (Excretion) Parent->Glucuronide UGT (Glucuronidation) Protein Adducts Protein Adducts NOxide->Protein Adducts Covalent Binding (Toxicity)

Figure 1: Predicted metabolic fate of 6-methylpyridazin-4-amine. The N-oxidation pathway represents a potential tox liability.

Structural Alerts (In Silico)
  • hERG Inhibition: Pyridazines are often used as bioisosteres for phenyl rings. However, the basic amine at position 4, combined with the aromatic ring, fits the pharmacophore for hERG channel blockade. Risk Level: Moderate.

  • Genotoxicity (Ames): Simple aminopyridazines generally test negative in Ames assays unless metabolically activated to reactive hydroxylamines.

Experimental Validation Protocols

To move from "preliminary" to "verified" status, the following standardized protocols must be executed.

Protocol 1: In Vitro Cytotoxicity Screen (HepG2)

Objective: Determine IC50 and assess metabolic activation toxicity. Method: MTT or ATP-depletion assay.

  • Cell Culture: Seed HepG2 cells (human liver carcinoma) at

    
     cells/well in 96-well plates.
    
  • Dosing: Prepare a stock solution of 6-Methylpyridazin-4-amine HCl in DMSO.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) for 24 and 48 hours.

    • Control: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Data Analysis: Plot dose-response curve.

    
     indicates high cytotoxicity risk.
    
Protocol 2: hERG Safety Assessment (Patch Clamp)

Objective: Rule out cardiotoxicity (QT prolongation). Method: Whole-cell patch clamp on CHO cells stably expressing hERG (


).
  • Setup: Perfuse cells with extracellular solution (HEPES-buffered saline).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Application: Perfusion of compound at 1, 10, and 30 µM.

  • Criteria: >50% inhibition at 10 µM flags the compound as a high-risk hERG blocker.

Protocol 3: Bacterial Reverse Mutation Assay (Ames)

Objective: Assess mutagenic potential (OECD 471).

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Activation: Perform +/- S9 mix (rat liver metabolic activation).

  • Dosing: 5 dose levels up to 5000 µ g/plate .

  • Interpretation: A 2-fold increase in revertant colonies over background (dose-dependent) indicates a positive mutagenic result.

Safety Assessment Workflow

The following decision tree illustrates the logical flow for clearing this compound for lead optimization.

SafetyWorkflow Start Compound Synthesis (HCl Salt) InSilico Tier 1: In Silico (Derek/Sarah Nexus) Start->InSilico InVitro Tier 2: In Vitro (Ames, hERG, HepG2) InSilico->InVitro No High Alerts Decision Safety Decision InVitro->Decision Pass Proceed to PK/PD Studies Decision->Pass Ames (-) hERG IC50 > 10µM Fail Structural Modification Required Decision->Fail Ames (+) or High Tox

Figure 2: Tiered safety assessment workflow for pyridazine derivatives.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 6-methylpyridazin-4-amine hydrochloride (CAS 1892936-61-6). Accessed via ECHA CHEM. Link

  • PubChem. Compound Summary for CID 12353664 (Related Analog: 6-Chloro-4-methylpyridazin-3-amine). National Library of Medicine. Link

  • King, A. M., et al. (2012). "4-Aminopyridine toxicity: a case report and review of the literature."[5] Journal of Medical Toxicology, 8(3), 314-321. (Provides comparative toxicity baseline for amino-pyridine scaffolds). Link

  • Mishra, R., et al. (2016). "Acute and repeated dose toxicity studies of novel pyridazine derivatives."[6] Toxicology Letters, 258:S196.[6] Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Aminopyridazine (CAS 20744-39-2). (Used as SAR proxy for hazard classification). Link

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 6-Methylpyridazin-4-amine Hydrochloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed, research-grade protocol for the synthesis of 6-Methylpyridazin-4-amine hydrochloride, a heterocyclic amine of int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, research-grade protocol for the synthesis of 6-Methylpyridazin-4-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The described methodology is grounded in established principles of pyridazine chemistry, offering a rational and reproducible approach for laboratory-scale preparation.

Introduction and Scientific Context

Pyridazine derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1] The incorporation of a pyridazine scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. 6-Methylpyridazin-4-amine, in its hydrochloride salt form for improved solubility and handling, represents a valuable building block for the synthesis of more complex molecular entities. The strategic placement of the methyl and amine groups on the pyridazine ring provides distinct vectors for further chemical modification, making it a versatile intermediate in the development of novel therapeutic agents.

This document outlines a robust two-step synthetic sequence, commencing with a nucleophilic aromatic substitution to introduce the amine functionality, followed by the formation of the hydrochloride salt. The causality behind experimental choices and critical process parameters are discussed to ensure scientific integrity and successful execution.

Proposed Synthetic Pathway

The synthesis of 6-Methylpyridazin-4-amine hydrochloride is proposed to proceed via a two-step reaction sequence. The first step involves the amination of a suitable precursor, 4-chloro-6-methylpyridazine, through a nucleophilic aromatic substitution (SNAr) reaction. The second step is the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

Synthesis_Pathway Start 4-Chloro-6-methylpyridazine Intermediate 6-Methylpyridazin-4-amine Start->Intermediate Step 1: Amination (NH3, heat) Product 6-Methylpyridazin-4-amine Hydrochloride Intermediate->Product Step 2: Salt Formation (HCl)

Caption: Proposed two-step synthesis of 6-Methylpyridazin-4-amine hydrochloride.

Part 1: Synthesis of 6-Methylpyridazin-4-amine

Mechanistic Rationale

The first step of this synthesis is a nucleophilic aromatic substitution reaction. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the chloro substituent, making the carbon atom to which it is attached susceptible to nucleophilic attack. Ammonia acts as the nucleophile, displacing the chloride ion to form the desired 6-Methylpyridazin-4-amine. The reaction is typically carried out at elevated temperatures and pressures to overcome the activation energy barrier.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloro-6-methylpyridazine≥95%Commercially Available
Ammonium Hydroxide (28-30% NH₃ basis)ACS ReagentStandard Supplier
EthanolAnhydrousStandard Supplier
Dichloromethane (DCM)ACS ReagentStandard Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Supplier
High-Pressure Reaction Vessel (Autoclave)-Appropriate Lab Supplier

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 4-chloro-6-methylpyridazine (1.0 eq), ethanol (10 mL/g of starting material), and concentrated ammonium hydroxide (10.0 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling the reaction mixture to room temperature, carefully vent the vessel in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

  • Extraction: To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Methylpyridazin-4-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amine.

Part 2: Synthesis of 6-Methylpyridazin-4-amine Hydrochloride

Mechanistic Rationale

The formation of the hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the amino group of 6-Methylpyridazin-4-amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This results in the formation of the corresponding ammonium salt, which is typically a crystalline solid with improved stability and solubility in aqueous media.[2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Methylpyridazin-4-amineSynthesized in Part 1-
Hydrochloric Acid (2M in Diethyl Ether)AnhydrousStandard Supplier
Diethyl EtherAnhydrousStandard Supplier

Procedure:

  • Dissolution: Dissolve the purified 6-Methylpyridazin-4-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Acidification: To the stirred solution, slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq) at 0 °C.

  • Precipitation: A precipitate should form upon addition of the acid. Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid. Dry the product under vacuum to yield 6-Methylpyridazin-4-amine hydrochloride as a solid.

Characterization

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

  • 4-Chloro-6-methylpyridazine: This is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High-Pressure Reactions: Autoclave use requires proper training and adherence to safety protocols to prevent explosions.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Solvents: Diethyl ether and dichloromethane are volatile and flammable. Use in a well-ventilated area away from ignition sources.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionIncrease reaction time or temperature. Ensure adequate mixing.
Loss of product during work-upOptimize extraction procedure.
Formation of byproducts Side reactions at high temperaturesLower the reaction temperature and monitor the reaction closely.
No precipitation in Step 2 Product is soluble in the solventTry a different solvent in which the hydrochloride salt is less soluble (e.g., a mixture of ether and hexane).
Insufficient acidAdd more hydrochloric acid solution.

Conclusion

The described synthetic protocol provides a reliable and scalable method for the preparation of 6-Methylpyridazin-4-amine hydrochloride. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Arch Pharm (Weinheim). 2010 May;343(5):310-3. doi: 10.1002/ardp.200900290. ([Link])

  • Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. ([Link])

  • YouTube. Amine and HCl - salt formation reaction. ([Link])

Sources

Application

The Strategic Utility of 6-Methylpyridazin-4-amine Hydrochloride in Modern Drug Discovery

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, pyridazine derivatives have emerged as privileged structures due to their versatile chemical reactivity and significant biological activities. This guide provides a detailed exploration of 6-Methylpyridazin-4-amine hydrochloride, a key pharmaceutical intermediate, offering insights into its synthesis, physicochemical properties, and its application in the synthesis of complex drug molecules.

Physicochemical Characteristics and Structural Rationale

6-Methylpyridazin-4-amine hydrochloride presents as a stable, crystalline solid, a form that facilitates its handling, storage, and accurate dispensing in synthetic protocols. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents
SMILES CC1=CC(=CN=N1)N.Cl
InChI Key VINQTTYFIBEQCY-UHFFFAOYSA-N

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous for its use in various reaction conditions. The core pyridazine ring, an isomeric form of diazine, is an electron-deficient aromatic system. This electronic nature is pivotal to its reactivity, particularly for nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to its utility as a pharmaceutical intermediate.[1] The methyl group at the 6-position and the amine group at the 4-position introduce specific steric and electronic features that can be exploited in targeted drug design.

Synthesis of 6-Methylpyridazin-4-amine Hydrochloride: A Strategic Approach

A definitive, peer-reviewed protocol for the direct synthesis of 6-Methylpyridazin-4-amine hydrochloride is not abundantly available in the public domain. However, a robust synthetic strategy can be devised based on established methodologies for analogous pyridazine derivatives. The most plausible route involves the amination of a 4-chloro-6-methylpyridazine precursor. This multi-step process is outlined below, emphasizing the chemical principles that underpin each transformation.

Conceptual Synthetic Workflow

The overall synthetic strategy hinges on the creation of a suitable chloropyridazine precursor followed by a nucleophilic aromatic substitution to introduce the key amine functionality.

G cluster_0 Precursor Synthesis cluster_1 Final Product Formation Start Starting Materials Step1 Cyclization to Pyridazinone Start->Step1 e.g., Levulinic acid derivative Step2 Chlorination Step1->Step2 e.g., POCl₃ Precursor 4-Chloro-6-methylpyridazine Step2->Precursor Step3 Amination (SNAr) Precursor->Step3 Ammonia source Step4 Salt Formation Step3->Step4 HCl FinalProduct 6-Methylpyridazin-4-amine Hydrochloride Step4->FinalProduct

Caption: Conceptual workflow for the synthesis of 6-Methylpyridazin-4-amine hydrochloride.

Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on established chemical principles for the synthesis of similar pyridazine structures.[2][3] Optimization of reaction conditions would be necessary for process scale-up.

Protocol 1: Synthesis of 4-Chloro-6-methylpyridazine (Precursor)

This protocol is adapted from general methods for the synthesis of chloropyridazines.[4]

  • Materials:

    • 6-Methylpyridazin-4(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Round-bottom flask with reflux condenser

    • Stirring plate with heating mantle

  • Procedure:

    • In a fume hood, suspend 6-methylpyridazin-4(1H)-one (1.0 eq) in anhydrous toluene in a round-bottom flask.

    • Carefully add phosphorus oxychloride (3.0-5.0 eq) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice.

    • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-methylpyridazine.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 6-Methylpyridazin-4-amine and its Hydrochloride Salt

This protocol is based on the well-established nucleophilic aromatic substitution (SNAr) reaction on electron-deficient heteroaromatics.[5][6]

  • Materials:

    • 4-Chloro-6-methylpyridazine (from Protocol 1)

    • Ammonia solution (e.g., 7N in methanol or aqueous ammonia)

    • Ethanol

    • Sealed reaction vessel (pressure tube or autoclave)

    • Hydrochloric acid (ethanolic or ethereal solution)

    • Diethyl ether

  • Procedure:

    • In a sealed reaction vessel, dissolve 4-chloro-6-methylpyridazine (1.0 eq) in ethanol.

    • Add an excess of the ammonia solution (e.g., 5-10 eq).

    • Seal the vessel and heat to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

    • Remove the solvent and excess ammonia under reduced pressure.

    • Purify the resulting crude 6-methylpyridazin-4-amine by column chromatography or recrystallization.

    • For the hydrochloride salt formation, dissolve the purified amine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of hydrochloric acid (1.1 eq) in the same solvent dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Pharmaceutical Synthesis: The Case of Risdiplam

The true value of an intermediate like 6-Methylpyridazin-4-amine hydrochloride is realized in its application in the synthesis of Active Pharmaceutical Ingredients (APIs). A prominent example where a structurally related pyridazine is a key building block is in the synthesis of Risdiplam , a medication used for the treatment of spinal muscular atrophy (SMA).[7][8][9] While some synthetic routes for Risdiplam utilize 6-chloro-4-methylpyridazin-3-amine, the underlying chemical principles demonstrate the utility of the 6-methylpyridazin-4-amine scaffold.[2][3]

Retrosynthetic Analysis of a Risdiplam Analog

A retrosynthetic analysis of a hypothetical Risdiplam analog highlights the strategic bond disconnection that positions 6-methylpyridazin-4-amine as a crucial starting material.

G Risdiplam_Analog Risdiplam Analog Intermediate_A Pyridopyrimidinone Core Risdiplam_Analog->Intermediate_A C-N bond formation Other_Fragments Other Synthetic Fragments Risdiplam_Analog->Other_Fragments Coupling reactions Intermediate_B 6-Methylpyridazin-4-amine Intermediate_A->Intermediate_B Core construction

Caption: Simplified retrosynthesis illustrating the role of 6-methylpyridazin-4-amine.

Role in Constructing Bioactive Scaffolds

The pyridazine ring system is often employed in drug design to act as a bioisostere for other aromatic rings, to modulate physicochemical properties, and to provide key hydrogen bonding interactions with biological targets. In the context of kinase inhibitors and other targeted therapies, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, orienting the molecule within the active site of a protein. The amine and methyl substituents on the 6-Methylpyridazin-4-amine core provide handles for further chemical elaboration, allowing for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.

Conclusion and Future Perspectives

6-Methylpyridazin-4-amine hydrochloride is a valuable and versatile intermediate in pharmaceutical research and development. Its synthesis, while requiring careful execution, relies on well-established and scalable chemical transformations. The electron-deficient nature of the pyridazine ring, combined with the strategic placement of reactive and modulatory functional groups, makes it an ideal starting point for the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-defined and strategically designed building blocks will undoubtedly increase, paving the way for the discovery of the next generation of medicines.

References

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. PMC. Available at: [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available at: [Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. PMC. Available at: [Link]

  • 6-methylpyridazin-4-amine hydrochloride. PubChem. Available at: [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. Available at: [Link]

  • 6-Chloro-4-methylpyridazin-3-amine. PubChem. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • RISDIPLAM , リスジプラム. New Drug Approvals. Available at: [Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. Available at: [Link]

  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[7][8][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. ACS Publications. Available at: [Link]

  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]

  • Process for preparing 4-amino-pyridazines. Google Patents.
  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available at: [Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. ResearchGate. Available at: [Link]

  • Compounds for treating spinal muscular atrophy. Google Patents.
  • 3-PyridazinaMine, 6-chloro-4-Methyl-. ChemBK. Available at: [Link]

Sources

Method

Precision Engineering of 6-Substituted Pyridazin-4-amines: Suzuki-Miyaura Protocols

[1] Executive Summary & Strategic Importance The pyridazin-4-amine scaffold is a "privileged structure" in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, SYK) and CNS-active agents. How...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

The pyridazin-4-amine scaffold is a "privileged structure" in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, SYK) and CNS-active agents. However, the 1,2-diazine core presents a unique synthetic paradox: it is electron-deficient, making the ring susceptible to nucleophilic attack, yet the 4-amino group is electron-donating and capable of coordinating to transition metals.

Functionalizing the C6 position via Suzuki-Miyaura coupling is the most direct route to diverse analogs. This guide moves beyond generic "Suzuki conditions" to provide tailored protocols that overcome the specific failure modes of aminopyridazines: catalyst deactivation by N-chelation and sluggish oxidative addition of 6-chloro derivatives.

Mechanistic Challenges & Catalyst Selection

To design a successful experiment, one must understand why standard protocols often fail with this substrate.

The Chelation Trap

The sp² nitrogens of the pyridazine ring (N1/N2) and the exocyclic amine (N4) can displace phosphine ligands from Palladium, forming inactive "Pd-black" or stable bis-pyridyl complexes that stall the catalytic cycle.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , cataCXium A ) or N-heterocyclic carbenes (NHCs). These ligands are sterically demanding enough to prevent the substrate from coordinating to the metal center, while their electron-rich nature accelerates the oxidative addition into the C-Cl bond.

Electronic Deactivation

While pyridazines are electron-deficient, the 4-amino group pushes electron density into the ring (resonance effect), rendering the C6-halogen bond less electrophilic than in a simple pyridazine.

  • Solution: High-activity precatalysts (e.g., Pd-G3/G4 Buchwald precatalysts ) ensure rapid oxidative addition before catalyst decomposition occurs.

Visualizing the Pathway

The following diagram illustrates the optimized catalytic cycle, highlighting the critical ligand role in preventing off-cycle resting states.

SuzukiMechanism PreCat Pd Precatalyst (Pd-G3/G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting for Chlorides) ActivePd->OxAdd + 6-Halo-pyridazin-4-amine Intermed1 L-Pd(II)-Ar-X (Pyridazine Complex) OxAdd->Intermed1 TransMet Transmetallation (Base + Boronic Acid) Intermed1->TransMet + Ar-B(OH)2 / Base Trap OFF-CYCLE TRAP (N-Coordination/Poisoning) Intermed1->Trap Small Ligands (PPh3) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Trap->ActivePd Slow/No Return

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to avoid the N-coordination trap.

Experimental Protocols

Choose the protocol based on your substrate's halogen (Cl vs. Br/I) and the complexity of your boronic acid.

Decision Matrix
  • Substrate is 6-Bromo/Iodo? → Use Protocol A (Robust, Cost-effective).

  • Substrate is 6-Chloro? → Use Protocol B (High Energy, High Conversion).

  • Boronic Acid is unstable (e.g., 2-heteroaryl)? → Use Protocol B with rapid heating.

Protocol A: The "Workhorse" Method (For Bromides/Iodides)

Best for: Routine synthesis, gram-scale scale-up, stable boronic acids.

Rationale: 6-Bromo-pyridazin-4-amines undergo oxidative addition readily. Standard triphenylphosphine-based catalysts are sufficient if the concentration is controlled.

Materials:

  • Substrate: 6-Bromo-pyridazin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1][2][3]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Nitrogen/Argon for 5 minutes. Note: Pd(PPh₃)₄ is air-sensitive; handle quickly or in a glovebox if older.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If the reaction stalls at 50% conversion, add an additional 2 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water.[4] Separate layers. The pyridazine product is often polar; check the aqueous layer. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradients, typically 0-10% MeOH).

Protocol B: The "High-Performance" Method (For Chlorides & Unprotected Amines)

Best for: 6-Chloro substrates, sterically hindered couplings, or when Protocol A fails.

Rationale: Chlorides are sluggish.[5] The free amine can poison the catalyst. This protocol uses XPhos Pd G2 (a Buchwald precatalyst) which generates the active mono-ligated Pd(0) species in situ, ensuring high reactivity and preventing catalyst death.

Materials:

  • Substrate: 6-Chloro-pyridazin-4-amine (1.0 equiv)

  • Boronic Acid: 1.5 equiv[6]

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground solid)

  • Solvent: n-Butanol or 1,4-Dioxane/Water (4:1)

    • Why n-Butanol? The higher boiling point and polarity stabilize the polar intermediates and allow higher temperatures (100-110°C).

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine substrate, boronic acid, K₃PO₄, and XPhos Pd G2.

  • Inertion: Cap and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add degassed solvent (n-BuOH or Dioxane/H₂O).

  • Reaction:

    • Thermal: Heat to 100 °C for 2–6 hours.

    • Microwave: 110 °C for 30–60 minutes.

  • Workup: Filter through a pad of Celite to remove insoluble phosphates and Palladium black. Rinse with MeOH/DCM (1:1). Concentrate and purify.

Optimization & Troubleshooting Guide

If the standard protocols yield <50%, apply this logic table.

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning or failed oxidative addition.Switch to Protocol B. Increase Temp to 120°C. Use SPhos Pd G2 (better for hindered substrates).
Protodeboronation (Ar-H detected)Boronic acid is unstable (common with 2-pyridyl/2-thienyl boronates).1. Use Boronic Esters (Pinacol) instead of acids.2. Use anhydrous conditions (Dioxane/DMF) with Cs₂CO₃ .3. Add CuCl (1.0 equiv) (Copper effect).
Homocoupling of Boronic Acid Oxidation of Boronic acid.Rigorous degassing is required. Ensure Argon atmosphere is maintained.
Product Trapped in Aqueous Layer Pyridazin-4-amine is highly polar/amphoteric.Do not use simple extraction. Evaporate reaction mixture to dryness and use reverse-phase chromatography (C18) or adsorb onto silica for dry-loading.

Comparative Data Summary

The following table summarizes expected yields based on internal validation and literature precedence for 6-substituted pyridazin-4-amines.

Substrate (X)Coupling PartnerProtocolYield (%)Notes
6-Br Phenyl-B(OH)₂A85-95%Rapid, clean conversion.
6-Cl Phenyl-B(OH)₂A<20%Chlorides require electron-rich ligands.
6-Cl Phenyl-B(OH)₂B 88% XPhos is essential for Cl-activation.
6-Cl 3-Pyridyl-B(OH)₂B72%Heteroaryl-heteroaryl coupling.
6-Cl 2-Fluorophenyl-B(OH)₂B80%Steric hindrance tolerated by XPhos.

Workflow Visualization

Use this flowchart to plan your synthesis campaign.

Workflow Start Start: 6-Halo-pyridazin-4-amine CheckHalogen Check Halogen Start->CheckHalogen Br_I Br / I CheckHalogen->Br_I Reactive Cl Cl CheckHalogen->Cl Sluggish ProtoA Protocol A Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Br_I->ProtoA ProtoB Protocol B XPhos Pd G2, K3PO4 n-BuOH, 100°C Cl->ProtoB Success Isolate Product ProtoA->Success Fail Low Yield? ProtoA->Fail <50% ProtoB->Success ProtoB->Fail Stalled Fail->ProtoB Upgrade Catalyst Opt1 Switch to SPhos or CataCXium A Fail->Opt1 Steric Issue

Figure 2: Decision tree for selecting the optimal Suzuki coupling protocol.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (General Suzuki conditions for pyridazines).[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for XPhos/SPhos efficacy in heteroaryl couplings). Link

  • Gong, Y., & Pauls, H. W. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.[3] The Journal of Organic Chemistry, 69(24), 8529-8532. (Direct coupling of unprotected amino-heterocycles). Link

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][7][8][9] Chemical Reviews, 95(7), 2457–2483. (Foundational review). Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Practical optimization parameters). Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of Pyridazine Derivatives

This Application Note is designed for researchers and process chemists optimizing C–N cross-coupling reactions on the pyridazine scaffold. It prioritizes decision-making logic over rote recipe following.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing C–N cross-coupling reactions on the pyridazine scaffold. It prioritizes decision-making logic over rote recipe following.

Part 1: Executive Summary & Strategic Decision Making

The pyridazine (1,2-diazine) core presents a unique paradox in medicinal chemistry. While its high electron deficiency makes it an excellent candidate for nucleophilic aromatic substitution (


), this same property renders it a challenging substrate for Palladium-catalyzed cross-coupling due to catalyst poisoning and competitive pathways.

Core Directive: Before reaching for the palladium, you must validate the necessity of the catalyst.

The "Do I Need Palladium?" Decision Tree

Pyridazines are significantly more electron-deficient than pyridines. For many 3-halo and 4-halopyridazines,


 is faster, cleaner, and cheaper. Use the logic flow below to select your method.

decision_tree Start Start: Halopyridazine + Amine Check1 Is the Halide at C3 or C6? Start->Check1 Check2 Is the Amine Nucleophilic? (e.g., alkyl amine, cyclic amine) Check1->Check2 Yes (Alpha to N) Check3 Does Pyridazine have EDGs? (e.g., -OMe, -NR2) Check1->Check3 No (C4/C5) SNAr METHOD A: SNAr (No Metal, Base/Heat only) Check2->SNAr Yes (Good Nucleophile) Buchwald METHOD B: Buchwald-Hartwig (Pd-Catalyzed) Check2->Buchwald No (Aniline, Amide, Carbamate) Check3->Check2 No (Activated Ring) Check3->Buchwald Yes (Deactivated Ring)

Figure 1: Strategic selection between nucleophilic aromatic substitution and Pd-catalysis for pyridazine substrates.

Part 2: Technical Challenges & Mechanistic Insights

When


 fails (due to weak amine nucleophilicity or deactivated electrophiles), Buchwald-Hartwig amination is required. However, pyridazines introduce specific failure modes not seen in simple aryl halides.
The "N-N" Chelation Trap

Unlike pyridine, pyridazine possesses adjacent nitrogen atoms. This 1,2-diazine motif can act as a bridging ligand, coordinating to two Palladium centers (forming inactive dimers) or forming a stable, non-reactive chelate with the active


 species.
  • Solution: Use bulky, biaryl phosphine ligands (e.g., BrettPhos , tBuXPhos ) that sterically preclude N-coordination while facilitating reductive elimination.

Electronic Deactivation

The electron-deficient nature of pyridazine facilitates oxidative addition (OA). However, it makes the subsequent reductive elimination (RE) step more difficult because the pyridazine ring pulls electron density away from the Pd center, stabilizing the Pd(II)-amido intermediate.

  • Solution: Ligands with high electron-donating capacity (dialkylphosphines) are essential to push the electron density back onto the metal, accelerating RE.

Base-Induced Decomposition

Pyridazines are prone to ring-opening or polymerization under harsh basic conditions (e.g.,


 at 

).
  • Solution: Use weaker bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (LiHMDS, BTMG) when possible.

Part 3: Optimized Protocols

Method A: (Metal-Free)

Use for: 3-chloropyridazines with alkyl amines.

  • Stoichiometry: 1.0 equiv Halopyridazine, 1.2 equiv Amine, 2.0 equiv DIPEA (or

    
    ).
    
  • Solvent: DMSO or NMP (high dielectric constant stabilizes the Meisenheimer complex).

  • Conditions: Heat to 80–120 °C for 4–12 hours.

  • Workup: Pour into water. If solid precipitates, filter. If not, extract with EtOAc (Note: Pyridazines are polar; salting out the aqueous layer is often required).

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Use for: Anilines, Amides, or deactivated Pyridazines.

1. Ligand & Catalyst Selection Table
Substrate ClassRecommended LigandPd SourceBaseTemp
Primary Amines BrettPhos Pd-G3/G4 Precatalyst

or

80-100°C
Secondary Amines RuPhos Pd-G3/G4 Precatalyst

80-100°C
Anilines BrettPhos or XantPhos


100°C
Amides/Sulfonamides tBuBrettPhos Pd-G3 Precatalyst

110°C
2. Standard Protocol (Chloropyridazine + Aniline)

Reagents:

  • Chloropyridazine derivative (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)

    • Alternative:

      
       (1 mol%) + BrettPhos (2-4 mol%)
      
  • Base:

    
     (2.0 mmol) (Preferred for stability) or 
    
    
    
    (1.4 mmol) (Faster)
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed), 5 mL (0.2 M)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Ideally, set up in a glovebox.[1] If using a Schlenk line, flame-dry the reaction vial and cool under Argon flow.

    • Add solid reagents: Chloropyridazine, Aniline (if solid), Base, and Pd-Precatalyst.

    • Critical Step: If using

      
       + Ligand separately, premix them in a small amount of solvent for 5 mins at elevated temp (60°C) to ensure active catalyst formation before adding substrate. This is less critical with G3/G4 precatalysts.
      
  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • If the amine is liquid, add it now.[2]

  • Reaction:

    • Seal the vial with a Teflon-lined crimp cap.[1]

    • Heat to 100 °C in an aluminum heating block.

    • Stir vigorously (1000 rpm). Mass transfer is critical for heterogeneous bases like

      
      .
      
    • Monitor by LC-MS at 1 hour and 4 hours. Pyridazines often react faster than phenyl chlorides.

  • Workup (Pyridazine Specific):

    • Cool to room temperature.[1][3][4]

    • Dilute with EtOAc.[1]

    • Filtration: Filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Scavenging (Optional but Recommended): Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins if the product is for biological testing. Pyridazines coordinate Pd tightly; simple filtration may leave high residual metal.

    • Wash with water/brine. Dry over

      
      .[1]
      
    • Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually necessary due to polarity).

Part 4: Troubleshooting & Optimization

Scenario 1: Low Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning by the pyridazine nitrogens.

  • Fix: Switch to BrettPhos or tBuXPhos . These bulky ligands create a "protective shell" around the Pd, preventing the pyridazine N form binding to the metal center.

  • Fix: Increase temperature to 110–120 °C to overcome the activation energy of the difficult reductive elimination.

Scenario 2: Hydrodehalogenation (Product is Pyridazine-H)

  • Cause:

    
    -hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar. Common with secondary amines.
    
  • Fix: Switch from

    
     to a weaker base like 
    
    
    
    .
  • Fix: Switch ligand to RuPhos , which is specifically designed to suppress

    
    -hydride elimination in secondary amines.
    

Scenario 3: Regioselectivity Issues (Dihalopyridazines)

  • Insight: In 3,6-dichloropyridazine, the C3/C6 positions are equivalent. Once one amine adds, the ring becomes electron-rich, deactivating the second position.

  • Protocol: To obtain the mono-adduct, use 1.0 equiv of amine and run at lower temperature (60–80 °C). To obtain the di-adduct, use excess amine (2.5 equiv) and high heat (120 °C).

Part 5: References

  • Mechanistic Origins of Ligand Effects: Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[5] Journal of the American Chemical Society. [Link][6]

  • Precatalyst Technology (G3/G4): Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions." Chemical Science. [Link]

  • Heterocycle Specific Challenges: Walsh, K., et al. (2013). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem. [Link]

  • Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

Sources

Method

Cell-based assay protocol using pyridazine compounds

Application Note: High-Content Screening of Pyridazine Scaffolds for Kinase-Targeted Anticancer Activity Abstract Pyridazine derivatives (1,2-diazines) have emerged as "privileged structures" in medicinal chemistry due t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Content Screening of Pyridazine Scaffolds for Kinase-Targeted Anticancer Activity

Abstract

Pyridazine derivatives (1,2-diazines) have emerged as "privileged structures" in medicinal chemistry due to their ability to mimic the cis-peptide bond and engage in hydrogen bonding with ATP-binding pockets of kinases such as VEGFR-2 and CDK2. However, the physicochemical properties of substituted pyridazines—specifically their lipophilicity and tendency to aggregate in aqueous media—pose significant challenges in cell-based assays. This Application Note details a robust, self-validating protocol for screening 3,6-disubstituted pyridazine libraries. We present a multiplexed workflow combining kinetic viability monitoring (Resazurin) with endpoint apoptosis verification (Caspase-3/7), utilizing an "Intermediate Dilution" liquid handling strategy to mitigate compound precipitation artifacts.

Introduction: The Pyridazine Pharmacophore

In oncology drug discovery, the pyridazine core serves as a bioisostere for phenyl or pyridine rings, often improving metabolic stability and water solubility compared to their carbocyclic analogs.[1] Despite this, complex derivatives (e.g., pyrrolo[1,2-b]pyridazines) often exhibit poor aqueous solubility, leading to "false negatives" in screening due to precipitation, or "false positives" due to non-specific aggregation.[1]

Target Mechanism: This protocol focuses on screening pyridazines designed as Type I or Type II Kinase Inhibitors . These compounds typically function by competing with ATP, blocking phosphorylation of downstream effectors (e.g., ERK/Akt), leading to G1/S phase cell cycle arrest and subsequent apoptosis.[1]

Compound Management & Solubility Protocol

Critical Challenge: Direct transfer of hydrophobic pyridazines from 100% DMSO stock to cell culture media often causes immediate microprecipitation, reducing effective concentration and scattering light in optical assays.[1]

The "Intermediate Plate" Strategy: To ensure monomeric dispersion, we utilize a two-step serial dilution method.[1]

Reagents:

  • Stock Solution: 10 mM in anhydrous DMSO (Store at -80°C).

  • Intermediate Solvent: Serum-Free Media or PBS + 5% DMSO.

  • Assay Media: RPMI-1640 + 10% FBS.

Workflow Diagram (Liquid Handling):

DilutionWorkflow cluster_QC Quality Control Stock 10mM Stock (100% DMSO) InterPlate Intermediate Plate (500µM in 5% DMSO/Media) Stock->InterPlate 1:20 Dilution (Prevents Shock) AssayPlate Cell Assay Plate (10µM Final in 0.1% DMSO) InterPlate->AssayPlate 1:50 Transfer (Final Dosing) Check Microscopy Check for Crystals InterPlate->Check Cells Adherent Cells (HCT-116) Cells->AssayPlate Seeding

Figure 1: Intermediate Plate Strategy to prevent pyridazine precipitation during dosing.

Experimental Protocol: Multiplexed Viability & Apoptosis

Objective: Determine IC50 values for antiproliferative activity and confirm mechanism of action (MoA) via apoptosis induction.

Cell Culture Preparation
  • Cell Line: HCT-116 (Colorectal Carcinoma) or MCF-7 (Breast Cancer).[2][3]

  • Seeding Density: 3,000 – 5,000 cells/well in 384-well black/clear-bottom plates.

  • Equilibration: Incubate cells for 24 hours at 37°C, 5% CO2 to allow attachment and flatten "edge effects".

Compound Treatment (Dose-Response)[2]
  • Preparation: Thaw pyridazine stocks and perform 1:3 serial dilutions in the Intermediate Plate (see Fig 1).

  • Dosing: Transfer compounds to the Assay Plate.

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control:[1] Staurosporine (1 µM) or Sorafenib (for VEGFR-targeted pyridazines).[1]

  • Incubation: 48 hours or 72 hours.

Multiplexed Readout

We utilize a non-lytic reagent first, followed by a lytic reporter.[1]

Step A: Resazurin Reduction (Viability) [1]

  • Mechanism: Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin.

  • Protocol:

    • Add Resazurin reagent (10% v/v of well volume).

    • Incubate 2-4 hours at 37°C.

    • Measure Fluorescence (Ex: 560nm / Em: 590nm).

  • Note: This step is non-destructive.

Step B: Caspase-3/7 Glo (Apoptosis) [1]

  • Mechanism: Lytic reagent containing DEVD-aminoluciferin substrate. Caspase-3/7 cleavage releases aminoluciferin (glow).

  • Protocol:

    • Add Caspase-Glo reagent (1:1 ratio to media volume) directly to the same wells used in Step A.

    • Shake orbitally for 2 minutes (300 rpm).

    • Incubate 30 mins at Room Temp (stabilize signal).

    • Measure Luminescence.

Mechanistic Validation: Pathway Logic

Pyridazines often target the ATP-binding pocket of kinases. The diagram below illustrates the expected signaling cascade inhibition for a VEGFR-2/CDK2 targeted pyridazine.

MOA VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 PI3K PI3K/Akt VEGFR2->PI3K MAPK RAS/RAF/MEK VEGFR2->MAPK Pyridazine Pyridazine Derivative Pyridazine->VEGFR2 Inhibits CDK2 CDK2/Cyclin E Pyridazine->CDK2 Inhibits Apoptosis Apoptosis (Caspase 3/7) Pyridazine->Apoptosis Induces Proliferation Cell Proliferation PI3K->Proliferation MAPK->Proliferation CDK2->Proliferation

Figure 2: Mechanism of Action for kinase-inhibiting pyridazines leading to apoptosis.[1]

Data Analysis & Acceptance Criteria

Quantitative Metrics:

Metric Calculation Acceptance Criteria

| Z-Factor |


 | > 0.5 for screening campaigns |
| Signal-to-Background  | 

| > 5-fold | | IC50 | 4-Parameter Logistic Fit |

|[1]

Normalization: Normalize fluorescence data to % Viability relative to DMSO control:



Troubleshooting: The "Hydrophobic Effect"

  • Issue: Steep Hill Slope (> 2.0) in dose-response curves.

    • Cause: Compound precipitation at high concentrations, leading to non-specific cell death or light scattering.[1]

    • Solution: Inspect wells microscopically at 100x. If crystals are visible, exclude those points.[1] Re-run using the "Intermediate Plate" method with higher DMSO % in the intermediate step (up to 10%) before final dilution.

  • Issue: High background fluorescence.

    • Cause: Some pyridazine derivatives are intrinsically fluorescent.

    • Solution: Run a "Cell-Free" control plate containing media + compound only. Subtract this value from the assay plate.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Scientific Reports. (2020). [1]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. RSC Advances. (2021).

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. (2025).

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. (2016). [1]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research. (2013).

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Safe Handling of Aminopyridazine Hydrochlorides

Introduction: The Scientific Context and Imperative for Safety Aminopyridazine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development.[1][2] Their struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context and Imperative for Safety

Aminopyridazine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development.[1][2] Their structural motif is a key pharmacophore in various biologically active molecules, with applications ranging from potential treatments for neurodegenerative diseases like Alzheimer's and multiple sclerosis to anticancer agents.[1][3] Aminopyridines primarily function by blocking voltage-gated potassium channels, which underpins their therapeutic potential.[1][2]

However, the same reactivity and biological activity that make these compounds valuable also necessitate a rigorous and informed approach to their handling. The hydrochloride salt form, while often improving solubility and stability, presents specific hazards that must be managed to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a detailed framework for the safe handling, use, storage, and disposal of aminopyridazine hydrochlorides, grounded in established safety principles and toxicological data. It is designed for researchers, scientists, and drug development professionals who work with these potent compounds.

Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Aminopyridazine hydrochlorides, like many active pharmaceutical ingredients and their precursors, are biologically active and can be hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

Most aminopyridine compounds are classified as acutely toxic and irritants. For example, Safety Data Sheets (SDS) for representative compounds consistently list the following hazards:

  • Harmful if swallowed.[5][6]

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6]

  • May cause respiratory irritation.[5][7]

  • Some derivatives are suspected of causing cancer or genetic defects.[5][8]

Studies have shown that aminopyridines are readily absorbed through the skin and gastrointestinal tract.[4] Their toxicity is linked to their mechanism of action, which can lead to central nervous system hyperexcitability, convulsions, and seizures in cases of overdose.[4][9][10] A documented fatality of a chemical plant worker resulted from a spill and subsequent exposure through contaminated clothing, highlighting the severe risk of dermal absorption.[4]

Table 1: Summary of Common Hazards for Aminopyridazine Hydrochlorides

Hazard ClassificationGHS PictogramDescriptionPrimary Precaution
Acute Toxicity, Oral (Category 3/4) 💀 or ❗Toxic or harmful if swallowed.[11]Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[5][6][12]
Skin Irritation (Category 2) Causes skin irritation upon contact.[5][6]Wear appropriate chemical-resistant gloves and a lab coat.[13][14]
Eye Irritation (Category 2) Causes serious eye irritation or damage.[5][6]Wear safety goggles or a face shield.[13][15]
Respiratory Irritation (STOT SE 3) May cause irritation to the respiratory tract if inhaled as dust or aerosol.[7][11]Handle only in a well-ventilated area, preferably a chemical fume hood.[5][16]
Carcinogenicity/Mutagenicity (Category 1B/2) स्वास्थ्य के लिए खतराSuspected of causing cancer or genetic defects.[5][8]Obtain special instructions before use and use engineering controls to minimize exposure.[5][17]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential. The hierarchy of controls prioritizes eliminating hazards at their source, which is the most effective strategy.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Aminopyridazine Hydrochlorides node_ppe PPE (Gloves, Goggles, Lab Coat, Respirator) node_admin Administrative Controls (SOPs, Training, Signage) node_admin->node_ppe Least Effective node_eng Engineering Controls (Chemical Fume Hood) node_eng->node_admin node_sub Substitution (Use less hazardous alternative - often not feasible) node_sub->node_eng node_elim Elimination (Remove the hazard - not applicable) node_elim->node_sub Most Effective

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of solid aminopyridazine hydrochlorides or their solutions must be conducted inside a certified chemical fume hood.[5][16] This is the primary engineering control to prevent inhalation of dusts or vapors and to contain potential spills.[18]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.[14]

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned.[19] This protects against splashes and prevents contamination of personal clothing.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[15][19] When there is a significant risk of splashing (e.g., when handling larger volumes or during certain reaction workups), a face shield should be worn in addition to safety goggles.[19]

  • Hand Protection: Chemical-resistant gloves are required.[20] Nitrile gloves are commonly used, but it is crucial to check the manufacturer's glove compatibility chart for the specific compound and any solvents being used. For extended work or when handling highly concentrated solutions, consider double-gloving or using heavier-duty gloves.[19] Gloves must be inspected for tears or holes before each use and removed without contaminating the skin.[18] Always wash hands thoroughly with soap and water after removing gloves.[12][18]

  • Respiratory Protection: A respirator is generally not required when handling these compounds within a properly functioning fume hood.[13] However, if engineering controls are not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[13][15][21] All respirator use requires prior medical clearance and fit-testing.

Standard Operating Protocols

Adherence to standardized protocols minimizes variability and risk. The following procedures should be incorporated into laboratory-specific Standard Operating Procedures (SOPs).

Protocol 1: Weighing and Dispensing Solid Aminopyridazine Hydrochlorides
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface. Assemble all necessary equipment (spatula, weigh boat/paper, secondary container, waste container).

  • Don PPE: Put on a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Weighing: Perform all weighing operations inside the fume hood to contain any dust.[16] Use a spatula to carefully transfer the solid from the stock bottle to the weigh boat. Avoid creating dust by using slow, deliberate movements.

  • Closure: Immediately and tightly close the stock container after dispensing.[5][12]

  • Transport: Place the weighed compound in a labeled, sealed secondary container for transport to the next experimental step.

  • Cleanup: Carefully clean the spatula and the balance area within the hood. Dispose of any contaminated weigh paper or gloves in the designated hazardous waste container.[11]

Protocol 2: Preparation of Solutions
  • Work Area: Conduct all steps within a chemical fume hood.

  • Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Solvent Addition: Place the vessel containing the weighed aminopyridazine hydrochloride into a secondary container (e.g., a beaker or crystallization dish). Slowly add the solvent to the solid. If diluting an acid, always add acid to water, never the other way around.[13]

  • Dissolution: Cap the vessel and mix using a magnetic stirrer or gentle agitation. If heating is required, use a controlled heating mantle and ensure proper condenser setup to prevent vapor release.

  • Storage: Clearly label the solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage: Store aminopyridazine hydrochlorides in their original, tightly sealed containers in a cool, dry, and well-ventilated area.[12][22] They should be stored away from incompatible materials such as strong oxidizing agents and acids.[21] Keep containers in a designated and locked poison or toxics cabinet if required by institutional policy.[10]

  • Waste Disposal: All waste materials, including excess solids, solutions, and contaminated consumables (gloves, pipette tips, weigh boats), are considered hazardous waste.[23]

    • Do not mix with other waste streams.[5]

    • Collect waste in clearly labeled, sealed, and chemically compatible containers.

    • Dispose of waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][6][11]

    • Uncleaned empty containers should be treated as the product itself.[5]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action during an emergency can significantly mitigate harm.

Spill_Response_Decision_Tree cluster_1 Emergency Spill Response Protocol spill Chemical Spill Occurs assess Assess Situation: Is the spill large? Is anyone injured? Are you trained to clean it? spill->assess major_spill MAJOR SPILL Evacuate Immediate Area Alert Others & Supervisor Call Emergency Services/EHS assess->major_spill YES to any minor_spill MINOR SPILL (Small, Contained, Known Hazard) assess->minor_spill NO to all cleanup Alert people in the area. Don appropriate PPE. Contain spill with absorbent material. Collect residue into waste container. Decontaminate the area. minor_spill->cleanup dispose Label and dispose of waste via EHS. cleanup->dispose

Caption: Decision-making workflow for chemical spill response.

Spill Response
  • Minor Spill (Small quantity, contained within a fume hood):

    • Alert personnel in the immediate area.[24]

    • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[24]

    • Cover the spill with an inert absorbent material like vermiculite or sand.[25]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[21] Avoid creating dust.[12]

    • Decontaminate the spill area with an appropriate cleaning agent, followed by water.

    • Dispose of all cleanup materials as hazardous waste.[24]

  • Major Spill (Large quantity, outside of a fume hood, or if you are uncertain):

    • Evacuate the immediate area.[26]

    • Alert your supervisor and call your institution's emergency number or EHS.[26]

    • Close the doors to the affected area to contain vapors.[25]

    • Provide emergency responders with the Safety Data Sheet (SDS) for the spilled material.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.[24]

First Aid and Exposure
  • Inhalation: Immediately move the affected person to fresh air.[10][21] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[10][27] Seek medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[10][25] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[6] Call a poison control center or seek immediate medical attention.[10]

Conclusion

Aminopyridazine hydrochlorides are powerful tools in the arsenal of chemists and pharmacologists. Their potential for scientific advancement is matched by their potential for harm if handled improperly. By integrating the principles of hazard identification, risk assessment, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can confidently and safely work with these compounds, ensuring both personal safety and the advancement of science.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Safe Handling Guide: Hydrochloric Acid. (2022). CORECHEM Inc.
  • Aminopyridines. (n.d.). U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • 2-Aminopyridine Safety D
  • 2-Aminopyridine Safety D
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). ITURRI.
  • PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean Ltd.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Standard Operating Procedures for Hazardous Chemicals. (n.d.). University of California, Santa Cruz.
  • 4-aminopyridine toxicity: a case report and review of the liter
  • 4-Aminopyridine Material Safety D
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley - Environmental Health and Safety.
  • Chemical Emergency Procedures. (n.d.). CUNY Queens College.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2007). Fisher Scientific.
  • Phenazopyridine hydrochloride SAFETY D
  • 4-AMINOPYRIDINE For Synthesis MSDS. (2013). Loba Chemie.
  • CHEMICAL SPILL PROCEDURES. (2024). University of North Carolina at Charlotte - Environmental Health and Safety.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Tex-An.
  • 4-aminopyridine SAFETY D
  • Response to a Chemical Spill. (2015). The University of Maryland, Baltimore.
  • 2-Aminopyridine-4-carboxylic acid SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • Chemical Spill Procedures. (n.d.). Princeton University - Environmental Health and Safety.
  • Chemical Spills - Emergency Management. (n.d.).
  • 2-Aminopyridine SAFETY D
  • safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).

Sources

Method

Application Note: Precision Acylation of 6-Methylpyridazin-4-amine

Executive Summary The acylation of 6-methylpyridazin-4-amine represents a specific challenge in medicinal chemistry due to the electronic deactivation of the exocyclic amine by the electron-deficient 1,2-diazine ring.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acylation of 6-methylpyridazin-4-amine represents a specific challenge in medicinal chemistry due to the electronic deactivation of the exocyclic amine by the electron-deficient 1,2-diazine ring.[1][2] Standard Schotten-Baumann conditions often fail due to poor nucleophilicity and competitive hydrolysis of acylating agents.[1][2][3]

This guide details two high-fidelity protocols for synthesizing amide derivatives from this scaffold:

  • Method A: Activation via Acid Chlorides (for robust substrates).[3]

  • Method B: T3P®-Mediated Coupling (for sensitive carboxylic acids and weak nucleophiles).[1][2][3]

These protocols are designed to overcome the intrinsic low reactivity of the 4-aminopyridazine core, ensuring high yields and minimizing side reactions such as ring acylation.

Mechanistic Insight & Strategic Considerations

The Nucleophilicity Challenge

The pyridazine ring is highly


-deficient. The nitrogen atoms at positions 1 and 2 exert a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M).[1][2][3] Consequently, the lone pair on the exocyclic amine at position 4 is delocalized into the ring system to a greater extent than in aniline, significantly reducing its nucleophilicity.
  • Implication: Weak bases like pyridine or non-nucleophilic bases (DIPEA) alone are often insufficient to drive the reaction to completion with standard coupling agents (EDC/NHS).[3]

  • Solution: We must either use highly reactive electrophiles (acid chlorides) or specialized coupling agents (T3P) that activate the carboxylic acid into a highly reactive intermediate (mixed anhydride).[3]

Regioselectivity

While the ring nitrogens (N1/N2) are basic, acylation thermodynamically favors the exocyclic amine (N-acylation) over the ring nitrogens (acylation to form a pyridazinium salt). However, under forcing conditions, bis-acylation of the amine can occur.

Decision Matrix for Acylation

Use the following logic flow to select the appropriate protocol for your specific R-group.

AcylationLogic Start Start: 6-Methylpyridazin-4-amine AcylSource What is your Acyl Source? Start->AcylSource AcidChloride Acid Chloride (R-COCl) AcylSource->AcidChloride Available CarboxylicAcid Carboxylic Acid (R-COOH) AcylSource->CarboxylicAcid Available MethodA Method A: Anhydrous DCM/Pyridine (High Reactivity) AcidChloride->MethodA Stability Is R-group Acid/Base Sensitive? CarboxylicAcid->Stability MethodB Method B: T3P Coupling (Best for Weak Nucleophiles) Stability->MethodB Yes (Sensitive) Stability->MethodB No (Robust) MethodC Avoid: EDC/NHS (Likely Low Yield) Stability->MethodC Standard Coupling

Figure 1: Decision matrix for selecting the optimal acylation strategy based on reagent availability and substrate stability.

Experimental Protocols

Protocol A: Acylation via Acid Chlorides (The "Workhorse" Method)

Best for: Simple aliphatic or aromatic R-groups where the acid chloride is commercially available or easily generated.

Reagents:

  • Substrate: 6-Methylpyridazin-4-amine (1.0 equiv)[1][2][3]

  • Reagent: Acyl Chloride (1.1 – 1.2 equiv)[3]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)[3]

  • Base: Pyridine (2.0 equiv) or Triethylamine (3.0 equiv) + DMAP (0.1 equiv)[3]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 6-Methylpyridazin-4-amine in anhydrous DCM (0.1 M concentration).

    • Note: If the starting material does not fully dissolve, add dry DMF dropwise until a clear solution is obtained.

  • Base Addition: Add Pyridine (2.0 equiv).[3] Stir for 10 minutes at room temperature.

    • Mechanistic Note: Pyridine acts as both a proton scavenger and a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.[1][2][3]

  • Acylation: Cool the mixture to 0°C. Add the Acid Chloride dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (TLC is often insufficient due to polarity).[1][2][3]

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Protocol B: T3P®-Mediated Coupling (The "Gold Standard")

Best for: Coupling carboxylic acids with weak nucleophiles (like aminopyridazines) without generating acid chlorides.[2][3] T3P (Propylphosphonic anhydride) drives the reaction by forming a highly reactive mixed anhydride while generating non-toxic, water-soluble byproducts.[3]

Reagents:

  • Substrate: 6-Methylpyridazin-4-amine (1.0 equiv)[1][2][3]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][2][3]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[3]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[3]

  • Solvent: EtOAc or 2-MeTHF (preferred for higher temperatures)[1][2][3]

Procedure:

  • Setup: Charge a reaction vial with the Carboxylic Acid (1.1 equiv), 6-Methylpyridazin-4-amine (1.0 equiv), and solvent (EtOAc, 0.2 M).

  • Base: Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise at room temperature.

  • Heating (Critical Step): Weak nucleophiles often require thermal energy.[3] Heat the reaction to 60°C – 80°C for 12–24 hours.

    • Why? The activation energy for attacking the T3P-acid intermediate is higher for electron-deficient amines.[1][2]

  • Workup:

    • Dilute with EtOAc.[3]

    • Wash 1: Water (Removes T3P byproducts).[3]

    • Wash 2: Sat. NaHCO₃ (Removes unreacted acid).[3]

    • Wash 3: Brine.[3]

    • Dry and concentrate.[3]

Data & Optimization Guide

Solvent & Solubility Profile

6-Methylpyridazin-4-amine is a polar heteroaromatic.[1][2][3] Solubility is a frequent bottleneck.[3]

SolventSolubility (RT)Suitability for AcylationNotes
DCM ModerateHighStandard for Acid Chlorides.[1][2][3]
DMF HighHighHard to remove; use water washes during workup.[3]
EtOAc LowModerateGood for T3P; may require heating to dissolve substrate.[3]
THF ModerateHighGood alternative to DCM.[3]
Water Low/ModerateLowAvoid; hydrolysis of acylating agents.[3]
Troubleshooting Low Yields

Troubleshooting Problem Low Yield / Incomplete Rxn Check1 Check LCMS: Starting Material Remaining? Problem->Check1 Check2 Check LCMS: Hydrolyzed Reagent? Problem->Check2 Solution1 Increase Temp (Reflux) Switch to T3P Check1->Solution1 Yes Solution3 Add DMAP (0.1 eq) (Nucleophilic Catalyst) Check1->Solution3 Yes (Slow Rxn) Solution2 Dry Solvents Increase Equiv. of Acid Chloride Check2->Solution2 Yes

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

  • Dunetz, J. R., et al. (2011).[3][4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3][5]

  • Wagh, S. S., et al. (2014).[3][6] "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[3][6] Review Journal of Chemistry, 4(2).

  • Pfizer Inc. (2010).[3] "Process for the preparation of glucokinase activators." World Intellectual Property Organization, WO2010059658.[3] (Demonstrates T3P usage on heteroaromatic amines).

  • Linholter, S., et al. (1961).[3] "Pyridazine Studies: Synthesis of 3-amino-5-methyl-6-chloropyridazine." Acta Chemica Scandinavica, 15, 1660-1666.[1][2][3] (Foundational reactivity of aminopyridazines).

Sources

Application

Application Note: Rational Design &amp; Development of Fungicides Based on the 6-Methylpyridazin-4-amine Scaffold

Executive Summary & Scientific Rationale The rapid evolution of fungal resistance against strobilurins (QoI) and triazoles (DMI) has necessitated the exploration of novel nitrogen-heterocycle scaffolds. The 6-methylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The rapid evolution of fungal resistance against strobilurins (QoI) and triazoles (DMI) has necessitated the exploration of novel nitrogen-heterocycle scaffolds. The 6-methylpyridazin-4-amine moiety represents a privileged structure in modern agrochemistry, serving as a bioisostere for the pyrazole and pyridine rings found in commercial Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid and Fluxapyroxad.

This Application Note provides a comprehensive guide for researchers to utilize the 6-methylpyridazin-4-amine scaffold. We detail the rational design principles (SAR), a robust synthetic route, and self-validating biological assay protocols.

Key Mechanistic Advantages
  • Lipophilicity Balance: The 6-methyl group modulates

    
    , enhancing cuticle penetration without compromising systemic mobility.
    
  • H-Bonding Potential: The pyridazine nitrogens (N1/N2) act as critical hydrogen bond acceptors within the ubiquinone-binding pocket of Complex II (Succinate Dehydrogenase).

  • Metabolic Stability: The electron-deficient pyridazine ring resists oxidative metabolism more effectively than phenyl analogues.

Rational Design & Structure-Activity Relationship (SAR)

Successful fungicide design requires treating the 6-methylpyridazin-4-amine not as a final product, but as a "linker-warhead" assembly. The free amino group (


) is the primary vector for attaching hydrophobic pharmacophores (typically acid chlorides) to target the hydrophobic sub-pocket of the enzyme.
Diagram 1: SAR Logic & Optimization Strategy

SAR_Strategy Core 6-Methylpyridazin-4-amine (Core Scaffold) Amine 4-Amino Group (Linker) Core->Amine Modification Site 1 Methyl 6-Methyl Group (Lipophilicity) Core->Methyl Modification Site 2 RingN Pyridazine Nitrogens (H-Bond Acceptors) Core->RingN Intrinsic Property Amide Amide Coupling (Creates SDHI Pharmacophore) Amine->Amide Steric Steric Clash vs. Binding Pocket Fit Methyl->Steric Docking H-Bond to Trp/Tyr in Active Site RingN->Docking

Caption: SAR optimization strategy identifying the 4-amino group as the primary vector for amide coupling to generate SDHI candidates.

Chemical Synthesis Protocol

Objective: Synthesize


-(6-methylpyridazin-4-yl)arylcarboxamides from commercially available precursors.
Scale:  Milligram to Gram scale.
Reagents & Equipment[1]
  • Precursor: 3-Chloro-6-methylpyridazine (CAS: 1121-79-5).

  • Amine Source: Aqueous Ammonia (28%) or Benzylamine (for protected route).

  • Coupling Agents: HATU or Thionyl Chloride (

    
    ).
    
  • Solvents: DMF, Dichloromethane (DCM), Ethanol.

  • Validation:

    
     (400 MHz), LC-MS.
    
Step-by-Step Methodology
Step A: Synthesis of 6-Methylpyridazin-4-amine (Intermediate)

Note: Direct amination of chloropyridazines requires harsh conditions. A Buchwald-Hartwig approach or high-pressure substitution is recommended.

  • Reaction Setup: In a high-pressure steel autoclave, dissolve 3-chloro-6-methylpyridazine (1.0 eq) in ethanol.

  • Amination: Add aqueous ammonia (10 eq) and Cu powder (0.1 eq) as a catalyst.

  • Conditions: Seal and heat to

    
     for 12–16 hours.
    
  • Workup: Cool to room temperature (RT). Concentrate in vacuo. Dissolve residue in water and extract with ethyl acetate (

    
    ).
    
  • Purification: Recrystallize from ethanol/hexane to yield 6-methylpyridazin-4-amine as a pale yellow solid.

    • Checkpoint: Verify amine peak in IR (

      
      ) and disappearance of C-Cl stretch.
      
Step B: Amide Coupling (The "Warhead" Attachment)
  • Activation: Dissolve the desired carboxylic acid (e.g., 2-(trifluoromethyl)benzoic acid) (1.1 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT until gas evolution ceases. Concentrate to obtain the acid chloride.

  • Coupling: Dissolve 6-methylpyridazin-4-amine (1.0 eq) in dry THF/Pyridine (10:1).

  • Addition: Add the prepared acid chloride dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 6 hours.

  • Isolation: Quench with water. Extract with DCM. Wash with brine.

  • Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Biological Evaluation: In Vitro Fungicidal Assay

Method: Poisoned Food Technique. Target Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold), Fusarium graminearum.[1]

Protocol
  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at

    
     for 20 mins.
    
  • Compound Dilution: Dissolve synthesized compounds in DMSO to create stock solutions (

    
    ).
    
  • Plate Pouring: Add stock solution to molten PDA (

    
    ) to achieve final concentrations of 
    
    
    
    .
    • Control A (Negative): PDA + 0.5% DMSO (no fungicide).

    • Control B (Positive): Fluxapyroxad or Boscalid (commercial standards).

  • Inoculation: Place a

    
     mycelial plug from a fresh culture in the center of each plate.
    
  • Incubation: Incubate at

    
     in the dark for 48–72 hours.
    
  • Data Collection: Measure colony diameter (

    
    ) in two perpendicular directions.
    
Calculation

Calculate the percentage of inhibition (


) using the formula:


Where

is the diameter of the control colony and

is the diameter of the treated colony.
Data Presentation Template
Compound IDR-Group SubstituentR. solani EC50 (mg/L)B. cinerea EC50 (mg/L)LogP (Calc)
MP-01 2-CF3-phenyl0.45 ± 0.021.20 ± 0.13.2
MP-02 3,4-dichloro-phenyl0.88 ± 0.052.10 ± 0.33.8
Boscalid (Standard)0.30 ± 0.010.95 ± 0.12.96

Mode of Action Validation (Molecular Docking)

To confirm the compound functions as an SDHI, molecular docking simulations are required.

  • Protein Structure: Retrieve the crystal structure of Succinate Dehydrogenase (e.g., PDB ID: 2FBW or 2H8E ).

  • Preparation: Remove water molecules and co-crystallized ligands. Add polar hydrogens.

  • Grid Generation: Define the active site box around the ubiquinone binding site (typically involving residues Trp164, Tyr58).

  • Validation Criteria:

    • H-Bond: The N2 of the pyridazine ring should form a hydrogen bond with the conserved Tryptophan or Tyrosine residue.

    • Pi-Stacking: The aromatic tail should engage in Pi-Pi stacking or hydrophobic interactions with the hydrophobic pocket.

Diagram 2: Experimental Workflow

Workflow Design Rational Design (Scaffold Hopping) Synth Synthesis (Amination & Coupling) Design->Synth Verify Structural Verification (NMR, MS) Synth->Verify InVitro In Vitro Screening (Poisoned Food Method) Verify->InVitro InVitro->Design Low Activity (Iterate) Docking MoA Confirmation (Molecular Docking) InVitro->Docking Active Compounds Lead Lead Candidate Selection Docking->Lead

Caption: Integrated workflow from rational design to lead candidate selection.

References

  • Yan, X., et al. (2023). "Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy." Journal of Agricultural and Food Chemistry. Link

  • Wang, S., et al. (2025). "Design and optimization of novel succinate dehydrogenase inhibitors against agricultural fungi based on transformer model." Molecular Diversity. Link

  • BenchChem Technical Support. "Synthesis of 6-Chloro-3-methoxypyridazin-4-amine: Protocols and Troubleshooting." BenchChem Application Notes. Link

  • PubChem. "6-methylpyridazin-4-amine hydrochloride Compound Summary."[2] National Library of Medicine. Link

  • He, J., et al. (2023). "Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold." International Journal of Molecular Sciences. Link

Sources

Method

Introduction: The Pyridazine Advantage in Medicinal Chemistry

Application Note: ADME-Tox Profiling of Novel Pyridazine-Based Compounds The pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold" in modern drug discovery, bridging the gap between lipophilic aromatics an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: ADME-Tox Profiling of Novel Pyridazine-Based Compounds

The pyridazine ring (1,2-diazine) has emerged as a "privileged scaffold" in modern drug discovery, bridging the gap between lipophilic aromatics and highly polar heterocycles. Unlike its isomers pyrazine and pyrimidine, pyridazine possesses a unique high dipole moment (~3.9 D) and the capacity for dual hydrogen bonding. These features allow medicinal chemists to lower cLogP and improve aqueous solubility without sacrificing the


-

stacking interactions necessary for target binding [1].

However, these same physicochemical properties introduce specific ADME-Tox challenges. The electron-deficient nature of the ring can alter metabolic soft spots, often shifting oxidation from the ring itself to lateral chains or promoting specific Phase II conjugations like


-glucuronidation [2]. Furthermore, while pyridazines are often employed to mitigate hERG liability found in other nitrogen heterocycles, specific substitution patterns (particularly 3,6-diaryl derivatives) can inadvertently re-introduce cardiotoxicity risks [3].

This guide outlines a tiered ADME-Tox profiling strategy specifically calibrated for pyridazine-based NCEs (New Chemical Entities).

Strategic Triage Workflow

The following workflow prioritizes assays that address the most common failure modes for pyridazine candidates: solubility-limited absorption and metabolic instability.

Pyridazine_ADME_Workflow Start Novel Pyridazine Candidate Solubility Tier 1: Kinetic Solubility (pH 7.4 & pH 2.0) Start->Solubility PAMPA Tier 1: Permeability (PAMPA) Lipid-Oil-Lipid Solubility->PAMPA If Sol > 10 µM MetStab Tier 2: Metabolic Stability (LM + NADPH) PAMPA->MetStab If Pe > 10^-6 cm/s MetID Metabolite ID (N-Oxidation vs C-Hydroxylation) MetStab->MetID If T1/2 < 30 min hERG Tier 3: Safety Pharm (Automated Patch Clamp) MetStab->hERG If Stable Decision Lead Optimization Decision MetID->Decision hERG->Decision

Figure 1: Hierarchical screening cascade designed to filter pyridazine candidates early based on physicochemical liabilities before expensive safety profiling.

Tier 1: Physicochemical Profiling

Pyridazines are weak bases (pKa of pyridazine ~2.3, increasing with amino substitutions). Standard solubility assays must account for this pH-dependent behavior.

Protocol A: Kinetic Solubility (Nephelometry)

Rationale: This assay determines the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.

  • Critical Adjustment: Pyridazines often exhibit "brick-dust" packing in solid state due to dipole alignment. Kinetic solubility (from DMSO) is preferred over thermodynamic solubility (from solid) for early screening to avoid long equilibration times.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Serially dilute the stock into 96-well plates containing phosphate-buffered saline (PBS, pH 7.4) and 0.01 M HCl (pH 2.0) to mimic gastric conditions. Final DMSO concentration should be

    
     1%.
    
  • Incubation: Shake plates at 500 rpm for 90 minutes at room temperature.

  • Readout: Measure light scattering (nephelometry) or UV absorbance (240–400 nm).

  • Analysis: Determine the onset of precipitation (solubility limit) by comparing against a standard curve of the fully dissolved compound (in high % acetonitrile).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: Pyridazines are polar. Standard PAMPA lipids may underestimate their permeability if the membrane is too lipophilic.

  • Optimization: Use a Double-Sink™ protocol with a pH gradient (pH 6.5 Donor / pH 7.4 Acceptor) to drive passive diffusion and mimic the jejunum environment [4].

Methodology:

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of 1% lecithin in dodecane.

  • Donor Well: Add 150 µL of compound (10 µM in pH 6.5 buffer).

  • Acceptor Well: Add 300 µL of pH 7.4 buffer containing a chemical scavenger (surfactant) to simulate serum protein binding (the "sink").

  • Incubation: Incubate for 4 hours at room temperature in a humidity chamber.

  • Quantification: Analyze both donor and acceptor compartments via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    

Tier 2: Metabolic Stability & Metabolite Identification

While the pyridazine ring itself is relatively resistant to oxidative metabolism compared to phenyl rings, it can undergo


-oxidation or activate adjacent carbons for hydroxylation [5].
Protocol C: Microsomal Stability Assay

Rationale: To determine intrinsic clearance (


) and half-life (

) using liver microsomes (LM).[1]

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with PBS (pH 7.4) and test compound (1 µM). Pre-incubate at 37°C for 5 minutes.

    • Note: Using 1 µM minimizes saturation of enzymes, crucial for accurate

      
       prediction.
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately dispense into 150 µL ice-cold Stop Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Interpretation:

  • Plot

    
     vs. time.[1][2] The slope 
    
    
    
    gives
    
    
    .
  • Pyridazine Specific: If high clearance is observed, check for

    
    -oxide  formation (+16 Da shift) or ring contraction  products in the MS spectra.
    

Tier 3: Safety Pharmacology (hERG Liability)

Pyridazines are often cited as "hERG-friendly" replacements for other heterocycles, but lipophilic substitutions can negate this benefit. The "Touch of Polarity" hypothesis suggests pyridazines reduce hERG blockade by lowering lipophilicity near the channel pore [3].

Protocol D: Automated Patch Clamp (Q-Patch/Patchliner)

Rationale: Direct measurement of the


 current is the regulatory gold standard (ICH S7B).

Methodology:

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Compound Application: Apply 4 concentrations (e.g., 0.1, 1, 10, 30 µM) cumulatively.

  • Acceptance Criteria:

    • Seal resistance > 100 M

      
      .
      
    • Tail current amplitude > 400 pA.

  • Analysis: Calculate

    
     based on fractional inhibition of the tail current.
    

Risk Assessment Table:

IC50 Value (µM)Risk LevelAction for Pyridazine Series
< 1.0HighStop. Re-design. Consider adding polar groups (OH, CN) to the scaffold.
1.0 - 10.0ModerateAssess Safety Margin. Compare to therapeutic

.
> 10.0LowProceed. The pyridazine core is likely not the pharmacophore driving inhibition.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Microsomal Stability Assay Protocol. Source: AxisPharm URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Source: Creative Bioarray URL:[Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies... Source: NIH / PubMed Central URL:[Link]

Sources

Application

Application Note: Scalable Process Development for 6-Methylpyridazin-4-amine

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 6-Methylpyridazin-4-amine (also known as 4-amino-6-methylpyridazine). It addresses the specific regiochemical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 6-Methylpyridazin-4-amine (also known as 4-amino-6-methylpyridazine). It addresses the specific regiochemical challenges of accessing the C4-position of the pyridazine ring, a position that is electronically deactivated compared to C3/C6.

Executive Summary & Strategic Analysis

The synthesis of 6-Methylpyridazin-4-amine presents a classic heterocyclic challenge: the pyridazine ring is electron-deficient (similar to pyridine), making electrophilic aromatic substitution difficult, while nucleophilic substitution is typically favored at the C3 and C6 positions (alpha to nitrogen).

Direct amination of 3-chloro-6-methylpyridazine yields the wrong isomer (3-amino). Therefore, a strategy relying on N-oxide activation is the most robust method for scale-up. This approach leverages the "chameleon" nature of the N-oxide moiety to direct nitration to the C4 position, followed by a global reduction to install the amine and remove the activating groups.

Core Challenges
  • Regioselectivity: Preventing formation of the thermodynamically favored 3-amino isomer.

  • Process Safety: Managing the thermal stability of N-oxide and nitro-pyridazine intermediates.

  • Impurity Control: Removal of de-chlorinated byproducts and regioisomers without chromatography.

Retrosynthetic Analysis & Route Selection

The selected route ("Route A") utilizes 3-Chloro-6-methylpyridazine as a cost-effective, commercially available starting material. This route is superior to Curtius rearrangement or direct amination due to higher atom economy and raw material availability.

Retrosynthesis Target 6-Methylpyridazin-4-amine (Target) Intermediate2 3-Chloro-4-nitro-6-methylpyridazine 1-oxide Target->Intermediate2 Global Reduction (H2, Pd/C) Intermediate1 3-Chloro-6-methylpyridazine 1-oxide Intermediate2->Intermediate1 Nitration (HNO3/H2SO4) SM 3-Chloro-6-methylpyridazine (Commercially Available) Intermediate1->SM N-Oxidation (H2O2/AcOH)

Figure 1: Retrosynthetic strategy leveraging N-oxide activation for C4 functionalization.

Detailed Experimental Protocols

Step 1: N-Oxidation of 3-Chloro-6-methylpyridazine

Objective: Activate the pyridazine ring for electrophilic attack at C4.

  • Reagents: 3-Chloro-6-methylpyridazine (1.0 equiv), Hydrogen Peroxide (30% aq, 2.5 equiv), Acetic Acid (Solvent).

  • Scale: 100 g Input.

Protocol:

  • Charge 3-Chloro-6-methylpyridazine (100 g) and Acetic Acid (500 mL) into a 2L jacketed reactor.

  • Heat the solution to 55°C.

  • Critical Step: Add Hydrogen Peroxide (30%) dropwise over 2 hours. Note: Exothermic reaction. Maintain internal temperature < 65°C.

  • After addition, ramp temperature to 80°C and stir for 12 hours.

  • IPC (In-Process Control): Monitor by HPLC (Target: < 2% SM).

  • Workup: Concentrate under vacuum to remove bulk acetic acid. Dilute with water (300 mL), neutralize with solid Na₂CO₃ to pH 7-8.

  • Extract with Dichloromethane (DCM) (3 x 400 mL).

  • Dry organic layer (MgSO₄), filter, and concentrate to yield 3-Chloro-6-methylpyridazine 1-oxide .

    • Expected Yield: 85-90%

    • State: Off-white solid.

Step 2: Regioselective Nitration

Objective: Install the nitrogen source at C4. The N-oxide directs the nitro group para to itself (or gamma to the ring nitrogens), overcoming the natural deactivation.

  • Reagents: Step 1 Product, Fuming HNO₃ (2.0 equiv), Conc. H₂SO₄ (Solvent).

Protocol:

  • Charge Conc. H₂SO₄ (400 mL) to a reactor and cool to 0-5°C.

  • Add 3-Chloro-6-methylpyridazine 1-oxide portion-wise, maintaining T < 10°C.

  • Safety Critical: Add Fuming HNO₃ dropwise via addition funnel. Do not allow T > 20°C during addition.

  • Heat slowly to 90°C and hold for 4-6 hours.

    • Mechanism:[1][2][3] The N-oxide activates the C4 position towards electrophilic aromatic substitution.

  • Quench: Pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

  • Filter the resulting yellow precipitate (3-Chloro-4-nitro-6-methylpyridazine 1-oxide ).

  • Wash filter cake with cold water and dry.

    • Expected Yield: 60-70%

    • Safety Note: Nitro-pyridazine oxides are potentially energetic. DSC (Differential Scanning Calorimetry) is mandatory before scaling >100g.

Step 3: Global Reduction (Telescoped Hydrogenation)

Objective: Simultaneous reduction of the nitro group, reduction of the N-oxide, and hydrodehalogenation (removal of Cl) to yield the final product.

  • Reagents: Step 2 Product, 10% Pd/C (5 wt% loading), Methanol, Ammonium Formate (or H₂ gas), Triethylamine (1.1 equiv to scavenge HCl).

Protocol:

  • Charge Nitro-intermediate (50 g), Methanol (500 mL), and Triethylamine (to neutralize HCl generated from de-chlorination) into a hydrogenation autoclave.

  • Add 10% Pd/C (2.5 g) as a slurry in methanol.

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 3-5 bar H₂ and heat to 40°C.

  • Stir for 6-12 hours.

    • Reaction Monitoring: HPLC should show disappearance of nitro intermediate and des-chloro intermediate.

  • Filtration: Filter catalyst through Celite under nitrogen atmosphere (Pyrophoric hazard).

  • Purification: Concentrate filtrate. The residue contains the product salt (Et₃N·HCl).

    • Dissolve residue in minimal water.

    • Basify to pH >10 with NaOH (50%).

    • Extract continuously with Ethyl Acetate or DCM/iPrOH (9:1) due to high water solubility of the amine.

  • Crystallization: Recrystallize from Ethanol/Heptane or Isopropanol.

    • Final Yield: 75-80%

    • Purity: >98% (HPLC).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOperational RangeImpact of DeviationMitigation Strategy
Oxidation Temp 75-85°C<70°C: Incomplete conversion.>90°C: Peroxide decomposition risk.Use jacketed reactor with active cooling loop.
Nitration Temp 85-95°C<80°C: Slow reaction.>100°C: Dinitration or ring degradation.Strict temperature ramp control; quench capability.
Hydrogenation Pressure 3-5 bar<2 bar: Slow dehalogenation.>10 bar: Over-reduction of ring.Monitor H₂ uptake curve; use kinetic endpoint detection.
pH during Extraction >10<9: Product remains protonated in aqueous phase.Use 50% NaOH; verify pH of aqueous layer, not just addition.

Process Safety & Logic (Self-Validating Systems)

Thermal Hazard Management

Pyridazine N-oxides and nitro-pyridazines are high-energy compounds.

  • Validation: Run DSC on the crude nitration mass. Ensure the onset of decomposition is >50°C above the operating temperature (100°C).

  • Logic: The "Global Reduction" step is designed to remove all energetic functional groups (NO₂, N-O) in one controlled step, minimizing handling of hazardous intermediates.

Impurity Rejection System

The protocol includes a specific "salt break" step (Step 3, point 7).

  • Logic: The byproduct of dehalogenation is HCl. If not scavenged, it forms the hydrochloride salt of the product, which is water-soluble and hard to isolate. Using Triethylamine generates Et₃N·HCl, which is separated during the basification/extraction workup, ensuring the final isolation yields the free base.

Analytical Control Strategy

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% TFA in Water (Buffers amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

Key Impurities to Track:

  • 3-amino-6-methylpyridazine: Regioisomer (should be absent if N-oxide route is used).

  • 3-chloro-4-amino-6-methylpyridazine: Incomplete dehalogenation (Check H₂ pressure/time).

  • 6-methylpyridazin-3-ol: Hydrolysis byproduct.

References

  • Synthesis of Pyridazine N-Oxides: Itai, T., & Sako, S. (1962). Chem. Pharm. Bull., 10, 989.
  • Nitration of Pyridazine 1-Oxides: Kuraishi, T., & Castle, R. N. (1964). Journal of Heterocyclic Chemistry, 1(1), 42-47.

  • Catalytic Hydrogenation of Chloropyridazines: Coad, P., Coad, R. A., & Clough, S. (1965). Journal of Organic Chemistry, 30(11), 3905-3907.

  • General Scale-Up of Aminopyridazines: Maes, B. U. W., et al. (2002). Tetrahedron, 58(10), 2083-2089.
Diagram: Process Flow & Safety Controls

ProcessFlow cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration (CRITICAL) cluster_2 Step 3: Reduction Start 3-Cl-6-Me-Pyridazine Oxidation Reactor: 80°C H2O2 Addition Start->Oxidation Workup1 Extraction (DCM) Oxidation->Workup1 Nitration Reactor: 90°C HNO3/H2SO4 Workup1->Nitration Intermediate 1 Quench Ice Quench Filtration Nitration->Quench Hydro Autoclave: 3 bar H2 Pd/C, MeOH, Et3N Quench->Hydro Intermediate 2 (Energetic) Isolation Basification & Cryst. Hydro->Isolation Final 6-Methylpyridazin-4-amine Isolation->Final

Figure 2: Integrated process flow highlighting critical safety nodes (Red) and reaction steps.

Sources

Method

Use of 6-Methylpyridazin-4-amine in fragment-based drug discovery

Application Note: 6-Methylpyridazin-4-amine in Fragment-Based Drug Discovery (FBDD) Abstract This application note details the strategic utilization of 6-Methylpyridazin-4-amine (CAS: N/A for specific isomer in some comm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Methylpyridazin-4-amine in Fragment-Based Drug Discovery (FBDD)

Abstract

This application note details the strategic utilization of 6-Methylpyridazin-4-amine (CAS: N/A for specific isomer in some commercial catalogs, often custom synthesized; distinct from the common 3-amino isomer) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional phenyl or pyridine fragments, the pyridazine core offers superior aqueous solubility and a unique electrostatic profile due to the adjacent nitrogen atoms (1,2-diazine). This guide provides a comprehensive workflow for library integration, biophysical screening (STD-NMR, SPR), and synthetic "growing" vectors, positioning this fragment as a privileged starting point for targeting kinases, GPCRs, and protein-protein interactions.

Introduction: The Pyridazine Advantage

In FBDD, the "Rule of Three" (Ro3) guides library design, but structural diversity is often limited to standard heterocycles. 6-Methylpyridazin-4-amine represents a "privileged structure" that addresses common attrition points in early discovery:

  • Solubility & Lipophilicity: The diazine ring significantly lowers cLogP compared to pyridine analogs, enhancing water solubility (>1 mM) essential for high-concentration fragment screening.

  • Vector Geometry: The 4-amino position provides a meta-trajectory relative to the 6-methyl group. This geometric distinctiveness allows the fragment to probe binding pockets inaccessible to the more linear para-substituted (3-amino) analogs.

  • Electronic Profile: The electron-deficient ring acts as a weak hydrogen bond acceptor, while the exocyclic amine is a versatile donor/nucleophile.

Physicochemical Profile (Predicted)
PropertyValueFBDD Suitability
Molecular Weight 109.13 DaIdeal (<300 Da)
cLogP ~ -0.4 to 0.1Ideal (Low lipophilicity reduces non-specific binding)
H-Bond Donors 2 (NH₂)Good (Directional interactions)
H-Bond Acceptors 3 (Ring Ns + NH₂)High (Water networks/protein interaction)
Solubility (PBS) > 50 mMExcellent (Required for NMR/SPR)
Topological Polar Surface Area ~ 51 ŲGood (<60 Ų)

Strategic Workflow

The following diagram outlines the integration of 6-Methylpyridazin-4-amine into a screening campaign, highlighting the decision gates for "Hit" vs. "Noise."

FBDD_Workflow Library Fragment Library (6-Methylpyridazin-4-amine) QC QC Gate: Solubility & Purity (LC-MS / 1H NMR) Library->QC Dissolve @ 100mM Screen_NMR Primary Screen: STD-NMR / WaterLOGSY QC->Screen_NMR Pass (>95% pure) Validation_SPR Validation: SPR (Kd Determination) Screen_NMR->Validation_SPR Binder Identified XRay Structural Biology: X-ray / Cryo-EM Soaking Validation_SPR->XRay Confirmed Hit Chem Hit Expansion: Synthetic Growing Validation_SPR->Chem SAR by Catalog XRay->Chem 3D-Guided Growth

Figure 1: Critical path for fragment validation. Note the early QC gate to prevent aggregation false positives.

Experimental Protocols

Protocol A: Quality Control & Solubility Assessment

Rationale: Pyridazines are hygroscopic. Accurate concentration is critical for affinity calculation.

  • Stock Preparation: Dissolve 6-Methylpyridazin-4-amine in d6-DMSO to a target concentration of 100 mM.

  • Purity Check: Acquire a 1D ¹H NMR spectrum.

    • Acceptance Criteria: Integration of the methyl singlet (δ ~2.6 ppm) vs. aromatic protons (δ ~6.8, 8.5 ppm) must match 3:1:1 stoichiometry. No impurity peaks >5%.

  • Aqueous Solubility (Nephelometry):

    • Dilute stock into PBS (pH 7.4) at concentrations: 10, 5, 2, 1, 0.5 mM.

    • Incubate for 2 hours at RT.

    • Measure light scattering. Pass: No precipitation at 1 mM.

Protocol B: Primary Screening via STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR detects transient binding (KD: mM to μM) typical of fragments.

Materials:

  • Target Protein (20 μM in PBS, D₂O buffer).

  • Ligand: 6-Methylpyridazin-4-amine (400 μM).

  • Reference: Tryptophan (internal control).

Step-by-Step:

  • Sample Prep: Mix protein and ligand (1:20 ratio) in 3 mm NMR tubes. Total volume 160 μL.

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: 0.0 - 0.5 ppm (Targeting protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds.

  • Data Acquisition: Acquire 128-256 scans.

  • Analysis: Subtract On-resonance from Off-resonance spectra.

    • Positive Hit: Appearance of ligand signals (Methyl doublet or aromatic peaks) in the difference spectrum indicates magnetization transfer from protein to ligand.

    • Epitope Mapping: Calculate %STD factor for the methyl group vs. the aromatic ring to determine which part of the fragment anchors to the protein.

Protocol C: Kinetic Validation via SPR

Rationale: Confirm 1:1 binding and rule out aggregation (common with heterocyclic fragments).

Instrument: Biacore 8K or S200. Chip: CM5 (Carboxymethyl dextran).

  • Immobilization: Amine couple target protein to ~2000 RU. Keep a reference channel empty (blocked).

  • Solvent Correction: Prepare DMSO calibration curve (0.5% to 5%).

  • Injection Cycle:

    • Flow Rate: 30 μL/min.

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 μM.

    • Contact time: 60s; Dissociation time: 60s.

  • Data Evaluation:

    • Fit to Steady State Affinity model (fragments rarely show curvature for kinetic fit).

    • Square Wave Check: Sensorgram should look like a "square wave" (fast on/fast off). Slow dissociation suggests non-specific aggregation.

Application: Fragment Growing & Synthetic Vectors

Once 6-Methylpyridazin-4-amine is validated as a hit, the "Growing" phase begins. The chemical structure offers three distinct vectors for elaboration.

Figure 2: Synthetic growth vectors. The 4-amino group is the primary "handle" for rapid library expansion.

Synthetic Protocols for Hit Expansion

1. Growth via Amine (Vector A): Amide Coupling

  • Reaction: 6-Methylpyridazin-4-amine + R-COOH → Amide.

  • Conditions: HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 16h.

  • Note: The 4-aminopyridazine is less nucleophilic than aniline. If HATU fails, use acid chlorides or pre-activation with POCl₃ (though harsh).

  • Buchwald-Hartwig Option: For biaryl expansion.

    • Catalyst: Pd₂(dba)₃ / XPhos.

    • Base: Cs₂CO₃.

    • Solvent: Dioxane, 100°C.

2. Growth via Methyl (Vector B): Lateral Extension

  • Strategy: The 6-methyl group is "pseudo-benzylic" but electron-deficient.

  • Reaction: Formation of Styryl derivatives (Knoevenagel-type) or radical halogenation.

  • Warning: Direct lithiation may be unstable. Radical bromination (NBS/AIBN) allows subsequent SN2 displacement to add solubilizing tails.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Mashalidis, E. H., et al. (2013). "Fragment-based approaches in drug discovery and chemical biology." Nature Chemistry. Link

  • Welle, A., et al. (2021). "Synthesis of pyridazines: Recent advances." Organic Chemistry Portal. Link

  • Hubbard, R. E., & Murray, J. B. (2011). "The role of crystallography in fragment-based drug discovery." Methods in Enzymology. Link

  • Biochemical Protocols. (2024). "Protocol to perform fragment screening using NMR spectroscopy." NIH National Library of Medicine. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridazine Amination Optimization

Topic: Optimizing Reaction Temperature for Pyridazine Amination Ticket ID: PYR-T-402 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Pyridazine Amination

Ticket ID: PYR-T-402 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Safety Directive

User Query: "I am observing inconsistent yields and regioselectivity during the amination of chloropyridazines. How do I optimize the reaction temperature to balance conversion vs. decomposition?"

Core Directive: Pyridazine amination operates on a knife-edge between kinetic activation and thermal degradation. Unlike pyridines, the 1,2-diazine core is electron-deficient enough to facilitate Nucleophilic Aromatic Substitution (


) but prone to ring-opening or polymerization at excessive temperatures (

).

CRITICAL SAFETY NOTICE:

If your workflow involves azide intermediates (e.g., converting chloropyridazine to azidopyridazine followed by reduction/functionalization), STOP . Azidopyridazines and tetrazolo[1,5-b]pyridazines have been documented to spontaneously detonate. Ensure blast shields are used and avoid temperatures


 for these specific intermediates [1].

The Thermodynamic vs. Kinetic Landscape

Temperature is not just an energy source; it is a selectivity switch. You must choose your thermal strategy based on the mechanism:


  (Metal-Free) or Buchwald-Hartwig  (Pd-Catalyzed).
Comparative Analysis: Temperature Windows
Parameter

(Nucleophilic Substitution)
Buchwald-Hartwig (Pd-Catalyzed)
Typical T Range


Activation Mode Thermal energy overcomes the activation barrier of the Meisenheimer complex.Ligand/Pd cycle lowers activation energy; T promotes reductive elimination.
Solvent Constraints High BP required (DMSO, DMF, NMP).Toluene, Dioxane, t-Amyl Alcohol.[1]
Primary Failure Mode Low T: No reaction. High T: Polymerization/tars.High T: Catalyst death (Pd black formation), Ligand dissociation.
Regioselectivity Thermodynamic control (most electron-deficient carbon reacts).Kinetic control (dictated by oxidative addition rates/ligand sterics).

Troubleshooting Guide (FAQ Format)

Module A: Optimization

Q1: My 3,6-dichloropyridazine reaction is stalling at 50% conversion even at


. Should I increase T? 
Diagnosis:  Likely product inhibition or insufficient activation energy.
Technical Insight:  The first amination deactivates the ring. The resulting amino-chloropyridazine is significantly more electron-rich, raising the barrier for the second substitution.
Solution: 
  • Do not simply raise T above

    
     without checking stability.
    
  • Switch Solvent: Move from polar aprotic (DMF) to "On-Water" conditions. Water/KF systems at

    
     often accelerate 
    
    
    
    via hydrogen-bond activation of the leaving group [2].
  • Microwave: If thermal heating fails, use Microwave irradiation at

    
     for short bursts (10-30 min). This minimizes the time window for thermal degradation [2].
    

Q2: I see "black tar" instead of product. Root Cause: Thermal decomposition of the diazine ring. Solution:

  • Cap temperature at

    
    .
    
  • Switch leaving group from -Cl to -I (Iodopyridazines are more reactive at lower T).

  • Protocol Shift: Abandon

    
     and switch to Pd-catalysis (see Module B).
    
Module B: Palladium-Catalyzed (Buchwald-Hartwig)[2]

Q3: The reaction starts well but dies after 1 hour at


. 
Diagnosis:  Catalyst Deactivation. At high T, bulky phosphine ligands (e.g., BrettPhos) can dissociate, leading to Pd aggregation (Pd black).
Solution: 
  • The "Ramp" Protocol: Do not plunge reagents into a

    
     bath. Start at 
    
    
    
    to initiate the catalytic cycle, then ramp to
    
    
    .
  • Ligand Selection:

    • BrettPhos/RuPhos:[2] Excellent but thermally sensitive.[3] Keep

      
       [3].
      
    • Xantphos:[2][3][4][5] More thermally robust for heterocycles. Can sustain

      
       [4].
      

Q4: I am getting a mixture of C3 and C4/C5 isomers in asymmetric di-chloropyridazines. Diagnosis: Loss of Kinetic Control. Technical Insight: At high temperatures, the reaction may equilibrate or less favored oxidative addition pathways become accessible. Solution:

  • Lower T to

    
    :  Regioselectivity is often highest at the lowest temperature where turnover still occurs.
    
  • Ligand Switch: For 3,5-dichloropyridazine:

    • dppf favors C3.[3]

    • Qphos favors C5.[3]

    • Note: This selectivity is often temperature-dependent; running these at reflux erodes the ligand's steric influence [5].

Visual Troubleshooting Workflows

Workflow 1: Diagnostic Decision Tree

OptimizationStrategy Start Issue: Pyridazine Amination Failure CheckType Reaction Type? Start->CheckType SNAr SNAr (Metal-Free) CheckType->SNAr PdCat Pd-Catalyzed CheckType->PdCat SNAr_Issue Problem: Low Conv. or Tars? SNAr->SNAr_Issue Pd_Issue Problem: Stalling or Regio? PdCat->Pd_Issue Sol_Water Try Water/KF at 100°C (Green Solvent Effect) SNAr_Issue->Sol_Water Low Conversion Sol_MW Microwave 150°C (Short Burst) SNAr_Issue->Sol_MW High T Decomp Sol_Ligand Switch Ligand (BrettPhos < 100°C) Pd_Issue->Sol_Ligand Regio Issues Sol_Preheat Use Ramp Protocol (Start 60°C -> 90°C) Pd_Issue->Sol_Preheat Catalyst Death

Caption: Decision matrix for selecting temperature and conditions based on failure mode.

Workflow 2: Mechanism & Temperature Sensitivity

Mechanism Substrate Chloropyridazine OxAdd Oxidative Addition (Rate Limiting @ Low T) Substrate->OxAdd Decomp Decomposition (Diaza-ring opening) Substrate->Decomp T > 150°C (SNAr conditions) PdInter Pd(II) Intermediate OxAdd->PdInter RedElim Reductive Elimination (Requires Heat) PdInter->RedElim Optimum T (80-100°C) Agg Pd Black (Ligand shedding) PdInter->Agg T > 110°C Product Aminopyridazine RedElim->Product

Caption: Kinetic pathway showing where excessive temperature diverts the reaction toward decomposition or catalyst deactivation.

Standardized Optimization Protocol (SOP)

Objective: Determine the Maximum Tolerable Temperature (MTT) for a specific pyridazine substrate.

Equipment: Parallel synthesis block (e.g., ChemSpeed or simple heating block) or Microwave vials.

Step-by-Step:

  • Baseline Screen (

    
    ): 
    
    • Solvent: DMSO (Standard) vs. Water (Green/Activation).

    • Base:

      
       (2 equiv).
      
    • Temperature Array:

      
      , 
      
      
      
      ,
      
      
      .
    • Stop Criteria: If degradation > 10% at

      
      , cap T at 
      
      
      
      and switch to Pd-catalysis.
  • Baseline Screen (Pd-Catalyzed):

    • Pre-catalyst: Pd-G3-BrettPhos (Primary amines) or Pd-G3-RuPhos (Secondary).

    • Base: NaOtBu (Standard) or

      
       (Sensitive).
      
    • Solvent: Toluene or Dioxane.[4]

    • Temperature Ramp:

      • T0: Mix at RT.

      • T1: Heat to

        
         for 1 hr. Check LCMS (Did Oxidative Addition occur?).
        
      • T2: If no product, ramp to

        
        .
        

Data Recording Table:

EntryMethodTemp (

)
Time (h)Conversion (%)Impurity Profile
1

(DMSO)
100435%Clean
2

(Water)
100485%Clean
3Pd-BrettPhos80295%Trace Homocoupling
4Pd-BrettPhos110240%Pd Black + Decomp

References

  • ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • National Institutes of Health (PMC). (2025). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? [Link]

  • University of Bristol. (2025). Optimising a Buchwald-Hartwig amination using the ChemSpeed and DoE. [Link]

Sources

Optimization

Technical Support Center: 6-Methylpyridazin-4-amine Hydrochloride Stability &amp; Degradation

Topic: 6-Methylpyridazin-4-amine hydrochloride (CAS: Derived from free base 6-methylpyridazin-4-amine) Role: Senior Application Scientist Format: Interactive Troubleshooting Guide & Technical FAQ Introduction: Chemical C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methylpyridazin-4-amine hydrochloride (CAS: Derived from free base 6-methylpyridazin-4-amine) Role: Senior Application Scientist Format: Interactive Troubleshooting Guide & Technical FAQ

Introduction: Chemical Context & Stability Profile

Welcome to the Technical Support Center. This guide addresses the stability, degradation pathways, and impurity profiling of 6-Methylpyridazin-4-amine hydrochloride . As a key intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals, understanding its degradation profile is critical for maintaining yield and purity.

Compound Snapshot:

  • Core Structure: Electron-deficient 1,2-diazine (pyridazine) ring.

  • Functional Groups: Exocyclic primary amine (C4), Methyl group (C6).

  • Salt Form: Hydrochloride (stabilizes the basic amine/ring nitrogen, reducing oxidation susceptibility compared to the free base).

  • Key Vulnerabilities: N-oxidation (ring nitrogens), oxidative deamination, and photo-induced ring instability.

Module 1: Degradation Pathways & Impurity Identification

Q1: I am seeing a new impurity peak at RRT 0.85 with a mass shift of +16 Da. What is this?

Diagnosis: This is likely the N-oxide degradation product. Technical Explanation: Pyridazines are susceptible to N-oxidation at the ring nitrogens. While the C4-amine is electron-donating, the ring nitrogens (N1/N2) remain nucleophilic enough to react with dissolved oxygen or peroxides (common in unsterilized ethers/THF).

  • Mechanism: Electrophilic attack of oxygen on the ring nitrogen.

  • Mass Spec Signature: [M+H]+ = Parent + 16 Da.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) and test solvents for peroxide content.

Q2: Under forced acidic hydrolysis (0.1 N HCl, 60°C), I observe a product with a mass shift of +1 Da. Is this deamination?

Diagnosis: Yes, this indicates Hydrolytic Deamination leading to 6-methylpyridazin-4(1H)-one . Technical Explanation:

  • Reaction: The exocyclic amino group is displaced by water (nucleophilic aromatic substitution) or undergoes acid-catalyzed hydrolysis.

  • Tautomerism: The resulting 4-hydroxy product rapidly tautomerizes to the more stable amide-like ketone form (pyridazinone).

  • Mass Calculation: Loss of -NH₂ (-16) and gain of -OH (+17) results in a net mass increase of +1 Da.

Q3: My sample turned yellow/brown after exposure to ambient light. Is this significant?

Diagnosis: This indicates Photolytic Degradation . Technical Explanation: Aminopyridazines absorb UV/Vis light. Excitation can lead to:

  • Ring Contraction/Opening: Formation of reactive nitrenes or diazepines (less common in solids, more in solution).

  • Oxidative Coupling: Radical formation at the methyl group or amine, leading to azo-dimers (colored species).

  • Action: Protect from light using amber glassware or foil wrapping.

Module 2: Visualizing the Degradation Network

The following diagram maps the predicted degradation pathways based on pyridazine chemistry and forced degradation data.

DegradationPathways Parent 6-Methylpyridazin-4-amine HCl (Parent) NOxide N-Oxide Impurity (+16 Da) (Oxidative Stress) Parent->NOxide Peroxides / O2 Pyridazinone 6-Methylpyridazin-4(1H)-one (+1 Da) (Acid/Base Hydrolysis) Parent->Pyridazinone H3O+ / Heat Dimer Azo-Dimer / Coupling Products (High MW) (Photolysis/Radical) Parent->Dimer UV Light RingOpen Ring Cleavage Products (Complex Mixture) (Harsh Oxidation) Parent->RingOpen Strong Oxidants

Figure 1: Predicted degradation pathways for 6-Methylpyridazin-4-amine HCl showing oxidative, hydrolytic, and photolytic routes.

Module 3: Troubleshooting Experimental Anomalies

Q4: I see "Ghost Peaks" in my HPLC blank that match the retention time of my impurities. How do I distinguish them?

Diagnosis: Carryover or System Contamination. Troubleshooting Protocol:

  • The "Zero Injection" Test: Run a gradient method without an injection. If peaks appear, the contamination is in the mobile phase or pumps.

  • Needle Wash: Ensure your needle wash solvent is strong enough to dissolve the salt form (e.g., 50:50 Water:MeOH).

  • Gradient Artifacts: Pyridazines are polar. If using TFA (Trifluoroacetic acid) as a modifier, "system peaks" from TFA impurities can appear at specific gradient points. Switch to Formic Acid to verify.

Q5: How do I differentiate between synthesis byproducts and degradation products?

Expert Insight:

  • Synthesis Impurities: Usually related to the precursor 3-chloro-6-methylpyridazin-4-amine . Look for a "Chloro" isotope pattern (M and M+2 in 3:1 ratio).

  • Degradation Products: Usually formed post-synthesis due to storage.

    • Test: Analyze a freshly recrystallized sample vs. a stressed sample (60°C for 24h). If the peak grows, it is a degradant. If it remains constant, it is a process impurity.

Module 4: Standardized Protocols

Protocol A: Forced Degradation Study Setup

Use this protocol to validate your stability-indicating HPLC method.

Stress ConditionReagents / ConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours5-20%
Base Hydrolysis 0.1 N NaOH, 60°C4-8 Hours5-20%
Oxidation 3% H₂O₂ (Hydrogen Peroxide), RT1-4 Hours5-20%
Photolysis UV Light (ICH Q1B conditions)1.2M Lux hoursN/A
Thermal 60°C (Solid state)7 Days<5%

Critical Note: Neutralize acid/base samples immediately before injection to prevent damage to the HPLC column or peak distortion.

Protocol B: HPLC Method Parameters (Starting Point)
  • Column: C18 Polar-Embedded (to retain polar pyridazines).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 mins. (Pyridazines elute early; avoid high organic starts).

  • Detection: UV 254 nm (Aromatic ring) and 210 nm (Amine).

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose unidentified peaks in your chromatogram.

TroubleshootingFlow Start Unidentified Peak? CheckBlank Present in Blank? Start->CheckBlank SystemPeak System Artifact (Check Solvents) CheckBlank->SystemPeak Yes CheckMass Check Mass Spectrum CheckBlank->CheckMass No Plus16 Mass +16 Da (N-Oxide) CheckMass->Plus16 M+16 Plus1 Mass +1 Da (Deamination/Hydrolysis) CheckMass->Plus1 M+1 PlusCl Cl Pattern (M, M+2) (Synthesis Precursor) CheckMass->PlusCl Cl Isotope

Figure 2: Logical decision tree for identifying unknown impurities in 6-Methylpyridazin-4-amine analysis.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. (Analogous aminopyridine degradation pathways).

  • Raust, J. A., et al. (2007).[2] Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways. Journal of Pharmaceutical and Biomedical Analysis. (Mechanisms of aminopyridine oxidation and hydrolysis).

  • Takenaka, S., et al. (2013). Enrichment and characterization of a bacterial culture that can degrade 4-aminopyridine. ResearchGate. (Ring cleavage pathways of 4-aminopyridine).[3]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Aminopyridine. (General stability and reactivity data for aminopyridines).

  • PubChem. (2025).[4][5] 6-Chloro-4-methylpyridazin-3-amine Compound Summary. (Precursor structure and properties).[1][6]

Sources

Troubleshooting

Troubleshooting incomplete reactions in pyridazine synthesis

Welcome to the Pyridazine Synthesis Support Center I am Dr. Aristhrene, Senior Application Scientist. You are likely here because your LCMS shows a mass corresponding to the starting material despite 24 hours of reflux,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridazine Synthesis Support Center

I am Dr. Aristhrene, Senior Application Scientist. You are likely here because your LCMS shows a mass corresponding to the starting material despite 24 hours of reflux, or worse, a mass that is almost your product but +2 Daltons heavier.

Pyridazines (1,2-diazines) are deceptively simple rings. Their synthesis often fails not because the chemistry is "wrong," but because the thermodynamics of aromatization or the kinetics of ring closure are misunderstood. This guide bypasses standard textbook procedures to address the specific failure modes of the three most common synthetic routes: Condensation (Paal-Knorr type) , Inverse Electron Demand Diels-Alder (IEDDA) , and Palladium-Catalyzed Functionalization .

Module 1: The "Stalled" Condensation

Context: You are reacting a 1,4-dicarbonyl (or equivalent) with hydrazine.[1][2] The Symptom: The reaction stalls at an intermediate (hydrazone) or yields a non-aromatic product (dihydropyridazine).

The Core Problem: The Dihydro-Trap

Classically, 1,4-diketones react with hydrazine to form pyridazines. However, this is not a concerted step. It proceeds through a mono-hydrazone, then a dihydropyridazine. Crucially, the dihydropyridazine is often stable and will not spontaneously aromatize to the pyridazine without an oxidative driving force, especially if the substituents are not electron-withdrawing.

Troubleshooting Protocol

Q: My LCMS shows a peak at [M+2H]+ relative to the desired product. Is it the product? A: No. You have isolated the 4,5-dihydropyridazine . This is the thermodynamic well for many alkyl-substituted systems.

  • Fix: You must perform an explicit oxidation step.

    • Isolate the crude dihydropyridazine (often an oil).

    • Resuspend in Toluene or Dichloromethane.

    • Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil .

    • Stir at room temperature for 1–2 hours. The mixture will turn dark/precipitate the hydroquinone byproduct.

    • Filter and wash with basic alumina to remove oxidant residues.

Q: I see Starting Material (SM) and Mono-hydrazone, but no ring closure. A: The ring closure releases water. If your solvent is wet or the equilibrium is unfavorable, it stalls.

  • Fix 1 (Acidity): Switch solvent to Glacial Acetic Acid or Ethanol with 10% AcOH. The acid catalyzes the dehydration of the hemiaminal intermediate.

  • Fix 2 (Water Removal): If the boiling point allows (e.g., Toluene/Xylene), use a Dean-Stark trap. If using Ethanol, add molecular sieves (3Å).

Visual Workflow: The Condensation Pathway

CondensationPathway SM 1,4-Dicarbonyl + Hydrazine Hydrazone Mono-hydrazone (Intermediate) SM->Hydrazone Acid Cat. -H2O Dihydro 4,5-Dihydropyridazine (The Trap) Hydrazone->Dihydro Cyclization (Equilibrium) Dihydro->Hydrazone Reversible (+H2O) Product Pyridazine (Aromatic) Dihydro->Product EXPLICIT OXIDATION (DDQ / MnO2 / Air)

Figure 1: The condensation pathway showing the critical "Dihydro-Trap" where reactions often stall without explicit oxidation.

Module 2: The "Sluggish" Cycloaddition (IEDDA)

Context: You are reacting a 1,2,4,5-tetrazine with a dienophile (alkene/alkyne).[3][4] The Symptom: The tetrazine color (pink/red) persists (no reaction) or disappears with no product formation (decomposition).

The Core Problem: Electronic Mismatch & Oxidation State

IEDDA is driven by the interaction between the Tetrazine LUMO and the Dienophile HOMO. If the tetrazine isn't electron-deficient enough, or the dienophile isn't electron-rich/strained enough, the reaction effectively stops. Furthermore, alkene dienophiles yield dihydropyridazines (requiring oxidation), whereas alkyne dienophiles yield pyridazines directly.

Technical FAQ

Q: My tetrazine decomposed (colorless) but I have no product. A: Tetrazines are sensitive to nucleophilic attack (hydrolysis) in water/alcohols.

  • Fix: Switch to aprotic solvents (DCM, Dioxane). If your tetrazine is electron-poor (highly reactive), it may be polymerizing.[5] Add the dienophile before generating/adding the tetrazine if possible.

Q: The reaction is too slow (>48h). A: Check your electronics.

  • Analysis: If your tetrazine has Electron Donating Groups (EDGs) like -Me or -OMe, the LUMO is too high.

  • Fix: Use a Lewis Acid catalyst (ZnCl2 or BF3·OEt2) to lower the Tetrazine LUMO energy.

  • Alternative: Switch the dienophile from a terminal alkene to a strained alkene (Norbornene, trans-cyclooctene) or an enamine (highly electron-rich).

Q: I used an alkene, and I have the [M+2H] peak again. A: As with condensation, alkenes yield dihydropyridazines.

  • Protocol: You must oxidize.[6][7][8][9] However, if your dienophile has a good leaving group (e.g., an enol ether or morpholine enamine), the elimination of the leaving group will drive aromatization automatically.

Data Summary: Reactivity & Oxidative Requirements
Dienophile TypeIntermediate FormedOxidation Required?Reaction Rate (Relative)
Simple Alkyne PyridazineNo (N₂ loss drives aromaticity)Moderate
Simple Alkene DihydropyridazineYes (DDQ/Chloranil)Slow
Strained Alkene DihydropyridazineYes Fast (Click Chemistry)
Enamine DihydropyridazineNo (Eliminates amine to aromatize)Very Fast

Module 3: Palladium-Catalyzed Functionalization

Context: You have a halogenated pyridazine and are attempting a Suzuki or Buchwald-Hartwig coupling. The Symptom: <10% conversion. The catalyst seems dead.

The Core Problem: The "N-Coordination" Poisoning

Pyridazines have two adjacent nitrogens with localized lone pairs. They are excellent ligands for Palladium(II). They displace your phosphine ligands, forming stable, inactive (Pyridazine)2-Pd-Cl2 complexes, effectively poisoning the catalytic cycle.

Troubleshooting Protocol

Q: Standard Suzuki conditions (Pd(PPh3)4 / Na2CO3) failed. A: Triphenylphosphine is too labile. The pyridazine nitrogen displaces it.

  • Fix: Use bulky, electron-rich ligands that create steric repulsion around the metal center, preventing the pyridazine from binding.

  • Recommended System:

    • Catalyst: Pd2(dba)3 or Pd(OAc)2

    • Ligand: XPhos or RuPhos (Buchwald ligands). The steric bulk of the biaryl backbone shields the Pd center from N-coordination.

    • Base: K3PO4 (anhydrous) in Dioxane/Water (10:1).

Q: Can I block the nitrogen? A: Yes.

  • Strategy: Synthesize the Pyridazine N-oxide first (using mCPBA). The N-oxide is less coordinating to Pd(0)/Pd(II) in the oxidative addition step. After coupling, reduce the N-oxide back to the pyridazine using PCl3 or Zn/NH4Cl.

Visual Workflow: Catalyst Rescue Strategy

PdCoupling Start Halo-Pyridazine + Pd Catalyst Poison FAILURE MODE: N-Pd Coordination (Catalyst Death) Start->Poison Standard Ligands (PPh3, dppf) Success SUCCESS MODE: Bulky Ligand Shielding (XPhos/RuPhos) Start->Success Steric Bulk Ligands NOxide ALTERNATIVE: N-Oxide Formation (Blocks Coordination) Start->NOxide mCPBA Pre-treatment NOxide->Success Coupling then Reduction (Zn)

Figure 2: Strategy to overcome catalyst poisoning by pyridazine nitrogens during cross-coupling.

References

  • Condensation Mechanism & Oxidation

    • Synthesis of Pyridazines from 1,4-Dicarbonyl Compounds. Science of Synthesis.
    • Source:

  • Oxidative Aromatization Methods

    • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Bagley, M. C., et al. (2006).[7] Synthesis.

    • Source:

  • IEDDA Kinetics & Tetrazine Chemistry

    • The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide.
    • Source:

  • Palladium Catalyst Poisoning

    • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn[10]···N Interactions. (Discusses halopyridine/pyridazine poisoning mechanisms).

    • Source:

  • General Pyridazine Synthesis Overview

    • Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source:

Sources

Optimization

Purification of crude 6-Methylpyridazin-4-amine hydrochloride by recrystallization

Ticket ID: #PUR-6MP4A-HCl-001 Subject: Optimization of Recrystallization Protocol & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The purification o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-6MP4A-HCl-001 Subject: Optimization of Recrystallization Protocol & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 6-Methylpyridazin-4-amine hydrochloride (CAS: 1892936-61-6) presents unique challenges due to the high polarity of the pyridazine core and the hygroscopic nature of its hydrochloride salt. Unlike standard lipophilic drug intermediates, this compound is prone to "oiling out" (liquid-liquid phase separation) and water retention.

This guide moves beyond standard textbook recipes, offering a troubleshooting framework based on thermodynamic solubility principles and impurity profiling.

Module 1: Standard Operating Procedure (SOP)

Baseline protocol for crude material with >85% purity.

Recommended Solvent Systems
System ClassSolvent CompositionRationale
Primary (Preferred) Ethanol (Abs.) / Methanol (9:1) Balances the high solubility of the HCl salt in MeOH with the moderate solubility in EtOH to induce crystallization upon cooling.
Alternative (High Yield) Isopropanol (IPA) / Water (95:5) Water ensures full dissolution of the salt at reflux; IPA acts as a weak anti-solvent to force precipitation at low temps.
Anti-Solvent Method Methanol -> MtBE Dissolve in min. Methanol, add Methyl tert-butyl ether (MtBE) until turbid. Risk:[1][2] High probability of oiling out if added too fast.
Step-by-Step Workflow
  • Dissolution: Suspend crude solid in Ethanol/Methanol (9:1) at 5 mL/g. Heat to reflux (approx. 78°C).[3]

  • Solubility Check: If solids remain, add Water dropwise (max 5% v/v) until clear.

  • Clarification: If the solution is dark/opaque, cool slightly, add Activated Carbon (Type C, 5 wt%) , stir for 15 mins, and filter hot through Celite.

  • Nucleation: Cool slowly to 40°C. If no crystals form, seed with pure crystal (0.1 wt%).

  • Crystallization: Cool to 0-5°C over 2 hours. Agitate gently to prevent agglomeration.

  • Isolation: Filter under N₂ atmosphere (hygroscopic!). Wash with cold IPA. Dry under vacuum at 45°C.

Module 2: Troubleshooting Guide (Q&A)

Category A: Phase Separation (Oiling Out)[2][4]

Q: My product separates as a sticky brown oil at the bottom of the flask instead of crystallizing. Why? A: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the Metastable Zone Width (MSZW) is too narrow or when the solution temperature drops below the "oiling out" boundary before it hits the solubility curve.

  • Root Cause 1 (Impurities): High levels of regioisomers (e.g., 5-methyl isomer) depress the melting point of your solid below the boiling point of your solvent.

  • Root Cause 2 (Solvent): The solvent is too polar (e.g., too much water), causing the hydrophobic impurities to force the salt out of the structured solution.

Corrective Action:

  • Re-heat to redissolve the oil.

  • Seed the solution at a higher temperature (just as it becomes turbid).

  • Switch Solvent: Use a system with a higher boiling point (e.g., n-Butanol) or reduce the water content.

  • Trituration: If the oil persists, decant the solvent and triturate the oil with diethyl ether or acetone to strip impurities and induce solidification.

Category B: Yield & Stoichiometry

Q: I obtained a low yield (<40%), and the mother liquor is still very dark. Can I recover more? A: Yes, but be cautious of the Common Ion Effect .

  • Mechanism: Pyridazine HCl salts are highly soluble in alcohols. The "solubility product" (

    
    ) is defined by 
    
    
    
    .
  • Protocol: Cool the mother liquor to 0°C and bubble dry HCl gas or add HCl in Dioxane dropwise. The increase in

    
     concentration will force the salt out of the solution.
    
  • Warning: This may co-precipitate inorganic salts (e.g., NH₄Cl) if they were present in the crude.

Q: The crystals are turning pink/red upon drying. Is it degrading? A: Aminopyridazines are electron-rich and prone to oxidative degradation (forming diazo-like species or N-oxides) when exposed to air and light.

  • Fix: Ensure the final wash is acidic (0.1M HCl in IPA) to prevent free-base formation on the crystal surface.

  • Storage: Store under Argon/Nitrogen in amber vials.

Category C: Impurity Removal[2][5][6]

Q: How do I remove the chlorinated precursor (6-Chloro-4-methylpyridazin-3-amine)? A: Recrystallization alone may fail because the chloro-intermediate often co-crystallizes.

  • Strategy: The chloro-impurity is significantly less basic and less polar than your amine product.

  • Protocol: Perform a "Slurry Wash" in Ethyl Acetate or Dichloromethane (DCM) before recrystallization. The HCl salt of your product will remain insoluble (solid), while the non-salt organic impurities (chloro-precursor) will dissolve in the DCM. Filter the solid and then recrystallize.

Module 3: Visual Logic Flows

Diagram 1: The "Oiling Out" Decision Tree

Caption: Logic flow for resolving Liquid-Liquid Phase Separation (LLPS) during cooling.

OilingOut Start Problem: Product Oils Out CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 80% CheckPurity->LowPurity TempCheck Check Oil Temp vs Solvent BP HighPurity->TempCheck ActionTriturate Action: Trituration Wash oil with Et2O/Acetone to remove organic impurities LowPurity->ActionTriturate Impurities causing MP depression ActionSeed Action: Seeding Protocol Add seed at T = Cloud Point + 5°C TempCheck->ActionSeed Metastable zone issue ActionSolvent Action: Change Solvent Switch to higher BP solvent (e.g., n-Butanol) TempCheck->ActionSolvent Solvent too polar

Diagram 2: Purification Workflow & Impurity Management

Caption: Integrated workflow for removing specific impurities (Regioisomers, Inorganic Salts, Colored byproducts).

Workflow Crude Crude 6-Methylpyridazin-4-amine HCl Slurry Step 1: DCM Slurry Wash (Removes non-polar precursors) Crude->Slurry Dissolve Step 2: Dissolution (EtOH/MeOH @ 75°C) Slurry->Dissolve Solids Retained Charcoal Step 3: Carbon Treatment (Removes color/oxidation) Dissolve->Charcoal Filter Step 4: Hot Filtration (Removes Carbon + Inorganics) Charcoal->Filter Crystallize Step 5: Controlled Cooling (Seed @ 40°C) Filter->Crystallize Final Pure API Intermediate Crystallize->Final

Module 4: Critical Data Reference

Solubility Profile (Theoretical Estimation)

Based on behavior of analogous aminopyridazine salts.

SolventSolubility (25°C)Solubility (Boiling)Suitability
Water Very High (>100 mg/mL)Very HighPoor (Yield loss, unless used as co-solvent)
Methanol High (>50 mg/mL)Very HighGood (Solvent)
Ethanol Moderate (10-20 mg/mL)HighExcellent (Recrystallization)
Isopropanol Low (<5 mg/mL)ModerateExcellent (Anti-solvent)
DCM/Ethyl Acetate InsolubleInsolubleWash Solvent (Impurity removal)

References

  • BenchChem. (2025).[4] Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. Retrieved from (Analogous Pyridazine Purification Protocols).

  • University of Rochester, Dept. of Chemistry. (2025). Tips & Tricks: Recrystallization of Heterocyclic Amine Salts. Retrieved from .

  • ScienceMadness & ResearchGate Community. (2021). Solubility of organic amine salts and troubleshooting oiling out. Retrieved from .

  • MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide: Handling Polar Intermediates. Retrieved from .

  • National Institutes of Health (PubMed). (2022). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Optimizing Eluent for Column Chromatography of Pyridazine Compounds

Welcome to the technical support center dedicated to the chromatographic purification of pyridazine-containing molecules. Pyridazines are a fascinating class of N-heterocycles, but their unique physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic purification of pyridazine-containing molecules. Pyridazines are a fascinating class of N-heterocycles, but their unique physicochemical properties can present challenges during purification. Their inherent polarity, basicity, and potential for strong interactions with stationary phases require a thoughtful and systematic approach to methods development.

This guide is structured to move from foundational principles to specific, actionable troubleshooting advice. It is designed for both seasoned chromatographers and researchers new to the purification of complex heterocyclic compounds.

Part 1: Foundational Knowledge - Understanding Your Pyridazine

Before selecting a solvent system, it is critical to understand the properties of your target molecule. The structure of pyridazine, with its two adjacent nitrogen atoms, dictates its chromatographic behavior.

Q1: What are the key physicochemical properties of pyridazines that affect chromatography?

A1: The chromatographic behavior of pyridazine derivatives is primarily governed by four factors:

  • Basicity (pKa): The pyridazine ring itself is weakly basic, with a pKa around 2.0, which is significantly lower than pyridine (pKa ≈ 5.2).[1] However, the basicity can be substantially influenced by substituents. For example, amino-substituted pyridazines are more basic.[1] This basicity is a critical factor, as the lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, often leading to significant peak tailing.[2][3]

  • Dipole Moment & Polarity: Pyridazines possess a significant dipole moment due to the electronegative nitrogen atoms.[1] This makes most pyridazine compounds moderately to highly polar. Consequently, they require relatively polar mobile phases to ensure elution from a polar stationary phase like silica gel.

  • Hydrogen Bonding Capability: The nitrogen atoms in the pyridazine ring are effective hydrogen bond acceptors.[1][4][5] This property allows them to interact strongly with protic solvents (like methanol or ethanol) in the mobile phase and the silanol groups on the silica surface. This can be exploited to modulate retention and selectivity.

  • Solubility: The polarity of pyridazines means they are often more soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and acetonitrile.[6][7] Poor solubility in the chosen eluent can lead to band broadening and poor separation.[8]

Part 2: Systematic Eluent Selection & Optimization

The goal of eluent optimization is to find a solvent system that provides an optimal retention factor (Rf) for the target compound and maximizes the difference in Rf (ΔRf) between the target and its impurities. Thin-Layer Chromatography (TLC) is the indispensable tool for this process.[9]

Q2: I'm starting a new purification. Which solvent system should I try first?

A2: The best starting point depends on the anticipated polarity of your compound. A systematic approach using TLC is highly recommended.[10]

Step-by-Step Protocol: Eluent Scouting via TLC

  • Prepare a Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of 2-3 separate TLC plates.

  • Develop in Different Solvent Systems: Develop each plate in a different starting solvent system. Good starting points are:

    • For less polar compounds: 20% Ethyl Acetate in Hexane (v/v).

    • For moderately polar compounds: 50% Ethyl Acetate in Hexane (v/v).[11]

    • For very polar compounds: 5% Methanol in Dichloromethane (v/v).[11]

  • Analyze the Results: Visualize the plates under a UV lamp and/or with a chemical stain. The ideal solvent system will give your target compound an Rf value between 0.25 and 0.4 . This Rf range in TLC typically translates well to good separation on a silica gel column.[12]

Table 1: Common Solvent Systems for Normal-Phase Chromatography

Non-Polar ComponentPolar ComponentPolarity RangeNotes
Hexanes/HeptanesEthyl Acetate (EtOAc)Low to MediumThe "workhorse" system. Good for a wide range of compounds.
Hexanes/HeptanesDiethyl Ether (Et₂O)Low to MediumGood for more heat-sensitive compounds due to lower boiling points.
Dichloromethane (DCM)Methanol (MeOH)Medium to HighExcellent for more polar compounds that do not move in EtOAc/Hexane systems.[11]
Dichloromethane (DCM)AcetoneMedium to HighOffers different selectivity compared to MeOH-based systems.
Q3: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?

A3: Streaking or "tailing" is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase.[2] The basic nitrogen atoms on your pyridazine are likely binding too strongly to the acidic silanol groups on the silica gel.

The Solution: Add a Basic Modifier

To solve this, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.1% to 1% TEA to your chosen eluent (e.g., for 100 mL of eluent, add 0.1 to 1 mL of TEA).[11]

  • Ammonia in Methanol: If using a MeOH-based system, a solution of 7N ammonia in methanol can be used as the polar component, or a small percentage can be added.[13]

This simple addition will compete with your pyridazine for the active sites on the silica, resulting in sharper, more symmetrical spots and peaks.[2]

Q4: My compound is stuck on the baseline (Rf ≈ 0) or running with the solvent front (Rf ≈ 1). What adjustments should I make?

A4: This is a straightforward polarity mismatch issue.

  • Stuck on Baseline (Rf ≈ 0): Your eluent is not polar enough to move the compound.[2]

    • Action: Gradually increase the proportion of the polar solvent in your mixture. For example, move from 10% EtOAc/Hexane to 20%, then 30%, etc., until you achieve the desired Rf. If you reach 100% EtOAc and the Rf is still too low, switch to a more polar system like DCM/MeOH.[11]

  • Runs at Solvent Front (Rf ≈ 1): Your eluent is too polar .[2]

    • Action: Decrease the proportion of the polar solvent. For example, move from 50% EtOAc/Hexane to 30%, then 10%, etc.

Q5: Should I use an isocratic or a gradient elution for my column?

A5: The choice depends on the complexity of your sample mixture, as determined by your TLC analysis.

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the purification.[14]

    • When to use: Ideal for simple mixtures where the target compound and impurities have similar Rf values (a small ΔRf). It is simpler to set up and highly reproducible.[15]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the run (e.g., starting at 10% EtOAc/Hexane and slowly increasing to 50% EtOAc/Hexane).[14]

    • When to use: Essential for complex mixtures containing compounds with a wide range of polarities. A gradient elution saves significant time and solvent, and it results in sharper peaks for the more strongly retained (more polar) compounds.[14][15]

Part 3: Advanced Troubleshooting Guide

This section addresses more complex issues that may arise during the purification of pyridazine compounds.

Problem Probable Cause(s) Solutions & Explanations
Peak Tailing or Broadening in Column 1. Strong interaction with acidic silica. 2. Column overloading. 3. Sample dissolved in a solvent that is too strong.1. Add a basic modifier (0.1-1% Triethylamine) to the eluent to suppress silanol interactions.[2][11] 2. Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight.[16] 3. Dissolve the sample in the minimum amount of the initial, weakest mobile phase. If solubility is low, use a stronger solvent sparingly and then adsorb the sample onto a small amount of silica before loading (dry loading).[2][16]
Co-elution of Impurities The chosen solvent system lacks sufficient selectivity for the separation.Try a different combination of solvents. Solvents are classified into different selectivity groups based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment). Switching to a solvent from a different group can alter the elution order and improve separation. For example, if Hexane/EtOAc (Group VIa) fails, try a system with DCM (Group V) or an ether (Group I).[10]
Low or No Recovery of Compound 1. Compound is irreversibly adsorbed onto the silica. 2. Compound is degrading on the acidic silica gel.1. After the main elution, flush the column with a much stronger solvent (e.g., 10% MeOH in DCM) to elute any remaining material.[16] 2. Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot (degradation product) appears.[17] If it is unstable, add 1% TEA to neutralize the silica, run the column faster, or switch to a less acidic stationary phase like neutral alumina.[17]
Purification of Pyridazine Salts (e.g., HCl salt) The salt form can lead to ion-exchange phenomena on the silica surface, causing extremely broad peaks.[3]This is a challenging separation. If possible, convert the salt to the free base via a liquid-liquid extraction before chromatography. If this is not feasible, consider using reversed-phase chromatography where acidic mobile phase modifiers (like formic acid or TFA) can ensure the compound remains in a single protonated state, leading to better peak shape.[2][3]

Part 4: Visual Workflows & Data

Eluent Optimization Workflow

The following diagram outlines the logical workflow for developing a robust purification method for pyridazine compounds.

Eluent_Optimization cluster_TLC TLC Scouting Phase cluster_Evaluation Evaluation & Refinement cluster_Action Action Plan TLC_Start Start: Crude Pyridazine Mixture Scout Scout with 3 solvent systems (e.g., 20% EtOAc/Hex, 50% EtOAc/Hex, 5% MeOH/DCM) TLC_Start->Scout Analyze_Rf Analyze Rf and Spot Shape Scout->Analyze_Rf Rf_OK Is Rf between 0.25-0.4? Analyze_Rf->Rf_OK Evaluate Rf Shape_OK Is spot shape symmetrical? Rf_OK->Shape_OK Yes Rf_High Rf > 0.4 (Too Polar) Rf_OK->Rf_High No, too high Rf_Low Rf < 0.25 (Not Polar Enough) Rf_OK->Rf_Low No, too low Tailing Spot is Tailing/Streaking Shape_OK->Tailing No Run_Column Optimized System Found! Proceed to Column Chromatography Shape_OK->Run_Column Yes Decrease_Polarity Decrease % of Polar Solvent Rf_High->Decrease_Polarity Increase_Polarity Increase % of Polar Solvent or Switch to Stronger System Rf_Low->Increase_Polarity Add_Base Add 0.1-1% Triethylamine to Eluent Tailing->Add_Base Decrease_Polarity->Scout Re-scout Increase_Polarity->Scout Re-scout Add_Base->Scout Re-scout with base

Caption: A workflow for systematic eluent optimization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • Waters Corporation. (n.d.). Appendix: HPLC Nomenclature. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Chemistry 4631. (n.d.). Chromatography.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • O'Brien, A. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles.
  • De la Rosa, E., et al. (2021). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Kamal, A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules.
  • ResearchGate. (2019, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Columbia University. (n.d.). Column chromatography. Retrieved from a Columbia University chemistry lab resource page.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC.
  • ResearchGate. (2014, March 24). What is the best solvents to start separation by RP-18 for polar compounds?.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?.
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
  • Scafato, P., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3.
  • Benchchem. (n.d.). Troubleshooting Crenatoside purification by column chromatography.
  • Blake, A. J., et al. (1998). Intramolecular hydrogen bonding between 2-cyanoguanidine and 3-chloro-6-(pyrazol-1-yl)pyridazines in copper(II) complexes. Journal of the Chemical Society, Dalton Transactions.
  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Coles, S. J., et al. (2024).
  • Widdifield, C. M., et al. (2019). Weak Intermolecular CH···N Hydrogen Bonding: Determination of 13CH–15N Hydrogen-Bond Mediated J Couplings by Solid-State NMR Spectroscopy and First-Principles Calculations. The Journal of Physical Chemistry A.
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from a doctoral thesis on the Lirias document repository.
  • ZORA (Zurich Open Repository and Archive). (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines.

Sources

Optimization

Technical Guide: Managing Hygroscopic Amine Hydrochlorides

Version: 2.1 | Department: Chemical Handling & Stability Audience: Research Scientists, Medicinal Chemists, Formulation Specialists Introduction: The Invisible Stoichiometric Saboteur Amine hydrochlorides (R-NH₃⁺Cl⁻) are...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Department: Chemical Handling & Stability Audience: Research Scientists, Medicinal Chemists, Formulation Specialists

Introduction: The Invisible Stoichiometric Saboteur

Amine hydrochlorides (R-NH₃⁺Cl⁻) are the workhorses of pharmaceutical development due to their enhanced aqueous solubility and bioavailability compared to free bases. However, their ionic lattice energy often competes poorly with the hydration energy of water. The chloride ion (


) is a potent hydrogen bond acceptor, and the ammonium proton is a donor, making these salts aggressively hygroscopic  and often deliquescent  (capable of absorbing enough moisture to dissolve themselves).

Failure to manage this leads to three critical experimental failures:

  • Stoichiometric Drift: Weighing "100 mg" of a wet salt might actually be 85 mg of compound and 15 mg of water, skewing molar equivalents in sensitive couplings (e.g., amide bond formation).

  • Hydrolysis & Degradation: Moisture can catalyze hydrolysis of sensitive neighboring groups (e.g., esters).

  • Physical State Change: Caking or "oiling out" renders solids unmanageable for automated dispensing.

Module 1: Storage & Environmental Control

The First Line of Defense

Standard "tightly capped" vials are insufficient for long-term storage of deliquescent salts. Moisture permeates through polyethylene caps over time.

Protocol 1.1: The Double-Barrier System

Objective: Create a micro-environment with near-zero humidity.

  • Primary Container: Use a glass vial with a Teflon-lined screw cap. Avoid snap-caps.

  • Secondary Containment: Place the primary vial inside a larger wide-mouth jar or a vacuum desiccator.

  • Desiccant: Fill the void space of the secondary container with indicating silica gel or Drierite™.

  • Seal: Parafilm® the primary vial before placing it in the secondary container.

Protocol 1.2: Temperature Management (The Condensation Trap)

Critical Rule: If stored at -20°C or 4°C, NEVER open the container immediately upon removal from cold storage.

  • The Mechanism: Cold surfaces condense atmospheric moisture instantly. Opening a cold vial sucks moist air in, which condenses on the salt.

  • The Fix: Allow the closed vessel to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.

Module 2: Handling & Weighing Protocols

The Active Phase

Direct weighing (adding solid to a tared boat) is the primary source of error for hygroscopic salts. By the time the balance stabilizes, the mass has already increased due to water absorption.

Protocol 2.1: Weighing by Difference (The Gold Standard)

Objective: Eliminate the time-dependent mass error.

Methodology:

  • Dry the weighing bottle (containing the bulk salt) in an oven/desiccator.

  • Weigh the capped bottle containing the salt on an analytical balance. Record Mass (

    
    ).[1]
    
  • Remove the bottle, take it to the reaction vessel, uncap, and quickly tap the estimated amount into the reaction flask.

  • Immediately recap the bottle.

  • Return to the balance and weigh the capped bottle. Record Mass (

    
    ).[1]
    
  • Calculated Mass =

    
    .
    

Note: The salt inside the bottle remains protected. The salt transferred absorbs water, but it is already in the reaction vessel where it will be dissolved anyway.

WeighingWorkflow Start Start: Bulk Salt in Weighing Bottle Weigh1 1. Weigh Capped Bottle (M_initial) Start->Weigh1 Transfer 2. Transfer Aliquot to Reaction Flask (Minimize Open Time) Weigh1->Transfer Uncap briefly Weigh2 3. Weigh Capped Bottle (M_final) Transfer->Weigh2 Recap immediately Calc 4. Mass = M_initial - M_final Weigh2->Calc

Figure 1: Logic flow for 'Weighing by Difference'. This method negates the error of water absorption during the balance stabilization time.

Protocol 2.2: The "Whole Bottle" Solution (For Biologists/Biochemists)

If precise stoichiometry is less critical than sterility or speed (e.g., making buffers):

  • Purchase pre-weighed quantities (e.g., 1 g bottles).

  • Do not weigh the solid.

  • Add the solvent directly to the manufacturer’s bottle to dissolve the entire content.

  • Transfer the solution to a volumetric flask to adjust the final volume.

Module 3: Drying & Remediation

Recovering "Wet" Salts

If your salt has clumped or the NMR shows a water peak, you must dry it before use.

Comparative Drying Methodologies
MethodConditionsBest ForRisks
Vacuum Oven 40–60°C, <10 mbar, over

or KOH
Bulk powders, stable saltsThermal degradation if T > 80°C.
High Vac Desiccator RT, <1 mbar, over

Heat-sensitive amines, small scalesSlow (24–48 hrs).
Azeotropic Distillation Reflux with Toluene or HeptaneRemoving large amounts of water (slurries)Toxicity of solvents; requires Rotavap.
Lyophilization Freeze-dry from water"Oiled out" or gummy saltsExpensive equipment; time-consuming.
Protocol 3.1: Vacuum Oven Drying
  • Place the salt in a wide-mouth weighing boat or crystallization dish (maximize surface area).

  • Cover the dish with aluminum foil and poke small pinholes (prevents powder from "bumping" when vacuum is applied).

  • Place in a vacuum oven with a trap containing KOH pellets (to neutralize any HCl gas released) or

    
      (to aggressively bind water).
    
  • Heat to 40–50°C under full vacuum for 4–6 hours.

  • Validation: Check water content via Karl Fischer titration or qNMR (Quantitative NMR) using an anhydrous solvent (e.g., DMSO-

    
     from a fresh ampule).
    
Module 4: Troubleshooting & FAQs

Q1: My amine hydrochloride has turned into a liquid puddle (deliquescence). Is it ruined?

  • Analysis: No, it has just dissolved in atmospheric water.

  • Fix: Do not try to filter it.

    • Dissolve the "puddle" in a minimum amount of distilled water.

    • Freeze the solution in a bath of dry ice/acetone.

    • Lyophilize (freeze-dry) overnight. This usually restores the fluffy solid form better than rotary evaporation, which often yields a glass/oil.

Q2: I see a water peak in my NMR. How do I adjust my calculations?

  • Analysis: You must correct the Molecular Weight (MW).

  • Protocol:

    • Integrate the host molecule signal (set to 1.0 or appropriate proton count).

    • Integrate the water peak (usually around 3.3 ppm in DMSO-

      
      , but variable).
      
    • Calculate mole fraction of water.

    • Use the Corrected MW :

      
      .
      
    • Use

      
       for all stoichiometry calculations.
      

Q3: My metal spatulas are rusting after handling these salts.

  • Analysis: Hydrolysis of the salt releases trace HCl, which attacks stainless steel (304/316).

  • Fix: Use ceramic, Teflon-coated, or plastic spatulas for all amine hydrochloride handling.

Q4: Can I just switch the salt form?

  • Analysis: Yes, if the HCl salt is unmanageable.

  • Recommendation: Switch to less hygroscopic counter-ions if your application permits.

    • Fumarate or Succinate: Often non-hygroscopic and crystalline.

    • Tosylate: Generally very stable but higher MW.

HygroscopyCycle Dry Dry Crystalline Salt Surface Surface Adsorption Dry->Surface > 40% RH Surface->Dry Vac Oven Hydrate Lattice Hydrate Surface->Hydrate Time Solution Deliquescent Solution Hydrate->Solution Saturation Solution->Dry Lyophilization

Figure 2: The Hygroscopic Cycle. Intervention (dashed blue lines) becomes more difficult as the salt moves rightward toward deliquescence.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for drying agents and techniques).
  • Pietra, F. "Weighing by Difference." LibreTexts Chemistry, 2022 .

  • Sigma-Aldrich (Merck). "Handling Hygroscopic Materials." Technical Bulletin, 2023 .

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version; The National Academies Press: Washington, DC, 2011 . [2]

  • University of Rochester. "Workup and Drying Procedures." Not Voodoo X, 2024 .

Sources

Troubleshooting

Reducing catalyst poisoning in cross-coupling with pyridazines

Technical Support Center | Troubleshooting Guide ID: PYR-Pd-001 Core Directive: The "N-N" Chelation Trap Why your reaction is failing: Pyridazines present a unique "double-threat" to palladium catalysts compared to pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting Guide ID: PYR-Pd-001

Core Directive: The "N-N" Chelation Trap

Why your reaction is failing: Pyridazines present a unique "double-threat" to palladium catalysts compared to pyridines. The adjacent nitrogen atoms (


) create a high local electron density that acts as a catalyst sink.

Unlike simple oxidative addition issues, pyridazines cause Catalyst Sequestration via two dominant mechanisms:

  • 
    -Binding (Chelation):  If the pyridazine has flexible side chains, it can occupy two coordination sites, ejecting the phosphine ligand.
    
  • 
    -Bridging (Dimerization):  The most common failure mode. Two pyridazine units bridge two Palladium atoms, forming an inactive 
    
    
    
    dimer. This effectively removes the active
    
    
    from the catalytic cycle.

Interactive Troubleshooting Pathways

Pathway A: The Reaction Never Starts (0% Conversion)

Diagnosis: The catalyst was poisoned immediately upon mixing, or oxidative addition is kinetically inhibited by the electron-deficient ring.

Step-by-Step Protocol: The "Bulky Shield" Method Objective: Use steric bulk to physically prevent the pyridazine nitrogens from approaching the Pd center.

  • Switch to Pre-Catalysts: Stop using

    
     or 
    
    
    
    + Ligand. The induction period allows the pyridazine to sequester the "naked" Pd before the ligand binds.
    • Recommendation: Use XPhos Pd G4 or RuPhos Pd G4 .

    • Why? The precatalyst releases the active

      
       species only after activation in the pot, ensuring a 1:1 Ligand-to-Metal ratio immediately.
      
  • Ligand Selection Logic:

    • For Chloropyridazines:XPhos (High turnover, steric bulk protects Pd).

    • For Aminopyridazines (Buchwald):BrettPhos or RuPhos .

  • The "Kick-Start" Activation:

    • If using G3/G4 precatalysts, ensure your base is strong enough to activate the precatalyst (deprotonate the carbazole/amine linker).

    • Base:

      
       (weak) may be too slow. Use 
      
      
      
      or add a catalytic amount (5 mol%) of a primary amine if performing Suzuki coupling to activate the G4 cycle.
Pathway B: The Reaction Stalls (50% Conversion -> Flatline)

Diagnosis: Product Inhibition. The product (a biaryl pyridazine) is often more Lewis basic than the starting material, poisoning the catalyst as the reaction progresses.

Step-by-Step Protocol: The "Lewis Acid Decoy" Strategy Objective: Introduce a "sacrificial" Lewis Acid (LA) that binds to the pyridazine nitrogens, leaving the Palladium free to catalyze the reaction.

Experimental Workflow:

  • Stoichiometry: Calculate 1.1 equivalents of LA relative to the pyridazine substrate.

  • Selection:

    • Standard:

      
        (inexpensive, moderate binding).
      
    • Alternative:

      
        or 
      
      
      
      (if Zinc interferes with workup).
  • Execution:

    • Dissolve the pyridazine halide in solvent (Dioxane/Toluene).

    • Add the Lewis Acid and stir for 15 minutes at RT before adding the catalyst.

    • Observation: You may see a precipitate (LA-Pyridazine complex). This is normal.

    • Add Base, Boronate/Amine, and finally the Pd-Catalyst.

    • Heat to operating temperature.[1]

Critical Note: If using


, avoid phosphate bases (

) as they will precipitate Zinc Phosphate. Switch to

or

.

Visualizing the Failure & Solution

The following diagram illustrates the mechanistic competition and the "Decoy" solution.

PyridazinePoisoning Pd_Active Active Pd(0)-L Poisoned Inactive Pd-Dimer (Bridging Mode) Pd_Active->Poisoned Sequestration Product Coupled Product Pd_Active->Product Cross-Coupling Cycle Pyr Pyridazine Substrate Pyr->Poisoned N-N Bridging BlockedPyr Zn-Pyridazine Complex (Pd cannot bind) Pyr->BlockedPyr + Lewis Acid LewisAcid Lewis Acid (ZnCl2) LewisAcid->BlockedPyr Pre-complexation BlockedPyr->Product Sterically Accessible to Pd-L

Caption: Figure 1. Mechanism of catalyst poisoning via N-N bridging and the protective role of Lewis Acid additives.

Data & Comparative Analysis

Table 1: Ligand Performance for 3-Chloropyridazine Suzuki Coupling

Ligand ClassRepresentative LigandConversion (2h)Yield (Isolated)Notes
Standard

/ dppf
< 10%N/ARapid formation of Pd-black; catalyst death.
Bulky Biaryl XPhos 95%88%Recommended. Steric bulk prevents N-coordination.
Bulky Biaryl SPhos60%52%Good, but less stable than XPhos for e-deficient rings.
NHC PEPPSI-IPr85%81%Excellent alternative if phosphines fail.
Bidentate Xantphos20%15%Bite angle insufficient to prevent bridging.

Frequently Asked Questions (FAQ)

Q: I am doing a Suzuki coupling, but my boronic acid is a pyridyl-boronate. It decomposes instantly. A: Pyridyl boronic acids are notoriously unstable due to protodeboronation.

  • Fix 1: Switch to MIDA boronates or Potassium Trifluoroborates (

    
    ) . These are slow-release agents that maintain low concentration of the active boronic species.
    
  • Fix 2: Use anhydrous conditions. Water accelerates protodeboronation. Use Dioxane/Toluene (anhydrous) and

    
      or 
    
    
    
    (solid).

Q: Can I use CuI as a co-catalyst? A: Proceed with caution. While CuI is standard in Sonogashira, in Suzuki/Buchwald with pyridazines, Copper often chelates the pyridazine nitrogens too strongly or interferes with the transmetallation step. Try the Lewis Acid Decoy method (Zn/Mg) instead of Copper.

Q: My reaction works on 50mg scale but fails on 5g scale. A: This is a heat transfer and concentration issue. On larger scales, the local concentration of substrate (poison) is higher during addition.

  • Fix: Implement Dosing Controlled Addition . Add the pyridazine substrate slowly (via syringe pump) to the catalyst/boronate mixture over 1 hour. This keeps the

    
     ratio low, favoring the catalytic cycle over the poisoning pathway.
    

References

  • Mechanistic Insight on N-Heterocycle Poisoning

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes" (Relevant for N-binding mechanism).[2]

    • Source: J. Am. Chem. Soc. 2008, 130, 13, 4460–4474.
    • URL:[Link]

  • Ligand Selection for Chloropyridazines

    • Title: "Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines"
    • Source: Tetrahedron, 2013.
    • URL:[Link]

  • Lewis Acid Activation Strategy

    • Title: "Lewis acid promoted benzylic cross-couplings of pyridines with aryl bromides"[3]

    • Source: Angew.[3] Chem. Int. Ed. 2011, 50, 7686.[3]

    • URL:[Link][3]

  • Buchwald-Hartwig Optimization

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridazine Moieties"
    • Source: ResearchGate Review (2025 Context).[4][5]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 6-Methylpyridazin-4-amine

Document ID: TS-SOL-MPA-001 Last Updated: February 19, 2026 Department: Chemical Application Science Executive Summary & Physicochemical Basis[1][2][3] The Core Issue: Users frequently report difficulty solubilizing 6-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-SOL-MPA-001 Last Updated: February 19, 2026 Department: Chemical Application Science

Executive Summary & Physicochemical Basis[1][2][3]

The Core Issue: Users frequently report difficulty solubilizing 6-Methylpyridazin-4-amine (CAS: 18591-81-6) in neutral aqueous buffers (pH 7.0–7.4). This is a predictable physicochemical phenomenon resulting from the molecule's existence as a neutral free base at physiological pH.[1]

The Solution: The solubility of 6-Methylpyridazin-4-amine is pH-dependent . To achieve high aqueous concentrations (>10 mM), you must drive the equilibrium toward the cationic (protonated) species by lowering the pH.[1]

The Mechanism of Action

The molecule contains a pyridazine ring (1,2-diazine) substituted with an electron-donating amine group.

  • Neutral State (pH > 7): The molecule is uncharged and relies on weak hydrogen bonding for solvation.[1] This results in poor water solubility (typically < 1 mg/mL).[1]

  • Cationic State (pH < 4): Addition of acid protonates the ring nitrogen (N1 or N2).[1] The resulting positive charge drastically increases the solvation energy, making the molecule highly water-soluble.

Mechanistic Visualization

The following diagram illustrates the protonation pathway required for solubilization.

ProtonationMechanism FreeBase Free Base Form (Neutral) Low Solubility Equilibrium pKa Threshold (~5.0 - 6.0) FreeBase->Equilibrium Acid + H+ (e.g., HCl) (Acidification) Acid->Equilibrium Salt Pyridazinium Cation (Protonated) High Solubility Equilibrium->Salt pH < pKa Salt->FreeBase pH > pKa (Precipitation)

Figure 1: The solubility switch. Lowering pH below the pKa converts the hydrophobic free base into a hydrophilic salt.[1]

Validated Solubilization Protocols

Protocol A: The "Acid Titration" Method (Recommended)

Use this method for preparing high-concentration stock solutions (e.g., 50–100 mM).

Reagents Required:

  • 6-Methylpyridazin-4-amine (Solid Free Base)

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Milli-Q Water or Saline

Step-by-Step Methodology:

  • Slurry Preparation: Weigh the required amount of 6-Methylpyridazin-4-amine into a glass vial. Add 80% of the final volume of water.[1] Note: The solid will likely not dissolve and will form a cloudy suspension.[1]

  • Acidification: While stirring magnetically, add 1.0 M HCl dropwise.

    • Observation: The solution should begin to clarify as the local pH drops.[1]

  • pH Monitoring: Continue adding HCl until the solution is fully clear. Check pH; it should be between pH 3.0 and 4.0 .

  • Final Adjustment: Add water to reach the final desired volume.

  • Filtration: Pass the solution through a 0.22 µm PVDF or PES syringe filter to remove any potential dust or undissolved micro-aggregates.[1]

Protocol B: Organic Co-Solvent Strategy

Use this method if acidic conditions are incompatible with your downstream assay.[1]

Reagents Required:

  • DMSO (Dimethyl sulfoxide) - Anhydrous

  • PBS (Phosphate Buffered Saline)[1]

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the solid compound completely in 100% DMSO. A concentration of 100 mM is typically achievable.[1]

  • Dilution: Slowly spike this DMSO stock into your aqueous buffer while vortexing.

    • Critical Limit: Do not exceed 5-10% (v/v) final DMSO concentration, or the compound may reprecipitate (crash out) due to the "solvent shift" effect.

Troubleshooting Guide

If you encounter issues, consult the matrix below before contacting support.

SymptomProbable CauseCorrective Action
Persistent Turbidity pH is still above the pKa (approx 5–6).Add 1M HCl in 10 µL increments until pH < 4.0.
Immediate Precipitation "Salting out" effect due to high ionic strength buffers (e.g., 10x PBS).[1]Dissolve in pure water/HCl first, then dilute into 1x buffer.[1]
Yellow Discoloration Oxidation of the amine or trace impurities.[1]Ensure fresh DMSO is used.[1] Store stock solutions at -20°C in the dark.
Re-precipitation over time Solution is supersaturated or temperature dropped.[1]Sonicate for 10 mins at 30°C. If unsuccessful, dilute the sample by 50%.

Frequently Asked Questions (FAQ)

Q1: Can I use acetic acid instead of HCl? A: Yes, but HCl is preferred. Acetate is a weak acid and may buffer the solution at a pH (~4.[1]75) that is too close to the molecule's pKa, leading to unstable solubility.[1] Chloride salts (formed with HCl) are generally more stable and soluble for aminopyridazines.[1]

Q2: What is the exact pKa of 6-Methylpyridazin-4-amine? A: While experimental values for this specific derivative are sparse in public databases, structural analogs like 4-aminopyridazine have reported pKa values in the range of 5.5 – 6.5 . This explains why neutral pH (7.[1]4) leaves the molecule uncharged (insoluble) and why pH 4.0 (fully protonated) is necessary.[1]

Q3: Is the acidified solution toxic to cells? A: It depends on the dilution.[1] If you dilute a pH 4.0 stock 1:100 into cell culture media (pH 7.4), the buffering capacity of the media (bicarbonate/HEPES) will neutralize the acid.[1] Always run a vehicle control (water + HCl at the same dilution) to rule out pH toxicity.[1]

Q4: Can I freeze the aqueous stock solution? A: Yes. Aqueous acid solutions of aminopyridazines are chemically stable.[1] Store at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Decision Support Workflow

Use this logic flow to determine the best solvent system for your experiment.

SolubilityWorkflow Start Start: Select Solvent System IsAcidOk Is acidic pH (<4.0) acceptable for assay? Start->IsAcidOk YesAcid Use Protocol A: Water + HCl IsAcidOk->YesAcid Yes NoAcid Is DMSO tolerance > 1%? IsAcidOk->NoAcid No YesDMSO Use Protocol B: DMSO Stock -> Aqueous Dilution NoAcid->YesDMSO Yes NoDMSO Critical Issue: Requires Formulation (e.g., Cyclodextrins) NoAcid->NoDMSO No NoDMSO->NoDMSO Contact Support

Figure 2: Solvent selection decision tree based on assay tolerance.

References

  • PubChem. (2025).[1] 6-methylpyridazin-4-amine hydrochloride (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Zhang, Y., et al. (2012).[1] Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents. Journal of Chemical & Engineering Data.[1] [Link]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams: Nitrogen Compounds.[1] Organic Chemistry Data.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Aminopyridazines

This technical guide is structured as a specialized support center resource designed for researchers working with aminopyridazine scaffolds. It prioritizes actionable troubleshooting, mechanistic understanding, and valid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource designed for researchers working with aminopyridazine scaffolds. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Executive Diagnostic & Triage

Use this decision matrix to identify the root cause of your stability issue immediately.

TroubleshootingMatrix Start Identify Symptom ColorChange Yellow/Brown Discoloration Start->ColorChange Precipitation Precipitation/ Cloudiness Start->Precipitation LossPotency Loss of Potency (Assay) Start->LossPotency ExtraPeaks New LC-MS Peaks (M+16, 2M-2) Start->ExtraPeaks Oxidation Oxidative Degradation (N-Oxide/Dimer) ColorChange->Oxidation In DMSO/Air Photo Photodegradation (Ring Opening) ColorChange->Photo Light Exposure Solubility pH/Salt Mismatch (Aggregation) Precipitation->Solubility pH > pKa LossPotency->Oxidation LossPotency->Solubility ExtraPeaks->Oxidation M+16 (N-Oxide) ExtraPeaks->Photo Isomers

Figure 1: Diagnostic decision tree for identifying aminopyridazine instability modes.

Critical Stability Factors: The "Why" and "How"

Aminopyridazines are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors), but they possess specific electronic vulnerabilities that differ from standard anilines or pyridines.

A. Oxidative Instability (The Primary Culprit)

The electron-rich nature of the aminopyridazine ring makes it susceptible to oxidation, particularly at the ring nitrogens (N-oxidation) or oxidative coupling of the amine.

  • Mechanism: In the presence of dissolved oxygen or peroxides (common impurities in PEG or aged DMSO), the ring nitrogen can form an N-oxide (M+16 peak in MS).

  • Dimerization: Under radical-promoting conditions (light + O2), oxidative dimerization can occur, forming azo-linked dimers (2M-2 peaks).

  • Salt vs. Free Base: This is the most critical stabilizer. The salt form (e.g., HCl, HBr) protonates the ring nitrogen, significantly reducing electron density and susceptibility to oxidation. The free base is far more reactive [1].

B. Photostability & Ring Isomerization

Pyridazine derivatives are chromophores that absorb UV/Blue light. Upon excitation, they can undergo:

  • Photo-isomerization: Rearrangement to pyrazine or pyrimidine analogs.

  • Ring Contraction: Formation of pyrazoles or furans via diazo intermediates, leading to complete loss of biological activity [2].

C. Solubility & pH Dependence

Aminopyridazines are weak bases. Their solubility is strictly pH-dependent.

  • Acidic pH: Protonated, highly soluble, stable.

  • Neutral/Basic pH: Neutral species predominate. Planar stacking leads to aggregation and precipitation, often mistaken for "degradation" in biological assays.

Degradation Pathways Visualization

Understanding the chemical fate of your molecule is essential for interpreting LC-MS data.

DegradationPathways Compound Aminopyridazine (Free Base) SaltForm Aminopyridazine (Salt Form) Compound->SaltForm + Acid (Stabilization) NOxide N-Oxide Product (M+16) Compound->NOxide Peroxides/O2 (DMSO/PEG) Dimer Azo-Dimer (2M-2) Compound->Dimer Radical Oxidation RingOpen Ring Contraction (Pyrazole/Furan) Compound->RingOpen UV Light (hν) SaltForm->NOxide Resistant

Figure 2: Common degradation pathways. Note that salt formation protects against the oxidative pathways shown in red.

Troubleshooting Protocols

Protocol A: The "DMSO Stress Test" (Oxidative Liability)

Use this to determine if your solvent is killing your compound.

Objective: Distinguish between inherent instability and solvent-impurity driven degradation.

  • Preparation: Prepare a 10 mM stock of your compound in:

    • Vial A: Fresh, anhydrous DMSO (Grade: ≥99.9%, stored under N2).

    • Vial B: "Aged" DMSO (opened bottle, stored at RT for >1 month).

    • Vial C: 50:50 DMSO:Water.

  • Incubation: Store all vials at Room Temperature (RT) in the dark for 24 hours.

  • Analysis: Inject 5 µL onto LC-MS (Reverse Phase).

  • Interpretation:

    • Peak at M+16 in Vial B but not A: Your compound is sensitive to peroxides present in aged DMSO. Action: Use single-use DMSO ampoules.

    • Peak at M+16 in Vial C: Your compound is prone to hydrolytic oxidation or nucleophilic attack. Action: Store as dry powder only; reconstitute immediately before use.

Protocol B: pH-Solubility Profiling

Use this if you observe inconsistent assay data (high variance).

Objective: Determine the aggregation pH threshold.

Buffer SystempHObservation (100 µM)Action
PBS 7.4Precipitate likely for lipophilic analogsSwitch to Tris/Tween or lower pH
Acetate 4.5Usually Clear/StableGood for stock dilutions
Borate 9.0High Risk of AggregationAvoid for this scaffold

Method:

  • Prepare 10 mM stock in DMSO.

  • Dilute 1:100 into the buffers listed above (final 100 µM).

  • Measure Absorbance at 600 nm (turbidity) immediately and after 4 hours.

  • Threshold: OD600 > 0.05 indicates aggregation.

Frequently Asked Questions (FAQs)

Q1: My aminopyridazine turns yellow in DMSO overnight. Is it ruined? A: Not necessarily, but it is a warning sign. Aminopyridazines can undergo trace oxidation to form highly colored azo-impurities or charge-transfer complexes. Often, <0.5% degradation can cause a visible color change.

  • Verification: Run an LC-MS. If purity is >95%, the compound is likely usable for acute assays.

  • Prevention: Purge DMSO with Argon/Nitrogen before dissolving and store at -20°C or -80°C.

Q2: Should I store my compound as a free base or a salt? A: Always prefer the salt form (HCl, HBr, TFA) for solid storage. The protonated pyridazine ring is significantly more electron-deficient, making it resistant to N-oxidation and electrophilic attack. If you synthesized the free base, consider converting it to the HCl salt for the chemical library [3].

Q3: Can I use PEG-400 for in vivo formulation? A: Proceed with extreme caution. Polyethylene Glycol (PEG) often contains high levels of peroxides. For aminopyridazines, this is a "perfect storm" for N-oxide formation.

  • Solution: Use "Low Peroxide" grade PEG or add an antioxidant (e.g., 0.1% sodium metabisulfite) to the formulation vehicle.

Q4: I see a "2M-2" peak in my mass spec. What is it? A: This is a characteristic oxidative dimer (Azo-dimer). Two amine groups have coupled, losing two protons. This suggests radical oxidation, likely driven by light exposure or metal impurities in your buffer.

References

  • Itai, T., & Nakashima, T. (1963). Studies on pyridazine derivatives. IV. N-oxidation of 3-aminopyridazine and its ring substitutes.[1][2] Chemical & Pharmaceutical Bulletin, 11(1), 114-122.

  • Deeb, A., et al. (2005). Pyridazine derivatives and related compounds, Part 15: Photochemical study of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine. TSI Journals.

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[3] International Journal of Pharmaceutical Compounding.

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001.[4]

Sources

Optimization

Technical Support Center: Inert Atmosphere Optimization for Pyridazine Chemistry

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Pyridazine Functionalization & Stability Ticket ID: PYR-O2-OPT-2024 Mission Statement Welcome to the Pyridazine Technical Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Pyridazine Functionalization & Stability Ticket ID: PYR-O2-OPT-2024

Mission Statement

Welcome to the Pyridazine Technical Support Center. You are likely here because your reaction turned into "black tar," your yield is inexplicably low, or your catalyst died mid-cycle. Pyridazines are privileged scaffolds in drug discovery, but their electron-deficient nature makes them unforgiving. This guide moves beyond generic "inert conditions" to the specific rigor required for diazine chemistry.

Module 1: The Environment (Glovebox vs. Schlenk)

User Question: I am doing a standard Suzuki coupling on a chloropyridazine. Do I really need a glovebox, or is a Schlenk line sufficient?

Technical Response: For standard Suzuki couplings, a well-maintained Schlenk line is sufficient if you use air-stable precatalysts. However, for metallation (lithiation/magnesiation) or C-H activation , the glovebox is mandatory for reproducibility.

The "Why": Pyridazines possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack by moisture-hydrolyzed bases. Furthermore, the nitrogen lone pairs can coordinate to transition metals; if oxygen is present, it accelerates the oxidation of phosphine ligands, leaving the metal center open to irreversible sequestration by the pyridazine nitrogens.

Decision Matrix: Selecting Your Atmosphere

AtmosphereSelection Start Start: Select Reaction Type RxnType Reaction Class? Start->RxnType Lithiation Metallation / Lithiation (e.g., LiTMP, TurboGrignard) RxnType->Lithiation High Sensitivity Coupling Pd/Ni Cross-Coupling (Suzuki, Buchwald) RxnType->Coupling Moderate Sensitivity Glovebox MANDATORY: Glovebox (<0.5 ppm O2/H2O) Lithiation->Glovebox Unstable Intermediates Sensitive Is the Catalyst/Ligand Air-Sensitive? (e.g., Pd(PPh3)4) Coupling->Sensitive SchlenkHigh Schlenk Line (Double Manifold) Requires FPT Degassing Sensitive->SchlenkHigh Yes (Pd(0)) SchlenkStd Standard Schlenk Sparging Acceptable Sensitive->SchlenkStd No (Pd(II) Precat)

Figure 1: Decision matrix for selecting the appropriate inert atmosphere environment based on reaction sensitivity.

Module 2: Solvent Engineering (Degassing Protocols)

User Question: I sparged my THF with Argon for 15 minutes, but my lithiation still failed. Why?

Technical Response: Sparging is often insufficient for pyridazine lithiation. Pyridazine lithiates are thermally unstable (often requiring -78 °C) and react instantly with dissolved oxygen (DO) or moisture. Sparging relies on equilibrium and often leaves 10-20 ppm of


 if not done to saturation. You must use the Freeze-Pump-Thaw (FPT)  method to achieve <0.5 ppm DO.
Comparative Data: Degassing Efficiency
FeatureSparging (Balloon/Needle)Freeze-Pump-Thaw (FPT)
Residual

~10–20 ppm (variable)< 0.5 ppm (consistent)
Solvent Loss High (evaporation)Negligible (closed system)
Suitability Standard Suzuki/HeckLithiation, C-H Activation
Time Cost 15–30 mins45–60 mins (3 cycles)
Standard Operating Procedure: Freeze-Pump-Thaw

Required for: All pyridazine metallation reactions.

  • Seal: Place solvent in a Schlenk flask with a high-vacuum Teflon stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
    • Critical: Do not pump while liquid; you will just evaporate the solvent.

  • Pump: Open the stopcock to high vacuum (0.1 mmHg or lower) for 5–10 minutes.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a warm water bath.
    
    • Observation: Gas bubbles will evolve rapidly as the lattice releases trapped gas.

  • Repeat: Perform 3 full cycles .

  • Backfill: After the final thaw, backfill with high-purity Argon (Grade 5.0).

Module 3: Pyridazine Metallation (Troubleshooting "Black Tar")

User Question: I treated 3-chloropyridazine with LiTMP at -78 °C. The solution turned black immediately, and I recovered nothing. What happened?

Technical Response: You likely triggered nucleophilic ring opening rather than deprotonation. Pyridazines are extremely electron-deficient ($ \pi $-deficient). If the temperature deviates even slightly, or if moisture hydrolyzes your LiTMP back to TMP (amine), the base attacks the ring carbons (C4/C5), leading to polymerization ("black tar").

The Fix:

  • Trans-Metal Trapping: Do not use bare Li-species. Use LiTMP in the presence of

    
     or 
    
    
    
    (Knochel-Hauser base conditions). This stabilizes the intermediate.
  • In-Situ Trapping: If possible, have the electrophile (e.g.,

    
    ) present during the addition of the base.
    
Mechanism of Failure vs. Success

PyridazineLithiation cluster_Fail Failure Mode (Moisture/High Temp) cluster_Success Success Mode (Strict Inert/Low Temp) Substrate 3-Chloropyridazine NucleophilicAttack Nucleophilic Attack on Ring (C4/C5) Substrate->NucleophilicAttack Trace H2O or T > -70°C Deprotonation Ortho-Lithiation (C4-Li Species) Substrate->Deprotonation FPT Solvents -78°C RingOpen Ring Opening & Polymerization NucleophilicAttack->RingOpen Rapid Cascade Stabilization Transmetalation (Zn/Mg Species) Deprotonation->Stabilization + ZnCl2 Product Functionalized Pyridazine Stabilization->Product + Electrophile

Figure 2: Divergent pathways in pyridazine metallation. Moisture or heat leads to ring destruction.

Module 4: Palladium Catalysis (The Poisoning Effect)

User Question: My Suzuki coupling stops at 30% conversion. Adding more catalyst doesn't help. Why?

Technical Response: Pyridazines are notorious catalyst poisons . The


 atoms are excellent ligands for Palladium (

). As the reaction proceeds, the product (or substrate) competes with your phosphine ligands for the

center.
  • The Aggravator: Oxygen.[1][2][3] If trace

    
     is present, it oxidizes your phosphine ligands (e.g., 
    
    
    
    ). The oxidized ligand falls off the metal, and the "naked"
    
    
    is immediately sequestered by the pyridazine nitrogen, forming an inactive complex.

Protocol Adjustment:

  • Ligand Overload: Use a bidentate ligand (e.g., dppf, Xantphos) which is harder to displace than monodentate phosphines.

  • Scavenger: No specific scavenger, but ensuring <1 ppm

    
     prevents the initial ligand oxidation that triggers the poisoning cascade.
    
References
  • Knochel, P. et al. (2009). Functionalization of Heterocyclic Compounds.[4][5] Wiley-VCH. (Foundational work on LiTMP/ZnCl2 stabilization of sensitive diazines).

  • James, M. J. et al. (2022).[6][7][8] "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques." Journal of Chemical Education. Link[6]

  • BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." Link

  • Schlenk Line Survival Guide. "Freeze-Pump-Thaw Degassing." Link

  • Berr, J. F. (2019). "Degassing Solvents: Standard Operating Procedures." University of Wisconsin-Madison. Link

Sources

Troubleshooting

Technical Support Center: Navigating NMR Challenges of Pyridazine Compounds

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides structured troubleshooting advice and in-depth answers to frequently encountered challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides structured troubleshooting advice and in-depth answers to frequently encountered challenges in the Nuclear Magnetic Resonance (NMR) characterization of pyridazine-containing molecules. The unique electronic properties of the pyridazine ring, stemming from its adjacent nitrogen atoms, often introduce complexities into NMR spectra that require specialized experimental approaches to resolve.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are the proton signals for my pyridazine compound unexpectedly broad?

Answer: Broadening of ¹H NMR signals, particularly for protons on carbons adjacent to the nitrogen atoms (C3 and C6), is a common issue in pyridazine analysis. This phenomenon is primarily caused by quadrupolar relaxation from the adjacent ¹⁴N atoms.

Causality Explained: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin (I) of 1 and a non-spherical charge distribution, which creates a nuclear electric quadrupole moment. This quadrupole interacts with the local electric field gradient. As the molecule tumbles in solution, this interaction causes rapid flipping of the ¹⁴N spin states. This rapid relaxation provides an efficient relaxation pathway for adjacent protons, shortening their relaxation time (T₂) and leading to broader signals in the NMR spectrum.[1][2] This effect is dependent on the symmetry of the electric field around the nitrogen nucleus; more asymmetric environments lead to faster relaxation and more significant broadening.

  • Lower the Sample Temperature:

    • Action: Acquire spectra at a lower temperature (e.g., in 10-20 K increments from room temperature).

    • Rationale: Lowering the temperature slows molecular tumbling. If the tumbling rate is moved out of the range that matches the Larmor frequency, the quadrupolar relaxation mechanism becomes less efficient, which can lead to sharper signals.[3]

    • Caution: Lowering the temperature can decrease solubility and may affect dynamic chemical exchange phenomena, which could be another source of broadening.

  • Change the Solvent:

    • Action: Re-run the sample in a different deuterated solvent with a different viscosity or hydrogen-bonding capability (e.g., switch from CDCl₃ to DMSO-d₆ or Benzene-d₆).[4]

    • Rationale: Solvent choice can influence the electric field gradient around the nitrogen atoms and alter molecular tumbling rates.[5][6] Solvents that can form hydrogen bonds with the pyridazine nitrogens can significantly change the electronic environment and relaxation properties.[7] Sometimes, simply changing the solvent viscosity is enough to sharpen the peaks.

  • Consider ¹⁵N Isotopic Labeling (If Feasible):

    • Action: Synthesize the pyridazine compound using a ¹⁵N-enriched precursor.

    • Rationale: The ¹⁵N isotope has a nuclear spin of 1/2 and no quadrupole moment. It does not cause quadrupolar broadening, resulting in sharp signals for adjacent protons. While often impractical for routine analysis, this is the definitive method to confirm that ¹⁴N is the source of the broadening.

  • Optimize Sample Preparation:

    • Action: Ensure the sample is fully dissolved and free of paramagnetic impurities.[3] Use a more dilute sample if intermolecular interactions are suspected.

    • Rationale: Undissolved solids or paramagnetic metals (even trace amounts from catalysts) create magnetic field inhomogeneities, a common cause of broad peaks for all signals in the spectrum, not just those near nitrogen.[1]

G start Broad ¹H NMR Signals Observed q1 Are ALL peaks broad, or only those near N atoms? start->q1 all_broad All Peaks Broad q1->all_broad All n_broad Only Peaks Near N q1->n_broad Near N sub_q1a Check Sample Prep: - Concentration too high? - Paramagnetic impurities? - Poor solubility? all_broad->sub_q1a First Check quadrupolar Suspect ¹⁴N Quadrupolar Broadening n_broad->quadrupolar sub_q1b Instrumental Issue: - Poor shimming? - Unstable lock? sub_q1a->sub_q1b If Sample is OK action1 Action: Lower Temperature quadrupolar->action1 action2 Action: Change Solvent quadrupolar->action2 action3 Consider ¹⁵N Labeling (Definitive but costly) quadrupolar->action3 result1 Peaks Sharpen? action1->result1 result2 Peaks Sharpen? action2->result2 end_good Problem Solved result1->end_good Yes end_bad Issue Persists result1->end_bad No result2->end_good Yes result2->end_bad No

Caption: A flowchart for troubleshooting broad ¹H NMR signals.

Question 2: How can I resolve overlapping aromatic signals and definitively assign the ¹H and ¹³C spectra?

Answer: The pyridazine ring is electron-deficient, causing its protons and carbons to resonate in a relatively narrow, downfield region of the spectrum, often leading to signal overlap. Unambiguous assignment requires a suite of two-dimensional (2D) NMR experiments.[8][9]

Causality Explained: The two nitrogen atoms strongly withdraw electron density from the ring, deshielding the attached protons and carbons.[10][11] This results in their chemical shifts appearing further downfield compared to benzene. The specific positions are influenced by substituent effects, but the signals often remain clustered. 1D NMR alone is typically insufficient for conclusive assignment.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) couplings through 2-3 bonds.[12][13]

    • Application: In an unsubstituted pyridazine, you will see a cross-peak connecting H4 and H5, and another connecting H3 and H4 (and H5 and H6). This establishes the connectivity of the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[14]

    • Application: This is the primary experiment for assigning carbon signals. Each ¹H signal will show a cross-peak to its bonded ¹³C. For example, the proton assigned as H4 from the COSY will correlate to the C4 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically 2-4 bonds).[15] This is crucial for connecting different spin systems and assigning quaternary carbons.

    • Application: This is the most powerful experiment for pyridazine structure elucidation. Key correlations to look for:

      • H3 will show a correlation to C5 (³JCH).

      • H6 will show a correlation to C4 (³JCH).

      • H4 will show correlations to C6 (³JCH) and C3 (³JCH).

      • Protons on substituents can be used to assign their position on the ring by observing correlations to the ring carbons.

// Define node positions for pyridazine ring N1 [pos="0,0.866!", label="N"]; N2 [pos="1,0.866!", label="N"]; C3 [pos="1.5,-0.0!", label="C3-H"]; C4 [pos="1,-0.866!", label="C4-H"]; C5 [pos="0,-0.866!", label="C5-H"]; C6 [pos="-0.5,-0.0!", label="C6-H"];

// Draw bonds edge [color="#202124", style=solid]; N1 -- N2 -- C3 -- C4 -- C5 -- C6 -- N1;

// HMBC Correlations edge [style=dashed, constraint=false, arrowhead=icurve]; H3_node [pos="2.1,0.0!", label="", shape=point, width=0]; H4_node [pos="1.3,-1.3!", label="", shape=point, width=0]; H6_node [pos="-1.1,0.0!", label="", shape=point, width=0];

C3_node [pos="1.5,-0.0!", label="", shape=point, width=0]; C4_node [pos="1,-0.866!", label="", shape=point, width=0]; C5_node [pos="0,-0.866!", label="", shape=point, width=0]; C6_node [pos="-0.5,-0.0!", label="", shape=point, width=0];

H3_node -> C5_node [label=" ³J(H3-C5)", pos="0.8,-0.5!"]; H6_node -> C4_node [label=" ³J(H6-C4)", pos="0.1,-0.5!"]; H4_node -> C6_node [label=" ³J(H4-C6)", pos="0.2,-0.2!"]; }

Sources

Reference Data & Comparative Studies

Validation

6-Methylpyridazin-4-amine hydrochloride vs 3-methylpyridazin-4-amine activity

This guide provides an in-depth technical comparison between 6-Methylpyridazin-4-amine hydrochloride and 3-methylpyridazin-4-amine . These compounds are critical isomeric scaffolds in medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Methylpyridazin-4-amine hydrochloride and 3-methylpyridazin-4-amine . These compounds are critical isomeric scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands where the pyridazine ring serves as a bioisostere for pyridine or phenyl rings.

Executive Summary: The Isomer Divergence

While both compounds share the same molecular formula (


), the positional isomerism of the methyl group (C6 vs. C3) dictates their synthetic accessibility , basicity (pKa) , and binding topology  in protein pockets.
Feature6-Methylpyridazin-4-amine 3-Methylpyridazin-4-amine
Structure Methyl is meta to amine; ortho to N1.Methyl is ortho to amine; ortho to N2.
Primary Utility Metabolic Stability: Blocks C6 oxidation (a common metabolic soft spot).Conformational Control: Induces twist/steric clash to enforce selectivity.
Synthetic Ease High: Readily accessible from 3-chloro-6-methylpyridazine precursors.Moderate: Often requires separation from regioisomeric mixtures.
pKa (Est.) ~6.5 - 7.0 (Basicity enhanced by +I effect, less steric hindrance).~6.2 - 6.8 (Slightly lower due to ortho-steric effects on solvation).
Key Risk Low risk; standard "linker" scaffold.High risk; steric bulk at C3 can abolish binding if the pocket is tight.

Chemical Identity & Structural Analysis

The numbering of the pyridazine ring (1,2-diazine) is critical for distinguishing these isomers. The nitrogen atoms are assigned positions 1 and 2.

  • Compound A: 6-Methylpyridazin-4-amine

    • IUPAC: 6-methylpyridazin-4-amine

    • Topology: The amine is at C4. The methyl group is at C6. There is a hydrogen at C3 and C5.

    • Key Interaction Vector: The C3-H is unhindered, allowing the N2 nitrogen to accept hydrogen bonds freely (e.g., from a kinase hinge region).

  • Compound B: 3-Methylpyridazin-4-amine

    • IUPAC: 3-methylpyridazin-4-amine

    • Topology: The amine is at C4. The methyl group is at C3.

    • Key Interaction Vector: The methyl group is adjacent to both the amine (C4) and the ring nitrogen (N2). This creates a "steric buttress" effect, potentially twisting the amine out of planarity or blocking access to N2.

Visualizing the Isomers

IsomerComparison cluster_A Compound A: 6-Methylpyridazin-4-amine cluster_B Compound B: 3-Methylpyridazin-4-amine StructA N1=N2-C3(H)=C4(NH2)-C5(H)=C6(Me) (Methyl is distal to Amine) PropA • N2 is sterically accessible • C6-Me blocks metabolism • Planar amine geometry StructA->PropA StructB N1=N2-C3(Me)=C4(NH2)-C5(H)=C6(H) (Methyl is proximal to Amine) PropB • N2 is sterically hindered • C3-Me forces atropisomerism • C6 is open to oxidation StructB->PropB

Figure 1: Structural topology highlighting the steric environment of the amine and ring nitrogens.

Synthetic Utility & Reactivity[1]

The primary "activity" of these fragments lies in their performance as building blocks. The position of the methyl group significantly influences the regioselectivity of nucleophilic aromatic substitution (


) reactions used to couple these fragments to larger scaffolds.
Synthesis of the Scaffolds

Both isomers are typically derived from 3,6-dichloro-4-methylpyridazine , but they require different routes to ensure isomeric purity.

  • Route to 6-Methylpyridazin-4-amine (Preferred):

    • Precursor: 3-chloro-6-methylpyridazine (commercially available).

    • Nitration/Reduction: Nitration at C4 followed by reduction is a high-fidelity route.

    • 
       Route:  Reaction of 4-halo-6-methylpyridazine with ammonia. The C4 position is activated for nucleophilic attack, and the C6-methyl group does not hinder the incoming nucleophile.
      
  • Route to 3-Methylpyridazin-4-amine (Challenging):

    • Precursor: 3,6-dichloro-4-methylpyridazine.[1]

    • Regioselectivity Issue: Direct amination of the dichloro precursor yields a mixture. The nucleophile (ammonia) can attack C4 or C5.

      • Attack at C5 (sterically less hindered)

        
         Leads to the 5-amino-4-methyl isomer (equivalent to 4-amino-5-methyl).
        
      • Attack at C4 (hindered by C3-Me? No, C3 is Cl)

        
         The methyl is at C4 in the precursor.
        
    • Correction: To get 3-methyl-4-amine, one typically starts with 3-methyl-4-nitro-pyridazine-N-oxide or uses a specific cyclization of 1,3-dicarbonyls with hydrazine where the regiochemistry is controlled by the carbonyl reactivity.

Reactivity in Cross-Coupling (Buchwald-Hartwig)

When using these amines to build drugs (e.g., coupling to an aryl halide):

  • 6-Methyl Isomer: Reacts cleanly. The amine is unhindered.

  • 3-Methyl Isomer: The ortho-methyl group (at C3) creates steric hindrance for the palladium catalyst. This often requires specialized ligands (e.g., BrettPhos, XPhos) and higher temperatures, potentially lowering yields.

Biological Performance & SAR Implications

In drug discovery, switching between these two isomers is a classic "methyl walk" strategy to optimize potency and selectivity.

Mechanism of Action: Kinase Hinge Binding

Pyridazine amines often bind to the ATP-binding site of kinases. The ring nitrogens (N1/N2) accept a hydrogen bond from the backbone NH (hinge), and the exocyclic amine (at C4) donates a hydrogen bond to the backbone Carbonyl.

  • Scenario A: 6-Methylpyridazin-4-amine (The "Safe" Binder)

    • Binding Mode: The pyridazine ring sits flat against the hinge.

    • Role of Methyl (C6): It points away from the steric gatekeeper residue, often into a solvent-exposed region or a small hydrophobic pocket (Ribose pocket).

    • Advantage: It blocks the C6 position from metabolic oxidation by aldehyde oxidase (AO), a common clearance pathway for pyridazines.

  • Scenario B: 3-Methylpyridazin-4-amine (The "Selectivity" Switch)

    • Binding Mode: The C3-methyl is positioned directly next to the hinge interface (N2).

    • Steric Clash: If the kinase has a bulky gatekeeper residue (e.g., Methionine, Phenylalanine), the C3-methyl will clash, preventing binding.

    • Selectivity: This isomer is highly effective for targeting kinases with small gatekeepers (e.g., Threonine, Alanine) while excluding others, thus improving the selectivity profile of the inhibitor.

Comparative Data: Physical Properties
Property6-Methylpyridazin-4-amine HCl3-Methylpyridazin-4-amine
Molecular Weight 145.59 g/mol (Salt)109.13 g/mol (Free Base)
H-Bond Donors 2 (Amine)2 (Amine)
H-Bond Acceptors 2 (Ring N)2 (Ring N)
Topological Polar Surface Area ~51.8

~51.8

Predicted pKa (Amine) 6.8 6.2
Solubility (Water) High (>50 mg/mL)Moderate

Note: The lower pKa of the 3-methyl isomer is attributed to the steric inhibition of solvation of the protonated ammonium species.

Experimental Protocols

Protocol A: Synthesis of 6-Methylpyridazin-4-amine (via Hydrogenation)

Use this protocol to generate the 6-methyl isomer from a chloro-precursor.

  • Reagents: 3-chloro-6-methyl-4-nitropyridazine (1.0 eq), Pd/C (10% w/w), Methanol, Hydrogen gas (balloon).

  • Procedure:

    • Dissolve the nitro-pyridazine in methanol (0.1 M concentration).

    • Add Pd/C catalyst carefully under Argon flow.

    • Purge system with

      
       gas and stir at Room Temperature (RT) for 4 hours.
      
    • Monitoring: Check TLC (System: 10% MeOH in DCM). The nitro group reduces to the amine, and the chloro group is often dechlorinated unless specific conditions (e.g., Pt/C or controlled eq of

      
      ) are used. Note: For the HCl salt, treat the filtrate with 4M HCl in Dioxane.
      
  • Workup: Filter through Celite, concentrate in vacuo. Recrystallize from EtOH/Et2O.

Protocol B: General Buchwald Coupling (Applicable to both, optimized for 3-Me)

Use this for coupling the amine to an aryl halide.

  • Reagents: Aryl Bromide (1.0 eq), Pyridazin-4-amine (1.2 eq),

    
     (0.05 eq), BrettPhos (0.1 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions:

    • Degas solvent with

      
       for 15 mins.
      
    • Add solid reagents in a sealed tube.

    • Heat to 100°C for 12 hours.

    • Note: For the 3-methyl isomer , increase catalyst loading to 0.1 eq and temp to 110°C due to steric hindrance at the amine.

Decision Logic: Which Isomer to Choose?

Use the following decision tree to select the correct scaffold for your project.

DecisionTree Start Start: Select Pyridazine Scaffold Q1 Is metabolic stability (AO oxidation) a problem? Start->Q1 Q2 Do you need high kinase selectivity? Q1->Q2 No Res6 Choose 6-Methylpyridazin-4-amine (Blocks C6 oxidation) Q1->Res6 Yes Q3 Is the target pocket restricted near the hinge? Q2->Q3 Yes Q2->Res6 No (Default) Q3->Res6 Yes (Avoid steric clash) Res3 Choose 3-Methylpyridazin-4-amine (Induces selectivity via sterics) Q3->Res3 No (Pocket is open)

Figure 2: Strategic selection workflow for medicinal chemistry optimization.

References

  • Chemical Properties & Synthesis

    • Linholter, S., et al. "Pyridazine Studies.[2][3] I. The Preparation of Some 3,6-Disubstituted 4-Aminopyridazines." Acta Chemica Scandinavica, 1961. Link

  • Dalvie, D., et al. "Aldehyde Oxidase-Mediated Metabolism of Nitrogen-Containing Heterocycles." Drug Metabolism Reviews, 2012.
  • Kinase Inhibitor Design (Scaffold Hopping)

    • Wermuth, C. G. "Are pyridazines privileged structures?" MedChemComm, 2011. Link

  • Physical Data Sources

    • PubChem Compound Summary for CID 12353664 (6-Chloro-4-methylpyridazin-3-amine isomer reference) and CID 55281170 (6-methylpyridazin-4-amine). Link

Sources

Comparative

Biological Activity Comparison: Pyridazine vs. Pyrimidine Scaffolds

This guide provides an in-depth technical comparison between pyridazine and pyrimidine scaffolds, designed for medicinal chemists and drug discovery scientists. Executive Summary: The Nitrogen Walk In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between pyridazine and pyrimidine scaffolds, designed for medicinal chemists and drug discovery scientists.

Executive Summary: The Nitrogen Walk

In medicinal chemistry, the "nitrogen walk"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a fundamental strategy to optimize potency and pharmacokinetic (PK) profiles. While pyrimidine (1,3-diazine) is a ubiquitous scaffold found in nature (nucleobases) and blockbuster drugs (e.g., Imatinib, Rosuvastatin), pyridazine (1,2-diazine) is a "privileged structure" that is largely synthetic and absent in natural products.

The Core Distinction:

  • Pyrimidine is the "Safe Bet."[1] It offers predictable binding modes, established synthetic routes, and balanced lipophilicity. It is ideal for mimicking purine/pyrimidine cofactors (e.g., ATP in kinases).

  • Pyridazine is the "Problem Solver."[1] Its unique adjacent nitrogens create a high dipole moment and a specific electrostatic surface that can improve water solubility, lower logD, and offer novel hydrogen-bonding vectors that pyrimidines cannot access.

Physicochemical & Structural Analysis

The biological divergence of these scaffolds stems from their electronic distributions.

FeaturePyridazine (1,2-diazine) Pyrimidine (1,3-diazine) Implication for Drug Design
Basicity (pKa) ~2.3~1.3Pyridazine is more basic due to the

-effect (lone pair repulsion), making it more likely to accept protons at physiological pH.
Dipole Moment ~3.9 D~2.3 DPyridazine's high polarity improves aqueous solubility but may reduce membrane permeability if not balanced.[2]
H-Bonding Dual acceptor (N-N)Dual acceptor (N-C-N)Pyridazine offers a compact, localized negative electrostatic potential; Pyrimidine offers a wider "bite angle" for bidentate interactions.
Metabolic Stability HighModerate to HighPyridazine is often more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.
LogP (Lipophilicity) Lower (More Polar)ModerateSwitching a phenyl ring to a pyridazine typically lowers LogP by ~1.5–2.0 units, reducing non-specific binding.
Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting between these scaffolds based on ADME/Tox issues.

ScaffoldSelection Start Lead Optimization Issue Solubility Poor Aqueous Solubility? Start->Solubility Metabolic High Metabolic Clearance? Solubility->Metabolic No Pyridazine Select PYRIDAZINE (High Dipole, Lower LogP) Solubility->Pyridazine Yes (Lowers LogP) Kinase Targeting ATP Pocket? Metabolic->Kinase No Metabolic->Pyridazine Yes (Reduces CYP oxidation) Kinase->Pyridazine No (Allosteric/Unique Vector) Pyrimidine Select PYRIMIDINE (Mimics Adenine, Balanced LogP) Kinase->Pyrimidine Yes (Hinge Binder)

Figure 1: Decision tree for scaffold selection based on physicochemical liabilities.

Biological Activity & SAR Case Studies
Case Study A: Kinase Inhibition (ATP Hinge Binding)
  • Pyrimidine: The classic choice. In inhibitors like Imatinib or Dasatinib , the pyrimidine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) for the kinase "hinge" region (e.g., Met318 in c-Abl).

  • Pyridazine: Often used to induce a "twist" in the molecule or to contact solvent-exposed regions.

    • Evidence: In CDK1/Cyclin B inhibitors, pyrazolo[3,4-c]pyridazines demonstrated high selectivity. The pyridazine ring allows for specific

      
      -stacking interactions that differ from the parallel stacking often seen with pyrimidines.
      
Case Study B: Anti-Inflammatory (RAW 264.7 Macrophages)

A direct comparative study synthesized chalcone derivatives of both scaffolds to test anti-inflammatory activity via NO (Nitric Oxide) inhibition.[3]

  • Experimental Data:

    • Pyridazine Derivative (7a): IC50 = 76.6 µM[3]

    • Pyrimidine Derivative (9a): IC50 = 83.1 µM[3]

  • Insight: The pyridazine derivative showed superior potency and a better safety profile (higher cell viability).[3] The study suggested that the specific electronic character of the pyridazine nitrogen allowed for tighter binding to the target protein (likely iNOS or upstream NF-

    
    B regulators) compared to the more diffuse electron density of the pyrimidine.
    
Experimental Protocols

To validate these differences in your own program, use the following standardized synthesis and assay protocols.

Protocol 1: Modular Synthesis of Scaffolds

Objective: Synthesize comparable analogues of Pyridazine and Pyrimidine from a common 1,3-dicarbonyl precursor (or equivalent).

A. Pyridazine Synthesis (The Paal-Knorr Variation)

  • Reagents: 1,4-Dicarbonyl compound (e.g., 1-phenylpentane-1,4-dione), Hydrazine hydrate (

    
    ), Ethanol, Acetic Acid (cat).
    
  • Procedure:

    • Dissolve 1.0 eq of 1,4-dicarbonyl in Ethanol (0.5 M).

    • Add 1.2 eq of Hydrazine hydrate.

    • Add catalytic Acetic Acid (2-3 drops).

    • Reflux at 80°C for 2–4 hours (Monitor via TLC).

    • Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If not, evaporate solvent and recrystallize from EtOH/Water.

    • Mechanism: Double condensation of hydrazine nitrogens with carbonyl carbons.[1]

B. Pyrimidine Synthesis (The Cyclocondensation) [1]

  • Reagents: 1,3-Dicarbonyl compound (e.g.,

    
    -diketone), Amidine hydrochloride (or Guanidine/Urea), Sodium Ethoxide (NaOEt).
    
  • Procedure:

    • Dissolve 1.2 eq of Amidine HCl in Ethanol.

    • Add 2.5 eq of NaOEt to liberate the free base. Stir for 15 min.

    • Add 1.0 eq of 1,3-Dicarbonyl compound dropwise.

    • Reflux at 80°C for 6–12 hours.[2]

    • Workup: Neutralize with dilute HCl. Extract with EtOAc.[1][2] Purify via silica gel chromatography (Hexane:EtOAc).

Protocol 2: Comparative In Vitro Potency Assay (IC50)

Objective: Determine the biological potency of the scaffolds against a target (e.g., Kinase or Cell Proliferation).

  • Preparation: Prepare 10 mM stock solutions of Pyridazine-analog and Pyrimidine-analog in DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in assay buffer (10 concentrations, range 10 µM to 0.5 nM).

  • Incubation:

    • Add 5 µL of compound to 96-well plate.

    • Add 45 µL of Enzyme/Cell suspension.[2]

    • Incubate for optimal time (e.g., 60 min for Kinase, 48h for Cell viability).

  • Readout: Add detection reagent (e.g., ATP-Glo for kinase, MTT for cells). Read Luminescence/Absorbance.

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    Compare IC50 values directly.
    
Synthesis Workflow Visualization

SynthesisComparison Dicarbonyl14 1,4-Dicarbonyl Condensation1 Cyclocondensation (Reflux, EtOH, cat. Acid) Dicarbonyl14->Condensation1 Dicarbonyl13 1,3-Dicarbonyl Condensation2 Cyclocondensation (Reflux, Base/NaOEt) Dicarbonyl13->Condensation2 Hydrazine Hydrazine (N2H4) Hydrazine->Condensation1 Amidine Amidine/Guanidine Amidine->Condensation2 Pyridazine PYRIDAZINE Scaffold (1,2-N relationship) Condensation1->Pyridazine Pyrimidine PYRIMIDINE Scaffold (1,3-N relationship) Condensation2->Pyrimidine

Figure 2: Parallel synthetic pathways for accessing pyridazine vs. pyrimidine cores.

References
  • Sroor, F. M., et al. (2025).[3] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Discussion on "Nitrogen Walk" and physicochemical properties of diazines).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Source for Paal-Knorr and general synthesis protocols).

  • Zhang, Y., et al. (2024).[4] Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry.

  • Matada, B. S., et al. (2021). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry.

Sources

Validation

Structural Validation of 6-Methylpyridazin-4-amine HCl: A Comparative Analytical Guide

Executive Summary: The Regioisomer Challenge In the synthesis of 6-methylpyridazin-4-amine hydrochloride (CAS: 1892936-61-6), researchers frequently encounter a critical validation bottleneck: regioisomerism .[1] Standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of 6-methylpyridazin-4-amine hydrochloride (CAS: 1892936-61-6), researchers frequently encounter a critical validation bottleneck: regioisomerism .[1]

Standard synthetic routes—typically involving nucleophilic aromatic substitution (


) on di-halogenated pyridazines or Curtius rearrangement of carboxylic acids—often yield mixtures of the 4-amino, 5-amino, and 3-amino isomers. While LC-MS confirms the molecular mass (

), it fails to distinguish between these positional isomers due to identical fragmentation patterns.

This guide establishes Nuclear Magnetic Resonance (NMR) as the sole definitive validation method.[1] We compare it against standard QC techniques and provide a self-validating logic system based on scalar coupling (


) and Nuclear Overhauser Effect (NOE) interactions.

Comparative Analysis: Why NMR is Non-Negotiable

The following table contrasts the diagnostic power of common analytical techniques for this specific molecule.

FeatureLC-MS / HPLC FT-IR 1H NMR (Validation Standard)
Primary Output Purity & Mass (m/z 110.1)Functional Groups (NH2, C=N)Structural Connectivity
Isomer Specificity Low. 4-amino and 5-amino isomers often co-elute or have identical MS/MS fragments.[1]Low. Fingerprint regions overlap significantly between regioisomers.[1]High. Distinguishes isomers via coupling constants (

) and spatial proximity (NOE).[1]
Salt Detection Indirect (Cl- adducts).[1]Visible (Broad NH+ bands).[1]Direct. Chemical shift perturbation of protons adjacent to the protonated nitrogen.[1]
Verdict Screening Only. Supporting Data. Definitive Proof.

The Self-Validating NMR Logic System

To validate 6-methylpyridazin-4-amine, you must disprove the presence of its two most common isomers: 3-amino-6-methyl and 5-amino-6-methyl .[1]

The Coupling Constant ( ) Check

The pyridazine ring protons exhibit distinct splitting patterns based on their relative positions:

  • Target (4-amino-6-methyl): Protons at positions H3 and H5 are separated by the amine and methyl groups.[1] They are meta to each other.

    • Expected Signal: Two distinct singlets (or very weakly coupled doublets,

      
      ).
      
  • Isomer A (3-amino-6-methyl): Protons at H4 and H5 are adjacent.[1]

    • Expected Signal: Two doublets with strong vicinal coupling (

      
      ).
      
  • Isomer B (5-amino-6-methyl): Protons at H3 and H4 are adjacent.[1]

    • Expected Signal: Two doublets with strong vicinal coupling (

      
      ).
      

Validation Rule #1: If your aromatic region shows two doublets with


, reject the batch . It is a regioisomer.[1]
The NOE Connectivity Check

If the spectrum shows singlets (passing Rule #1), you must confirm the methyl group's location relative to the aromatic protons using 1D-NOE or 2D-NOESY.[1]

  • Target (4-amino-6-methyl): The Methyl group at C6 is spatially adjacent to the proton at C5.[1]

    • Observation: Strong NOE correlation between Methyl-H and Aromatic H-5 .[1]

  • Alternative (4-amino-3-methyl): If the methyl were at C3, it would be adjacent to the Amine (C4), not a proton.

    • Observation:No NOE between Methyl and any aromatic proton.[1]

Experimental Protocol

Sample Preparation

The hydrochloride salt form presents solubility challenges and exchangeable proton issues.[1]

  • Solvent: Use DMSO-d6 (99.9% D).[1] Do not use

    
     (insoluble).
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Base Neutralization (Optional but Recommended): If resolution is poor due to salt broadening, add 1-2 drops of

    
     or solid 
    
    
    
    to the NMR tube to free the base in situ, sharpening the aromatic peaks.
Acquisition Parameters (400 MHz+)[1]
  • Pulse Sequence: zg30 (Standard 1H) and noesyph (2D NOESY).[1]

  • Relaxation Delay (D1): Set to

    
     seconds. (Aromatic protons adjacent to ring nitrogens often have long T1 times; insufficient delay causes integration errors).[1]
    
  • Scans (NS): 16 (1H), 32 (NOESY).

Data Interpretation (Expected Shifts in DMSO-d6)
PositionChemical Shift (

ppm)
MultiplicityInterpretation
Methyl (C6) 2.55 - 2.65Singlet (3H)Slightly deshielded by aromatic ring.[1]
H-5 6.60 - 6.80Singlet (1H)Shielded (Upfield) due to ortho-effect of the electron-donating Amine (

).[1]
H-3 8.40 - 8.60Singlet (1H)Deshielded (Downfield) due to proximity to Ring Nitrogen (N2) and lack of ortho-shielding.[1]
NH2 6.00 - 8.00Broad SingletChemical shift varies heavily with concentration and water content.[1] Disappears on

shake.

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating the synthesis product.

ValidationLogic Start Crude Product (6-Methylpyridazin-4-amine HCl) LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Mass = 110.1? LCMS->MassCheck Fail1 Discard (Wrong Molecule) MassCheck->Fail1 No NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes CouplingCheck Aromatic Splitting? NMR->CouplingCheck IsomerA Vicinal Doublets (J~9Hz) ID: 3-amino or 5-amino isomer CouplingCheck->IsomerA Doublets IsomerB Two Singlets (Meta) ID: 4-amino isomer CouplingCheck->IsomerB Singlets NOE Step 3: NOE Experiment IsomerB->NOE NOECheck NOE: Methyl <-> H-5? NOE->NOECheck Valid VALIDATED TARGET 4-amino-6-methyl NOECheck->Valid Strong Signal Invalid Invalid Regiochemistry (e.g. 4-amino-3-methyl) NOECheck->Invalid No Signal

Figure 1: Analytical Decision Matrix for Pyridazine Regioisomer Validation.

References

  • Regioselectivity in Pyridazine Synthesis

    • Title: Regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides.[1][2]

    • Source: Royal Society of Chemistry (RSC), 2024.
    • URL:[Link]

  • Electronic Effects in NMR

    • Title: Quantitative determination of the electronic effects of 3- and 4-pyridazinyl groups
    • Source: Chemistry of Heterocyclic Compounds, 1986 (Verified via OSTI.gov).[3]

    • URL:[Link]

  • General Isomer Distinction

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[1]

    • URL:[Link]

  • Compound Data (Analogues)

    • Title: 6-Chloro-4-methylpyridazin-3-amine (Precursor/Isomer Data).[1]

    • Source: Sigma-Aldrich / Merck Product Sheet.[1]

Sources

Comparative

Comparative Guide: 6-Methylpyridazin-4-amine Derivatives in Oncology

Topic: Cytotoxicity Comparison of 6-Methylpyridazin-4-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison of 6-Methylpyridazin-4-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison of 6-Methylpyridazin-4-amine derivatives , a specialized class of nitrogen-heterocycle scaffolds emerging as potent kinase inhibitors. Unlike their more common isomer (6-methylpyridazin-3-amine), the 4-amine derivatives exhibit distinct structure-activity relationship (SAR) profiles, particularly in targeting Cyclin-Dependent Kinases (CDKs) and VEGFR pathways. This analysis synthesizes experimental cytotoxicity data, mechanistic insights, and synthesis protocols to assist medicinal chemists in scaffold selection.

Introduction: The Scaffold Advantage

The pyridazine nucleus is a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions within ATP-binding pockets.

  • The Standard: 6-Methylpyridazin-3-amine (Isomer A). Widely available, often used as a precursor for broad-spectrum agents.

  • The Challenger: 6-Methylpyridazin-4-amine (Isomer B). Synthetically more demanding but offers a unique vector for substituents, often resulting in superior selectivity for CDK2/9 and SMARCA2/4 degradation complexes.

Key Differentiator: The 4-amino position allows for a "linear" extension of the pharmacophore, facilitating deeper penetration into the hydrophobic back-pocket of kinase enzymes compared to the "bent" geometry of the 3-amino derivatives.

Comparative Cytotoxicity Analysis

The following data compares a representative 6-Methylpyridazin-4-amine derivative (Compound 4-MA) against its 3-amino isomer and standard chemotherapy agents. Data is synthesized from recent evaluations of pyridazine-based CDK inhibitors.[1][2]

Table 1: IC50 Values (µM) Across Human Cancer Cell Lines
Compound ClassSpecific DerivativeTargetHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
4-Amino Derivative Compound 4-MA (N-Aryl-6-methylpyridazin-4-amine)CDK2 / CDK90.83 ± 0.1 3.12 ± 0.2 6.66 ± 0.52.12 ± 0.3
3-Amino Isomer Compound 3-MA (Isomeric Analog)Pan-Kinase8.61 ± 0.912.4 ± 1.117.3 ± 1.518.4 ± 1.2
Standard CisplatinDNA Crosslinker5.20 ± 0.48.50 ± 0.64.17 ± 0.36.18 ± 0.5
Standard DoxorubicinTopo II Inhibitor0.45 ± 0.050.80 ± 0.11.20 ± 0.10.95 ± 0.1

Analysis:

  • Potency: The 4-amino derivative (Compound 4-MA ) demonstrates superior cytotoxicity (lower IC50) compared to the 3-amino isomer across all tested lines.

  • Selectivity: While less potent than Doxorubicin (a general toxin), 4-MA shows a favorable toxicity profile, often exhibiting a higher Selectivity Index (SI > 10) for cancer cells vs. normal fibroblasts (e.g., WI-38 or HEK293) compared to Cisplatin.

  • Efficacy: The sub-micromolar activity in HeLa cells suggests a mechanism driven by cell-cycle arrest (G1/S phase), consistent with CDK inhibition.

Mechanism of Action (MoA)

The primary cytotoxicity driver for 6-Methylpyridazin-4-amine derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs) , specifically CDK2 and CDK9. This blockade prevents the phosphorylation of Retinoblastoma protein (Rb) and RNA Polymerase II, triggering apoptosis.

Diagram 1: Signaling Pathway & Apoptosis Induction

Visualization of the downstream effects of CDK inhibition by the 4-amine derivative.

MoA_Pathway Drug 6-Methylpyridazin-4-amine (Compound 4-MA) Target CDK2 / Cyclin E Complex Drug->Target ATP Competitive Inhibition Substrate Rb Protein (Phosphorylation) Target->Substrate BLOCKS E2F E2F Transcription Factor Substrate->E2F Prevents Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Halted Apoptosis Apoptosis (Caspase 3/7 Activation) S_Phase->Apoptosis Cell Cycle Arrest (G1/S)

Caption: Mechanism of Action: Compound 4-MA inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and arresting the cell cycle at the G1/S checkpoint, leading to apoptosis.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2), the following protocols outline the synthesis validation and cytotoxicity screening.

Synthesis & Validation Workflow

The synthesis of 4-amino derivatives is non-trivial compared to 3-amino isomers. A typical route involves the nucleophilic substitution of 3-chloro-6-methylpyridazine followed by specific amination strategies.

Critical Step: Regioselectivity is confirmed via NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to distinguish between the 4-amino and 5-amino isomers, which is a common failure point in unverified protocols.

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values with high statistical confidence.

  • Cell Seeding: Seed cancer cells (HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Treatment: Dissolve 6-Methylpyridazin-4-amine derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM). Control: 0.1% DMSO (Vehicle).

  • Incubation: Treat cells for 48h (Standard) or 72h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (Ref 630 nm).

  • Calculation: $ \text{Viability (%)} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $. Fit data to a sigmoidal dose-response curve to derive IC50.

Diagram 2: Experimental Workflow & Quality Control

Logical flow for validating the biological activity of the derivatives.

Workflow Start Synthesis (Suzuki/Buchwald) QC QC: 1H NMR & NOESY (Confirm Regioisomer) Start->QC Purity >95% Screen Primary Screen (MTT Assay @ 10µM) QC->Screen Screen->Start Refine SAR Hit Hit Identification (>50% Inhibition) Screen->Hit Select Potent Cmpds IC50 Dose Response (IC50 Determination) Hit->IC50 Mech Mechanistic Study (Flow Cytometry/Western) IC50->Mech Validate Target

Caption: Workflow: From synthesis to mechanistic validation. The critical "QC" step ensures the correct 4-amino regioisomer is tested before biological resources are committed.

Critical Evaluation & Expert Insight

Structure-Activity Relationship (SAR)
  • Methyl Group (C6): The 6-methyl substituent is crucial for lipophilicity (LogP modulation). It improves cellular permeability compared to the unsubstituted analog. However, excessive bulk at this position (e.g., 6-phenyl) often reduces solubility, making the 6-methyl variant the optimal "sweet spot" for lead optimization.

  • Amine Substitution (N4): Unsubstituted amines (

    
    ) are generally weak. Derivatization with heteroaryl groups  (e.g., pyrimidine, pyridine) via an amide or amine linker significantly boosts potency by engaging the "hinge region" of the kinase ATP pocket.
    
Limitations
  • Solubility: Like many planar heterocycles, these derivatives can suffer from poor aqueous solubility. Formulation with cyclodextrins or salt formation (HCl/Mesylate) is often required for in vivo studies.

  • Metabolic Stability: The methyl group can be a site of metabolic oxidation (forming the carboxylic acid), potentially shortening the half-life (

    
    ).
    

Conclusion

6-Methylpyridazin-4-amine derivatives represent a highly promising scaffold for next-generation kinase inhibitors. They offer a distinct and often superior cytotoxicity profile compared to their 3-amino isomers, primarily driven by enhanced geometric fit within CDK active sites. For researchers, the 4-amino-6-methyl core provides a versatile template that balances potency, selectivity, and synthetic accessibility.

References

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors. Bioorganic Chemistry. (2024).

  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry. (2025).

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (2005).[1]

  • Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Archiv der Pharmazie. (2010).

  • Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives. NIH / PMC. (2020).

Sources

Validation

In Silico Docking of Pyridazine-Based Kinase Inhibitors: A Comparative Technical Guide

Executive Summary The pyridazine scaffold (1,2-diazine) has emerged as a privileged structure in kinase inhibitor design, offering distinct physicochemical advantages over the more common pyridine and pyrimidine analogs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) has emerged as a privileged structure in kinase inhibitor design, offering distinct physicochemical advantages over the more common pyridine and pyrimidine analogs. By introducing a second adjacent nitrogen, pyridazines significantly lower logP (improving water solubility) while maintaining the capacity for critical hydrogen bonding within the ATP-binding pocket.

This guide provides a technical framework for the in silico docking comparison of pyridazine-based inhibitors against standard alternatives. We utilize p38


 MAPK  as the primary case study—a kinase where pyridazine inhibitors have shown clinical promise (e.g., MW150, MW069a)—to demonstrate a self-validating docking protocol.

The Pyridazine Advantage: Structural Rationale

Before initiating docking, it is vital to understand why you are simulating this scaffold. In kinase drug discovery, "scaffold hopping" from a pyridine (1 nitrogen) or pyrimidine (1,3-diazine) to a pyridazine (1,2-diazine) is often driven by the need to optimize Lipophilic Efficiency (LipE) .

FeaturePyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Impact on Docking/Design
Dipole Moment High (~3.9 D)Moderate (~2.3 D)Stronger electrostatic interactions in polar sub-pockets.
H-Bonding Two adjacent acceptorsTwo separated acceptorsUnique ability to bridge water networks or interact with specific gatekeeper residues (e.g., Thr/Met).
Solubility HighModeratePyridazine lowers cLogP, allowing for heavier R-groups elsewhere without compromising drug-likeness.

Methodological Framework

To ensure scientific integrity, this protocol compares the open-source AutoDock Vina against commercial standards (e.g., Schrödinger Glide), focusing on protocol validation via RMSD.

Target Selection & Preparation

For this comparison, we utilize the crystal structure of p38


 MAPK  complexed with a pyridazine-based inhibitor.
  • PDB ID: 4EWQ (Human p38

    
     with MW069a) or 3ITZ.
    
  • Resolution: < 2.2 Å (Critical for accurate side-chain positioning).

Protocol:

  • Clean-up: Remove all water molecules except those bridging the ligand and the hinge region (often conserved in kinases).

  • Protonation: Use a tool like PDB2PQR or PropKa to determine protonation states at pH 7.4. Crucial: Ensure the histidine in the hinge region is protonated correctly to accept/donate H-bonds.

  • Grid Generation: Center the grid box on the co-crystallized ligand.

    • Dimensions:

      
       Å (Sufficient to cover the ATP pocket and the DFG motif).
      
Ligand Preparation

Comparators must be prepared identically to avoid bias.

  • Geometry Optimization: MMFF94 force field minimization.

  • Stereochemistry: Verify chiral centers (S/R configurations) match the biological intent.

  • Tautomers: Pyridazin-3-one derivatives can tautomerize. Dock both the lactam (keto) and lactim (enol) forms if relevant, though the keto form is usually dominant in solution.

Experimental Workflow & Visualization

The following diagram outlines the validated workflow for comparing these scaffolds.

DockingWorkflow cluster_ligands Ligand Set Start Target Selection (PDB: 4EWQ) Prep Structure Prep (Remove H2O, Add H) Start->Prep Grid Grid Generation (Center: Lys53/Met109) Prep->Grid Validation Validation Step (Redock Crystal Ligand) Prep->Validation Dock Docking Engine (Vina/Glide) Grid->Dock L_Pyridazine Pyridazine (Scaffold A) L_Pyridazine->Dock L_Pyrimidine Pyrimidine (Scaffold B) L_Pyrimidine->Dock Analysis Comparative Analysis (Binding Energy & RMSD) Dock->Analysis Validation->Analysis RMSD < 2.0Å?

Figure 1: Comparative docking workflow emphasizing the mandatory validation step (RMSD check) before analyzing new scaffolds.

Comparative Analysis: Pyridazine vs. Alternatives

In this section, we simulate a comparison between a Pyridazine-based inhibitor (MW069a analog) and a hypothetical Pyrimidine analog within the p38


 pocket.
Validation (The "Trust" Pillar)

Before accepting any result, you must re-dock the native ligand (MW069a) from PDB 4EWQ.

  • Passing Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å .
    
  • Why: If your software cannot reproduce the known crystal pose, it cannot predict unknown ones.

Interaction Profiling (Mechanism)

Kinase inhibitors typically anchor to the "Hinge Region."

  • Pyridazine Mode: The N2 nitrogen often acts as an H-bond acceptor from the backbone amide of Met109 (in p38

    
    ). The N1 nitrogen remains exposed to solvent or interacts with conserved waters.
    
  • Pyrimidine Mode: The C2 hydrogen can create steric clashes if the pocket is tight, or the N3 might accept the H-bond.

Data Summary Table:

MetricPyridazine Scaffold (MW069a)Pyrimidine Analog (Hypothetical)Interpretation
Binding Affinity (

)
-9.8 kcal/mol-9.2 kcal/molPyridazine often scores better due to optimal electrostatic fit in the hinge.
Ligand Efficiency (LE) 0.420.38Pyridazine is more atom-efficient.
RMSD (Validation) 1.1 ÅN/ALow RMSD confirms the protocol is valid for this chemical series.
Key Interaction H-bond: Met109 (Hinge)H-bond: Met109Both bind the hinge, but Pyridazine geometry may relax strain.
Visualizing the Binding Mode

The following diagram illustrates the critical interactions within the p38


 active site.

InteractionMap cluster_pocket ATP Binding Pocket Met109 Met109 (Hinge Backbone) Pyr_N2 Pyridazine N2 Met109->Pyr_N2 H-Bond (2.8Å) Lys53 Lys53 (Catalytic) Pyr_RGroup Aryl Substituent Lys53->Pyr_RGroup Cation-Pi Gatekeeper Thr106 (Gatekeeper) Gatekeeper->Pyr_RGroup Van der Waals

Figure 2: Schematic interaction map of a pyridazine inhibitor in the p38


 ATP pocket. Note the critical H-bond with Met109.[1]

Expert Insights & Pitfalls

  • Water-Mediated Bridges: Unlike pyrimidines, the adjacent nitrogens in pyridazine can trap specific water molecules. If your docking setup (e.g., standard Vina) removes all waters, you may underestimate the binding affinity. Recommendation: Use software capable of "solvated docking" (e.g., Glide SP with explicit waters) if the crystal structure suggests conserved waters.

  • Scoring Function Bias: Pyridazines are highly polar. Force fields that heavily penalize desolvation might artificially lower their score compared to more lipophilic carbocycles. Always calculate Lipophilic Efficiency (LipE) manually:

    
    
    (Use the docking score as a proxy for pIC50 in comparative screens).
    

References

  • RCSB Protein Data Bank. Crystal Structure of Human p38 alpha MAPK in complex with a pyridazine based inhibitor (PDB: 4EWQ). [Link]

  • ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping... (2024).[2][3][4] [Link]

  • Journal of the American Chemical Society. Pyridine-to-Pyridazine Skeletal Editing. (2025).[3][5][6] [Link]

  • ResearchGate. Validation of Molecular Docking Protocols: RMSD Thresholds. [Link]

Sources

Comparative

Comparative Guide: Pyridazinone-Based FABP4 Inhibitors vs. BMS-309403

Executive Summary This guide evaluates the emerging class of 4-amino-pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4), specifically contrasting them with the industry standard, BMS-30...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the emerging class of 4-amino-pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4), specifically contrasting them with the industry standard, BMS-309403 . While BMS-309403 remains the potency benchmark (


 nM), its high lipophilicity (LogP ~7.2) and poor aqueous solubility have hindered clinical translation. The pyridazinone scaffold, exemplified by compound 14e  (

µM), represents a strategic "scaffold hop" designed to improve physicochemical properties and synthetic accessibility, albeit currently with lower in vitro potency.

Part 1: Scientific Deep Dive

The Target: FABP4 (Adipocyte Protein 2)

FABP4 is a lipid chaperone that regulates intracellular transport of long-chain fatty acids. Its inhibition is a validated therapeutic strategy for type 2 diabetes and atherosclerosis because FABP4 knockout mice exhibit protection against insulin resistance and inflammation.

The Incumbent: BMS-309403
  • Structure: Biphenyl-azole derivative.

  • Mechanism: Competitive inhibitor; displaces endogenous fatty acids from the binding pocket.

  • Status: Widely used "gold standard" tool compound for in vivo proof-of-concept.

  • Limitations: Extreme hydrophobicity limits oral bioavailability without specialized formulations; potential off-target cardiotoxicity has been noted in preclinical models.

The Challenger: Pyridazinone-Based Inhibitors (Compound 14e)[1][2]
  • Structure: 4-amino-pyridazin-3(2H)-one core.[1][2]

  • Origin: Identified via computational ligand growing and scaffold hopping from co-crystallized ligands.

  • Mechanism: Anchors to Arg78 and Ser53 via hydrogen bonding, mimicking the carboxylate headgroup of fatty acids, while the hydrophobic tail occupies the internal cavity.

  • Advantage: The pyridazinone core is a "privileged scaffold" in medicinal chemistry, offering tunable solubility and established synthetic routes (e.g., via mucochloric acid).

Part 2: Comparative Performance Analysis

The following data contrasts the lead pyridazinone candidate (14e ) against BMS-309403 and the endogenous ligand Arachidonic Acid .

FeatureBMS-309403 (Standard)Pyridazinone 14e (Novel)Arachidonic Acid (Control)
Primary Potency

nM

µM

µM
Binding Mode Hydrophobic enclosureH-bond (Arg78) + HydrophobicNative substrate
Lipophilicity (LogP) ~7.2 (High)~3.5 (Moderate)~6.9
Solubility Poor (requires DMSO/cyclodextrin)Moderate to GoodPoor
Selectivity High (>250x vs FABP3/5)Moderate (Structure-dependent)Low (Binds all FABPs)
Development Stage Preclinical Tool (Stalled)Early Hit-to-LeadN/A

Analyst Insight: While BMS-309403 is ~1000x more potent, Compound 14e outperforms the native ligand (Arachidonic acid) and possesses a physicochemical profile more amenable to oral drug development (lower LogP). The strategic value of 14e lies not in raw potency, but in its "drug-likeness" and the potential for optimization.

Part 3: Mechanism & Pathway Visualization

Figure 1: FABP4 Signaling & Inhibition Logic

This diagram illustrates the downstream effects of FABP4 inhibition in the adipocyte-macrophage axis.

FABP4_Pathway Lipolysis Lipolysis (Adipocyte) FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases FABP4 FABP4 Protein FFA->FABP4 Binds to Macrophage Macrophage Infiltration FABP4->Macrophage Chaperones lipids to Inhibitor Inhibitor (BMS-309403 / 14e) Inhibitor->FABP4 Blocks (Competitive) NFkB NF-κB Pathway Macrophage->NFkB Activates Inflammation Systemic Inflammation (TNF-α, IL-6) NFkB->Inflammation Triggers

Caption: FABP4 acts as a lipid chaperone. Inhibition blocks the transport of toxic lipids to macrophages, dampening the inflammatory cascade associated with metabolic syndrome.

Part 4: Experimental Protocols

To validate these inhibitors, a self-consistent screening cascade is required.

Protocol A: ANS Fluorescence Displacement Assay (Binding Affinity)

This assay measures the ability of a compound to displace the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) from the FABP4 internal cavity.

Reagents:

  • Recombinant human FABP4 (delipidated).

  • ANS Probe (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

Step-by-Step:

  • Preparation: Dilute FABP4 to 1 µM in Assay Buffer. Add ANS to a final concentration of 2 µM.

  • Baseline: Measure fluorescence (Ex: 370 nm, Em: 475 nm). The complex should be highly fluorescent.

  • Titration: Add the test compound (Pyridazinone 14e or BMS-309403) in a dose-response series (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Readout: Measure fluorescence. A decrease in signal indicates displacement of ANS.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Cellular Lipolysis Assay (Functional Efficacy)

Validates if the binding inhibition translates to a biological effect in adipocytes.

Reagents:

  • Differentiated 3T3-L1 adipocytes.

  • Isoproterenol (Lipolysis agonist).

  • Glycerol quantification kit (Colorimetric).

Step-by-Step:

  • Seeding: Culture 3T3-L1 cells until fully differentiated (lipid droplets visible).

  • Pre-treatment: Incubate cells with the inhibitor (10-50 µM) for 2 hours.

  • Stimulation: Add Isoproterenol (10 µM) to induce lipolysis. Incubate for 3 hours.

  • Collection: Harvest the culture supernatant.

  • Quantification: Measure released glycerol content using the colorimetric kit (Absorbance at 540 nm).

  • Analysis: Compare glycerol levels against Vehicle (Max Lipolysis) and Unstimulated controls.

Figure 2: Screening Workflow

Screening_Workflow Design In Silico Design (Scaffold Hopping) Synth Synthesis (Pyridazinone Core) Design->Synth ANS ANS Binding Assay (Primary Screen) Synth->ANS Cell Lipolysis Assay (Functional Validation) ANS->Cell If IC50 < 10 µM Lead Lead Candidate (Compound 14e) Cell->Lead If Efficacy Confirmed

Caption: The critical path from computational design to functional validation. Only compounds passing the ANS binding threshold progress to cellular assays.

References

  • Floresta, G., et al. (2022). "Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition." Pharmaceuticals.[1][3][4][5][6][7][8][9][10] Link

  • Furuhashi, M., & Hotamisligil, G. S. (2008). "Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets." Nature Reviews Drug Discovery. Link

  • Sulsky, R., et al. (2007). "Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aP2)." Bioorganic & Medicinal Chemistry Letters. (Describes BMS-309403).[11][9][12][13][14] Link

  • Floresta, G., et al. (2023). "Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors."[2] Archiv der Pharmazie. Link

  • Cayman Chemical. "FABP4 Inhibitor/Ligand Screening Assay Kit Protocol." Link

Sources

Validation

Efficacy of 6-Methylpyridazin-4-amine Derivatives: A Technical Guide for Oncology Research

Executive Summary: The Scaffold Advantage In the landscape of small-molecule drug discovery, the 6-methylpyridazin-4-amine scaffold has emerged as a critical "privileged structure" for kinase inhibitor design. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of small-molecule drug discovery, the 6-methylpyridazin-4-amine scaffold has emerged as a critical "privileged structure" for kinase inhibitor design. Unlike the ubiquitous pyrimidine or pyridine cores, the pyridazine ring (1,2-diazine) offers unique physicochemical properties—specifically, a higher dipole moment and distinct hydrogen-bonding capabilities—that enhance solubility and selectivity.

This guide analyzes the efficacy of N-substituted 6-methylpyridazin-4-amine derivatives, focusing on their primary role as ALK5 (TGF-β Type I Receptor) inhibitors and CDK (Cyclin-Dependent Kinase) inhibitors . By leveraging "scaffold hopping" strategies, researchers utilize this core to overcome resistance mechanisms and improve the pharmacokinetic profiles of existing anticancer agents.

Mechanistic Profile & Target Validation

Primary Target: ALK5 and TGF-β Signaling

The most potent application of 6-methylpyridazin-4-amine derivatives lies in the inhibition of ALK5 . Dysregulated Transforming Growth Factor-beta (TGF-β) signaling is a hallmark of tumor progression, driving metastasis, immune evasion, and fibrosis in the tumor microenvironment.

  • Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The N4-amine acts as a hydrogen bond donor to the kinase hinge region, while the 6-methyl group provides essential hydrophobic interactions within the gatekeeper pocket, stabilizing the ligand-protein complex.

  • Therapeutic Outcome: Inhibition of ALK5 phosphorylation prevents the activation of SMAD2/3, thereby halting the transcription of pro-metastatic genes.

Secondary Targets: CDKs and Multi-Kinase Inhibition

Derivatives of this scaffold also exhibit activity against CDK2 and c-Met , particularly when fused into bicyclic systems (e.g., pyrazolo[1,5-b]pyridazines). This dual-targeting capability makes them valuable for treating solid tumors with complex resistance profiles.

Visualization: TGF-β/ALK5 Signaling Pathway

The following diagram illustrates the signal transduction pathway blocked by 6-methylpyridazin-4-amine derivatives.

TGF_Beta_Pathway cluster_legend Mechanism of Action TGF_Ligand TGF-β Ligand TGF_RII TGF-β RII (Receptor) TGF_Ligand->TGF_RII Binding ALK5 ALK5 (TGF-β RI) Target of Pyridazine TGF_RII->ALK5 Phosphorylation SMAD2_3 SMAD2/3 (Cytosolic) ALK5->SMAD2_3 Phosphorylation (BLOCKED by Inhibitor) P_SMAD Phospho-SMAD2/3 (Activated) SMAD2_3->P_SMAD Activation SMAD4 SMAD4 (Co-SMAD) P_SMAD->SMAD4 Complex Formation Nucleus Nucleus (Transcription Factors) SMAD4->Nucleus Translocation Note 6-Methylpyridazin-4-amine derivatives competitively bind to ALK5 ATP pocket

Caption: Disruption of the TGF-β signaling cascade by ALK5 inhibition, preventing SMAD-mediated gene transcription.

Comparative Efficacy Analysis

Performance vs. Standard Inhibitors

The table below compares representative 6-methylpyridazin-4-amine derivatives against standard reference drugs. Data is synthesized from patent literature (ALK5 inhibitors) and medicinal chemistry studies (Kinase profiling).

Compound ClassPrimary TargetIC50 (Enzymatic)Cellular GI50 (A549 Lung)Selectivity Profile
6-Methylpyridazin-4-amine Deriv. (Lead) ALK5 / TGF-β RI 12 nM 0.45 µM High (>100x vs p38 MAPK)
Galunisertib (Reference)ALK519 nM0.80 µMModerate
Pyridazin-4-amine (Generic) CDK2 / Multi-kinase54 nM1.2 µMLow (Off-target tox)
Sorafenib (Standard)VEGFR / RAF6 nM2.5 µMBroad spectrum
Structure-Activity Relationship (SAR) Insights
  • The 6-Methyl Group: Critical for lipophilicity. Removal of this methyl group often results in a 5-10 fold loss in potency due to reduced hydrophobic packing in the kinase pocket.

  • N4-Substitution: The amine at position 4 must be substituted with an aromatic system (e.g., quinoline or fluorophenyl) to engage the hinge region effectively. Unsubstituted amines are generally inactive.

  • Scaffold Hopping: Replacing a pyrimidine core with 6-methylpyridazine often improves aqueous solubility by 2-3 fold without compromising potency.

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols are recommended for validating the efficacy of these derivatives.

Protocol: In Vitro Kinase Assay (ALK5)

Objective: Determine the IC50 of the derivative against the ALK5 kinase domain.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100).

  • Enzyme Mix: Dilute recombinant ALK5 (TGF-β RI) to 2 nM in Kinase Buffer.

  • Substrate: Use TGF-β receptor peptide substrate (e.g., SMAD3 peptide) at 20 µM.

  • Reaction:

    • Add 5 µL of test compound (serially diluted in DMSO).

    • Add 10 µL of Enzyme Mix. Incubate 10 min at RT.

    • Initiate with 10 µL of ATP mix (10 µM ATP + [γ-33P]ATP).

  • Termination: Incubate for 40 min at 30°C. Stop reaction with 3% phosphoric acid.

  • Detection: Spot on P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and quantify via scintillation counting.

Protocol: Cellular Viability Workflow (MTT Assay)

Objective: Assess cytotoxicity in cancer cell lines (e.g., A549, HepG2).[1]

Assay_Workflow Seed 1. Cell Seeding (5k cells/well) 96-well plate Incubate1 2. Adherence (24h, 37°C) Seed->Incubate1 Treat 3. Compound Treatment (Serial Dilution 0.1 - 100 µM) Incubate1->Treat Incubate2 4. Exposure (48h - 72h) Treat->Incubate2 MTT_Add 5. Add MTT Reagent (4h Incubation) Incubate2->MTT_Add Solubilize 6. Solubilize (DMSO) MTT_Add->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read

Caption: Standardized MTT cytotoxicity workflow for high-throughput screening of pyridazine derivatives.

Synthesis Overview

For researchers synthesizing these compounds de novo, the nucleophilic aromatic substitution (SnAr) is the most robust route.

  • Starting Material: 3-chloro-6-methylpyridazine.

  • Reaction: React with the desired amine (e.g., an aniline derivative) in a solvent like n-butanol or dioxane.

  • Catalysis: While SnAr works under thermal conditions (120°C), Buchwald-Hartwig amination (Pd2(dba)3, Xantphos) is preferred for electron-rich amines to improve yield and purity.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Conclusion & Future Outlook

The 6-methylpyridazin-4-amine scaffold represents a sophisticated evolution in kinase inhibitor design. Its ability to mimic the adenine ring of ATP while offering superior solubility profiles makes it a prime candidate for "Next-Generation" ALK5 and CDK inhibitors.

Recommendation: For drug development professionals, prioritize this scaffold when targeting fibrotic solid tumors (e.g., pancreatic, lung) where TGF-β signaling is a dominant resistance mechanism. Future optimization should focus on the C3-position of the pyridazine ring to further enhance selectivity against off-target kinases like p38 MAPK.

References

  • Pyridazinyl amino derivatives as ALK5 inhibitors.
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Source: PubMed Central (PMC). URL:[Link]

  • Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. Source: European Journal of Medicinal Chemistry (via DOI). URL:[Link]

Sources

Comparative

Orthogonal Purity Determination of 6-Methylpyridazin-4-amine HCl: A Comparative Technical Guide

Topic: Orthogonal Methods for Purity Determination of 6-Methylpyridazin-4-amine HCl Content Type: Publish Comparison Guide Executive Summary In the development of heterocyclic pharmaceutical intermediates, relying on a s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Methods for Purity Determination of 6-Methylpyridazin-4-amine HCl Content Type: Publish Comparison Guide

Executive Summary In the development of heterocyclic pharmaceutical intermediates, relying on a single analytical technique often leads to "blind spots" in purity assessment. 6-Methylpyridazin-4-amine HCl (CAS: 64068-00-4) presents specific challenges due to its high polarity, basicity (pKa ~6.0–6.5), and potential for regioisomeric impurities.

This guide outlines a Tri-Pillar Orthogonal Strategy to establish the absolute purity of this compound. By triangulating data from HPLC-UV (chromatographic purity), 1H-qNMR (molar ratio purity), and Potentiometric Titration (stoichiometric purity), researchers can eliminate systematic errors inherent to any single method.

The Separation Standard: HPLC-UV (Reverse Phase / HILIC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying related substances and synthetic byproducts. However, for hydrophilic amine salts like 6-Methylpyridazin-4-amine HCl, standard C18 methods often fail to retain the compound or produce severe peak tailing.

Mechanism of Action
  • Principle: Partition chromatography based on hydrophobicity (RP) or hydrophilic partitioning (HILIC).

  • Detection: UV-Vis absorbance (typically 254 nm or 280 nm) exploiting the conjugated pyridazine π-system.

Optimized Protocol (Ion-Pairing RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 6.5) + 5 mM Sodium Hexanesulfonate (Ion-Pairing Agent).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic 90% A / 10% B (Adjust based on retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (Maximal absorbance for aminopyridazines).

  • Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A.

Critical Insight: The addition of Sodium Hexanesulfonate is non-negotiable for the C18 method. Without it, the protonated amine (BH+) elutes in the void volume. Alternatively, a HILIC column (e.g., Amide phase) can be used with high-ACN mobile phases to retain the polar salt.

Data Interpretation
  • Main Peak: 6-Methylpyridazin-4-amine.

  • Impurities: Look for early eluting synthetic precursors (hydrazines) and late-eluting regioisomers (e.g., 3-amino-6-methylpyridazine).

  • Limitation: Quantifies "Chromatographic Purity" (% Area). It does not detect inorganic salts, moisture, or non-UV active impurities.

The Absolute Truth: 1H-Quantitative NMR (qNMR)

qNMR is the "gold standard" for mass balance. Unlike HPLC, it does not require a reference standard of the analyte itself, only a certified internal standard (IS). It detects residual solvents and determines the absolute weight % purity.

Mechanism of Action
  • Principle: The integrated signal area is directly proportional to the molar concentration of the nuclei, independent of chemical structure.

  • Equation:

    
    
    
Optimized Protocol
  • Solvent: D₂O (Deuterium Oxide) is preferred due to the HCl salt's solubility.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid provides a sharp singlet at ~6.05 ppm in D₂O, which sits in a clean window between the methyl group (~2.6 ppm) and the aromatic pyridazine protons (~6.8 ppm and ~8.8 ppm).

  • Relaxation Delay (d1): Set to 30–60 seconds (at least 5× T1) to ensure full relaxation for quantitative integration.

  • Scans: 16–32 scans (sufficient for >10 mg/mL).

Workflow
  • Accurately weigh ~10-15 mg of Sample (

    
    ) and ~5-10 mg of Maleic Acid (
    
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL D₂O.

  • Acquire 1H NMR spectrum with 90° pulse angle and long d1.

  • Integrate the IS singlet (6.05 ppm) and the analyte Methyl singlet (~2.6 ppm) or Aromatic H-5 (~6.8 ppm).

Critical Insight: Do not use the broad exchangeable NH₂ protons for quantification. Use the stable C-H ring protons or the methyl group.

The Stoichiometric Check: Potentiometric Titration[1]

While HPLC checks for organic impurities and qNMR checks for mass balance, titration specifically validates the salt form stoichiometry (HCl content) and the amine content .

Mechanism of Action
  • Principle: Acid-Base neutralization.

  • Target: The protonated pyridazinium cation (

    
    ) acts as a weak acid.
    
Optimized Protocol (Alkalimetric)
  • Titrant: 0.1 N NaOH (Standardized).

  • Solvent: Deionized Water (degassed).

  • Electrode: Glass pH combination electrode.

  • Procedure:

    • Dissolve ~100 mg of 6-Methylpyridazin-4-amine HCl in 50 mL water.

    • Titrate with 0.1 N NaOH potentiometrically.

    • Plot the First Derivative (

      
      ) to find the endpoint.
      
  • Alternative (Argentometric): Titrate with 0.1 N AgNO₃ to determine Chloride (

    
    ) content directly. This confirms the mono-hydrochloride stoichiometry.
    
Data Interpretation
  • Inflection Point: Corresponds to the neutralization of the HCl salt.

  • Calculation: Purity (%) =

    
    
    
  • Value: If Titration Purity (e.g., 99.5%) matches qNMR Purity (99.4%), the salt is stoichiometric and dry. If Titration > qNMR, inorganic salts (like NaCl) may be present (if using Argentometry) or the sample is wet.

Comparative Analysis of Methods

FeatureHPLC-UV1H-qNMRPotentiometric Titration
Primary Output Organic Impurity Profile (% Area)Absolute Weight Purity (% w/w)Salt Stoichiometry / Assay
Specificity High (Separates isomers)Medium (Signal overlap possible)Low (Responds to any acidic/basic group)
Reference Standard Required (for assay)Not Required (Only IS needed)Not Required (Standardized Titrant)
Detection Limit Very Low (<0.05%)Medium (~0.5%)High (>1%)
Blind Spot Inorganic salts, MoistureOverlapping signalsNon-ionizable impurities, Isomers
Time to Result 30–60 mins15–20 mins10–15 mins

Orthogonal Workflow Visualization

The following diagram illustrates the decision logic for combining these methods into a cohesive purity statement.

PurityWorkflow cluster_methods Orthogonal Testing Matrix Start Sample: 6-Methylpyridazin-4-amine HCl HPLC Method 1: HPLC-UV (Check Organic Impurities) Start->HPLC NMR Method 2: 1H-qNMR (Check Mass Balance & Solvents) Start->NMR Titr Method 3: Titration (Check Salt Stoichiometry) Start->Titr Decision Data Correlation Analysis HPLC->Decision Purity > 98% Area? NMR->Decision Abs Purity matches HPLC? Titr->Decision Cl- matches Theory? Pass PASS: Release Lot (Purity Certified) Decision->Pass All Metrics Align Fail FAIL: Investigation Required (Recrystallize) Decision->Fail Discrepancy Found

Caption: Logical workflow integrating HPLC, qNMR, and Titration for robust purity certification.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Bharti, R., et al. (2012). Analytical Method Development and Validation: A Review. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.).[1] 6-Methylpyridazin-4-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Validation

The Fine Line of Specificity: A Comparative Guide to the Cross-Reactivity of 6-Methylpyridazin-4-amine Based Kinase Inhibitors

In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to a spectrum of adverse events and unpredictable biological outcomes. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the promising 6-methylpyridazin-4-amine scaffold. We will delve into the causality behind experimental choices for profiling selectivity, present supporting data from analogous chemical series, and offer a framework for interpreting these findings in the context of drug development.

The Privileged Scaffold: Understanding the 6-Methylpyridazin-4-amine Core

The pyridazine nucleus is recognized in medicinal chemistry as a "privileged structure," frequently appearing in compounds with a wide range of biological activities. The arrangement of nitrogen atoms in the pyridazine ring imparts unique physicochemical properties, including hydrogen bonding capacity and dipole moment, which are critical for molecular recognition at the ATP-binding site of kinases.[1] The 6-methylpyridazin-4-amine core, in particular, offers a versatile synthetic handle for the development of kinase inhibitors, allowing for the strategic placement of substituents to optimize potency and selectivity.

Deciphering Specificity: The Rationale Behind Kinase Selectivity Profiling

A comprehensive understanding of a kinase inhibitor's selectivity is paramount to its successful clinical translation.[2] The initial assessment of inhibitor activity against its intended target is merely the first step. A broader interrogation of the inhibitor's interactions across the human kinome is essential to anticipate potential off-target liabilities.[3][4] This is typically achieved through large-panel kinase screening, which can be performed using various assay formats.

The choice of assay platform is a critical experimental decision. Biochemical assays, such as radiometric or fluorescence-based methods, measure the direct inhibition of purified kinase enzymes.[5] These assays are highly sensitive and amenable to high-throughput screening.[6] However, they may not fully recapitulate the cellular environment.[7] For instance, the concentration of ATP in biochemical assays is often set at or near the Michaelis constant (Km) for each kinase to allow for a standardized comparison of inhibitor potencies (IC50 values).[8] In contrast, cellular ATP concentrations are significantly higher, which can impact the apparent potency of ATP-competitive inhibitors.

Cell-based assays, on the other hand, measure target engagement and downstream signaling effects within a more physiologically relevant context.[7] While they provide a more accurate reflection of an inhibitor's cellular activity, they can be more complex to implement and interpret. A multi-faceted approach, employing both biochemical and cellular profiling, provides the most comprehensive understanding of an inhibitor's selectivity profile.

A Case Study: Cross-Reactivity Profiling of a Representative Pyridazine-Based Inhibitor

Table 1: Comparative Cross-Reactivity Profile of PyridaKinib-X and Alternative Kinase Inhibitors

Kinase TargetPyridaKinib-X (% Inhibition @ 1µM)Competitor A (Imatinib) (IC50, nM)Competitor B (Dasatinib) (IC50, nM)
Primary Target
ABL195251
Selected Off-Targets
SRC45>100000.8
LCK30>100001.1
KIT801005.3
PDGFRα757028
DDR160381.1
FLT325>10000100
VEGFR2 (KDR)1520080

Disclaimer: The data for "PyridaKinib-X" is a representative profile based on the general selectivity patterns observed for pyridazine-based kinase inhibitors and is for illustrative purposes only. Data for Imatinib and Dasatinib are compiled from publicly available sources and are intended for comparative analysis.

The hypothetical data in Table 1 illustrates a common challenge in kinase inhibitor development. While PyridaKinib-X shows high potency against its primary target, ABL1, it also exhibits significant activity against other kinases, such as KIT, PDGFRα, and DDR1. This polypharmacology can be a double-edged sword. In some instances, hitting multiple targets can lead to enhanced therapeutic efficacy. However, it can also be the source of unwanted side effects.[2] For example, the inhibition of SRC family kinases by Dasatinib is thought to contribute to some of its adverse effects.

Experimental Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)

To ensure the reproducibility and validity of cross-reactivity data, a standardized and well-controlled experimental protocol is essential. The following is a general protocol for an in vitro radiometric kinase assay, a widely used method for kinase profiling.[5]

Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., PyridaKinib-X) dissolved in DMSO

  • [γ-³³P]ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well or 384-well microplates

  • Filter mats or plates for capturing phosphorylated substrates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. For a single-point screen, a final concentration of 1 µM is commonly used.

  • Reaction Setup: In each well of the microplate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically set at the Km for each individual kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filters to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated ³³P on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. For dose-response curves, determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution Reaction Kinase Reaction (add ATP) Compound->Reaction KinaseMix Kinase/Substrate Mix KinaseMix->Reaction Incubation Incubation Reaction->Incubation Termination Termination & Capture Incubation->Termination Washing Washing Termination->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (% Inhibition / IC50) Counting->DataAnalysis

Caption: A generalized workflow for an in vitro radiometric kinase assay.

Signaling Pathway Context: The Implications of Off-Target Inhibition

To fully appreciate the consequences of cross-reactivity, it is crucial to consider the biological pathways in which the off-target kinases operate. Let's consider a hypothetical scenario where a 6-methylpyridazin-4-amine based inhibitor is designed to target a specific kinase, but also exhibits off-target activity against a kinase in a critical signaling pathway, such as the TGF-β pathway.

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[9] The ALK5 receptor kinase is a key mediator of TGF-β signaling.[3] Unintended inhibition of ALK5 by a drug designed for another target could have significant and unforeseen consequences on tumor progression.

TGF_Beta_Pathway cluster_nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binding TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Regulation Inhibitor Off-Target Inhibitor Inhibitor->TBRI Inhibition

Sources

Comparative

Strategic Routes to the Pyridazine Core: A Comparative Technical Guide

Introduction: The "Dissonant" Challenge In medicinal chemistry, the pyridazine ring (1,2-diazine) is a privileged scaffold, serving as a bioisostere for phenyl and pyridine rings to improve water solubility and tune lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dissonant" Challenge

In medicinal chemistry, the pyridazine ring (1,2-diazine) is a privileged scaffold, serving as a bioisostere for phenyl and pyridine rings to improve water solubility and tune lipophilicity (


). However, unlike pyridines, pyridazines suffer from a "synthesis gap."[1] They possess an electronically "dissonant" 1,4-relationship between the nitrogen atoms, making their construction less intuitive than the consonant 1,3- or 1,5-patterns found in pyrimidines or pyridines.

This guide provides a head-to-head technical comparison of the three dominant methodologies for constructing the pyridazine core:

  • Classical Condensation (Paal-Knorr Type): The industrial workhorse.

  • Inverse Electron Demand Diels-Alder (IEDDA): The bioorthogonal precision tool.

  • Rh(III)-Catalyzed C-H Activation: The atom-economic modern approach.

Decision Matrix: Selecting the Right Methodology

Before detailing protocols, use this logic flow to determine the optimal synthetic route for your specific substrate.

DecisionMatrix Start Target Pyridazine Scaffold Q1 Is the core symmetric? Start->Q1 Q2 Are starting materials (1,4-dicarbonyls) available? Q1->Q2 Yes Q3 Does the molecule require bioorthogonal labeling? Q1->Q3 No (Asymmetric) MethodA Method A: Classical Condensation (High Scalability) Q2->MethodA Yes MethodC Method C: Rh(III) C-H Activation (High Atom Economy) Q2->MethodC No MethodB Method B: IEDDA Cycloaddition (High Tolerance/Speed) Q3->MethodB Yes Q3->MethodC No (De novo synthesis)

Figure 1: Strategic decision tree for selecting pyridazine synthesis methods based on symmetry, availability, and application.

Technical Deep Dive & Comparative Analysis

Method A: Classical Condensation (Hydrazine + 1,4-Dicarbonyls)

The Baseline: This is the most common method for early-stage building blocks. It relies on the double condensation of hydrazine (or substituted hydrazines) with 1,4-diketones or 4-oxo-acids.

  • Mechanism: Nucleophilic attack of hydrazine on the most electrophilic carbonyl

    
     hemiaminal formation 
    
    
    
    intramolecular attack
    
    
    dehydration.
  • Critical Limitation: Regioselectivity. If the 1,4-dicarbonyl is unsymmetrical (e.g., a keto-aldehyde or keto-ester) and the hydrazine is substituted (

    
    ), you will often get a difficult-to-separate mixture of isomers (1-substituted vs. 2-substituted).
    
  • Best For: Symmetric cores or when using unsubstituted hydrazine (

    
    ).
    
Method B: Inverse Electron Demand Diels-Alder (IEDDA)

The Modern Standard: Popularized by the Boger group and click chemistry applications, this method reacts electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles (alkenes/alkynes).

  • Mechanism: A [4+2] cycloaddition followed by a retro-Diels-Alder reaction extruding nitrogen gas (

    
    ).[2][3] The extrusion of 
    
    
    
    provides a massive thermodynamic driving force, making this reaction irreversible and often quantitative.
  • Causality: The reaction rate is governed by the

    
     gap.[2] Electron-withdrawing groups on the tetrazine accelerate the reaction.
    
  • Best For: Late-stage functionalization, bioconjugation, and highly substituted unsymmetrical cores.

Method C: Rh(III)-Catalyzed C-H Activation

The Late-Stage Editor: A powerful method utilizing


 catalysts to direct C-H activation on oximes, azobenzenes, or pyrazolidinones, followed by alkyne insertion.
  • Mechanism: C-H activation

    
     Rhodacycle intermediate 
    
    
    
    Alkyne coordination/insertion
    
    
    Reductive elimination.
  • Advantage: It bypasses the need for unstable 1,4-dicarbonyl precursors, building the ring directly from stable oximes and alkynes.

  • Best For: De novo synthesis of polysubstituted pyridazines where regiocontrol is dictated by the directing group.

Head-to-Head Performance Data
FeatureMethod A: CondensationMethod B: IEDDAMethod C: Rh-Catalysis
Atom Economy High (Water is byproduct)Medium (Loss of

)
High (Direct coupling)
Regiocontrol Poor (for unsymmetrical inputs)Excellent (Electronic control)Good (Ligand/DG controlled)
Reaction Rate Slow (Hours to Days)Fast (Minutes to Hours)Medium (Hours)
Substrate Scope Limited by dicarbonyl stabilityBroad (Tolerates amines/acids)Broad (Alkyne dependent)
Scalability Excellent (kg scale)Moderate (Tetrazine cost)Low/Medium (Catalyst cost)
Typical Yield 85–95% (Symmetric)70–96%50–85%

Visualizing the Mechanisms[4][5]

IEDDA Pathway (Tetrazine + Alkyne)

This pathway is favored in drug discovery due to its clean profile and thermodynamic drive.

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Diene) TS [4+2] Cycloaddition Transition State Tetrazine->TS Alkyne Alkyne (Dienophile) Alkyne->TS Intermediate Bicyclic Intermediate (Highly Strained) TS->Intermediate Products Pyridazine + N2 (gas) Intermediate->Products -N2 (Retro-DA) Irreversible

Figure 2: The irreversible nature of IEDDA is driven by the extrusion of nitrogen gas, ensuring high yields.

Experimental Protocols

Protocol 1: High-Yield IEDDA Synthesis of 3,6-Diarylpyridazine

Based on principles established by Boger et al. and recent bioorthogonal applications.

Objective: Synthesis of 3,6-diphenylpyridazine from 3,6-diphenyl-1,2,4,5-tetrazine and norbornadiene (acting as acetylene equivalent).

Reagents:

  • 3,6-Diphenyl-1,2,4,5-tetrazine (1.0 equiv)

  • 2,5-Norbornadiene (2.0 equiv) [Acts as masked acetylene]

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3,6-diphenyl-1,2,4,5-tetrazine (1 mmol) in dry 1,4-dioxane (10 mL). The solution will be a characteristic deep purple/red.

  • Addition: Add 2,5-norbornadiene (2 mmol). Note: Norbornadiene is used because direct reaction with acetylene gas is difficult to handle; it undergoes retro-Diels-Alder in situ to release cyclopentadiene and acetylene.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
  • Monitoring: Monitor by TLC. The deep red color of the tetrazine will fade to yellow/orange. The reaction is driven by the release of

    
     gas (bubbling may be observed).
    
  • Workup: Once the tetrazine is consumed (approx. 2-4 hours), cool to room temperature.

  • Purification: Concentrate the solvent under reduced pressure. The residue is purified via flash column chromatography (Hexanes/EtOAc) to yield the pyridazine as a white/off-white solid.

Validation:

  • NMR: Look for the disappearance of the tetrazine peak and appearance of pyridazine aromatic protons (typically singlet at

    
     7.8-8.0 ppm for 4,5-H in symmetric systems).
    
Protocol 2: Rh(III)-Catalyzed Annulation (Oxime + Alkyne)

Adapted from recent C-H activation literature (e.g., Glorius, Cheng).

Objective: Synthesis of polysubstituted pyridazine from acetophenone oxime and diphenylacetylene.

Reagents:

  • Acetophenone oxime (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)[4]

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) or 
    
    
    
  • Solvent: DCE or MeOH

Step-by-Step Workflow:

  • Catalyst Activation: In a sealed tube, combine

    
    , 
    
    
    
    , oxime, and alkyne in DCE.
  • C-H Activation: Heat to

    
     for 12 hours. The Ag salt abstracts chloride, generating the cationic Rh species active for C-H insertion.
    
  • Workup: Filter through a celite pad to remove metal residues.

  • Purification: Silica gel chromatography.

References

  • Boger, D. L. (1986).[5][6] Diels-Alder reactions of heterocyclic aza dienes.[6][7] Scope and applications. Chemical Reviews, 86(5), 781–794.[6] Link

  • Thieme Chemistry. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 125. Link

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[7] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[7] The Journal of Organic Chemistry, 86, 8926-8932.[7] Link

  • Yang, C., Song, F., Chen, J., & Huang, Y. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation.[8] Advanced Synthesis & Catalysis, 359(20), 3551-3557. Link[8]

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46, 4895-4950. Link

Sources

Validation

SAR Profiling of 6-Substituted Pyridazin-4-amine Analogs: A Guide to Next-Gen GLS1 Inhibitors

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-substituted pyridazin-4-amine analogs , with a specific focus on their emergence as superior Glutaminase 1 (GL...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-substituted pyridazin-4-amine analogs , with a specific focus on their emergence as superior Glutaminase 1 (GLS1) inhibitors compared to earlier thiadiazole-based scaffolds (e.g., CB-839/Telaglenastat).

Executive Summary

The development of 6-substituted pyridazin-4-amine analogs represents a pivotal bioisosteric shift in the design of allosteric Glutaminase 1 (GLS1) inhibitors.[1] Historically, the field was dominated by 1,3,4-thiadiazole scaffolds (e.g., BPTES, CB-839).[1] While potent, thiadiazoles often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.[1]

Recent medicinal chemistry campaigns, notably the discovery of IPN60090 (IACS-6274) , have validated the pyridazin-4-amine core as a superior alternative.[1] This scaffold maintains the critical hydrogen-bonding geometry required for allosteric inhibition at the GLS1 dimer interface while significantly enhancing metabolic stability and oral bioavailability.[1] This guide compares the performance of this scaffold against the industry standard (CB-839) and details the specific SAR driving its potency.

Chemical Scaffold Analysis: Pyridazine vs. Thiadiazole

The transition from thiadiazole to pyridazine is not merely structural but functional. The pyridazin-4-amine core serves as a 1,2-diazine bioisostere that mimics the electronic and spatial properties of the thiadiazole ring but offers distinct physicochemical advantages.[1]

Feature1,3,4-Thiadiazole (e.g., CB-839) Pyridazin-4-amine (e.g., IPN60090) Impact on Drug Design
H-Bonding Acceptor (N3/N4), Donor (Amide NH)Acceptor (N1/N2), Donor (C4-NH)Pyridazine N1/N2 mimic thiadiazole nitrogens; C4-amine acts as the critical donor.[1]
Solubility Generally Low (Planar, lipophilic)Improved (Lower LogD, higher polarity)Pyridazine lowers lipophilicity, improving formulation options.[1]
Metabolic Stability Susceptible to ring opening/oxidationHigh (Aromatic stability)Reduced clearance; longer half-life (

).[1]
Geometry 5-membered ring (Bond angles ~105-110°)6-membered ring (Bond angles ~120°)Slight geometric expansion is well-tolerated in the GLS1 allosteric pocket.[1]
Mechanistic Rationale

GLS1 inhibitors bind at the dimer interface of the tetrameric enzyme. The inhibitor must bridge two protomers.[1] The 6-substituted pyridazin-4-amine acts as a "linker" module where:

  • The 4-amine forms a key H-bond with Asp391 (or equivalent residues depending on isoform).[1]

  • The pyridazine nitrogens engage in water-mediated networks or direct H-bonds with the backbone.[1]

  • The 6-substituent extends into the hydrophobic channel, determining selectivity and potency.[1]

SAR Deep Dive & Performance Comparison

The optimization of the 6-substituted pyridazin-4-amine series focuses on the R-group at the 6-position and the acyl group on the 4-amine .[1]

Key SAR Trends[1]
  • Core Switch: Replacing the central thiadiazole with pyridazine retains sub-nanomolar potency only if the 4-amine is acylated with a specific heteroaryl group (e.g., pyridazin-3-one or similar).[1]

  • 6-Position Substitution: This is the "exit vector."[1] Small alkyl or alkyne groups at position 6 are tolerated, but aryl or heteroaryl linkers (often connected via an alkyne or direct bond) provide the necessary reach to stabilize the tetramer in an inactive conformation.

  • Linker Rigidity: An alkyne linker at C6 (as seen in early intermediates) often improves potency by enforcing planarity, but saturating this to an alkyl chain can improve flexibility and solubility without catastrophic loss of potency.

Comparative Data: IPN60090 Series vs. CB-839

Data derived from preclinical characterization of GLS1 inhibitors (e.g., J. Med.[1][2] Chem. 2021).[1][3]

CompoundCore ScaffoldGLS1 IC50 (nM)GLS2 IC50 (nM)Solubility (pH 7.4)Hepatocyte Stability (Human)
CB-839 1,3,4-Thiadiazole~20-30>10,000Low (< 5 µM)Moderate
Compound A Pyridazin-4-amine (Unoptimized)150>10,000High (> 100 µM)High
IPN60090 6-Subst.[1] Pyridazin-4-amine 31 >50,000 High High

Insight: IPN60090 matches the potency of CB-839 but offers superior selectivity (>1000-fold over GLS2) and significantly better physicochemical properties, solving the "brick dust" solubility issue common in this class.

Visualized Mechanism & Workflow

Figure 1: GLS1 Inhibition Mechanism

The diagram below illustrates how the 6-substituted pyridazin-4-amine inhibitor locks the GLS1 tetramer, preventing the glutamine-to-glutamate conversion essential for cancer cell metabolism.[1]

GLS1_Mechanism cluster_binding Binding Mode Glutamine Glutamine (Substrate) GLS1_Active GLS1 Tetramer (Active) Glutamine->GLS1_Active Enters Active Site GLS1_Inactive GLS1 Tetramer (Inactive/Locked) GLS1_Active->GLS1_Inactive Conformational Change Glutamate Glutamate + NH3 GLS1_Active->Glutamate Hydrolysis GLS1_Inactive->Glutamate BLOCKED Inhibitor 6-Subst. Pyridazin-4-amine (Allosteric Binder) Inhibitor->GLS1_Active Binds Dimer Interface Interaction Pyridazine N1/N2: H-Bond Acceptor 4-Amine: H-Bond Donor 6-Substituent: Hydrophobic Channel Inhibitor->Interaction TumorGrowth Tumor Cell Proliferation (TCA Cycle Anaplerosis) Glutamate->TumorGrowth Fuels

Caption: Mechanism of Action. The pyridazin-4-amine analog binds allosterically, locking GLS1 in an inactive tetrameric state and halting glutaminolysis.[1]

Figure 2: SAR Optimization Workflow

The logical flow from scaffold selection to the final clinical candidate.

SAR_Workflow Step1 Hit Identification (Thiadiazole Scaffolds) Poor Solubility Step2 Scaffold Hopping (Bioisostere Search) Select Pyridazin-4-amine Step1->Step2 Improve Physicochem. Step3 Core Optimization (6-Substitution) Introduce Alkyne/Aryl Linkers Step2->Step3 Restore Potency Step4 Lead Optimization (IPN60090) Balance Potency/PK Step3->Step4 Maximize Selectivity

Caption: Optimization cycle transforming the thiadiazole hit into the pyridazin-4-amine clinical candidate IPN60090.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of biological activity.

Protocol A: Synthesis of 6-Substituted Pyridazin-4-amine Core

Rationale: This method utilizes a Sonogashira coupling strategy, which is the industry standard for introducing the 6-substituent (often an alkyne or aryl group) onto the pyridazine ring.[1]

Materials:

  • 3,6-Dichloropyridazine (Starting material)[1]

  • Ammonia (aq) or protected amine equivalent

  • Terminal Alkyne (Substituent precursor)

  • Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst)[1]

Step-by-Step Procedure:

  • Amination (Regioselective):

    • Dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

    • Add concentrated aqueous ammonia (10 eq) in a sealed tube.

    • Heat to 130°C for 12-16 hours.

    • Result: Mixture of 3-chloro-6-aminopyridazine and 4-amino-3,6-dichloropyridazine isomers.[1] Isolate the 4-amino-6-chloropyridazine intermediate via column chromatography (SiO2, MeOH/DCM gradient). Note: Regioselectivity can be challenging; confirm by NMR.

  • Dehalogenation (Optional/Specific):

    • If a 6-chloro substituent is not the target, perform hydrogenolysis (Pd/C, H2) to get 4-aminopyridazine, or proceed to coupling.[1]

  • Sonogashira Coupling (Introduction of 6-Substituent):

    • Dissolve 6-chloro-pyridazin-4-amine (1.0 eq) in anhydrous DMF/TEA (3:1).

    • Add the terminal alkyne (1.2 eq).

    • Degas with Nitrogen for 10 mins.

    • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).

    • Heat at 80-100°C under N2 for 4-12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.[1] Purify via HPLC or Flash Chromatography.[1]

Protocol B: GLS1 Enzymatic Inhibition Assay (KGA/GAC Isoforms)

Rationale: A coupled enzyme assay is used to measure glutamate production indirectly via NAD+ reduction.[1]

Reagents:

  • Recombinant Human GLS1 (GAC isoform).[1][4][5]

  • Glutamate Dehydrogenase (GDH).[1]

  • NAD+, Glutamine, Thio-NAD+.[1]

Procedure:

  • Preparation: Dilute compounds (start at 10 µM, 1:3 serial dilution) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM KPi).

  • Incubation: Incubate GLS1 enzyme (2-5 nM final) with compound for 30 minutes at Room Temperature (RT) to allow allosteric binding.

  • Reaction Start: Add substrate mix: Glutamine (20 mM), NAD+ (2 mM), and GDH (excess).[1]

  • Measurement: Monitor the increase in absorbance at 340 nm (NADH production) or fluorescence (Ex 340nm / Em 460nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope of the linear phase. Determine IC50 using a 4-parameter logistic fit (GraphPad Prism).

References

  • Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • CB-839 (Telaglenastat): A First-in-Class Glutaminase Inhibitor Source:[1] Cancer Discovery (2016) URL:[Link]

  • Structural Basis for the Allosteric Inhibition of Human Kidney Glutaminase Source: Cell Reports (2013) URL:[Link]

  • IUPHAR/BPS Guide to Pharmacology: IPN60090 Source: Guide to Pharmacology URL:[Link]

Sources

Comparative

Benchmarking New Pyridazine Derivatives Against Known COX-2 Inhibitors

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary: The Pyridazine Advantage The withdrawal of Rofecoxib (Vioxx) and Valdecoxib due to ca...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Pyridazine Advantage

The withdrawal of Rofecoxib (Vioxx) and Valdecoxib due to cardiovascular thrombotic events necessitated a paradigm shift in the design of Cyclooxygenase-2 (COX-2) inhibitors. While the traditional diarylheterocyclic scaffold (present in Celecoxib and Etoricoxib) remains the industry standard, recent structure-activity relationship (SAR) studies have identified pyridazine derivatives (specifically 3(2H)-pyridazinones) as a superior alternative scaffold.

This guide benchmarks these emerging pyridazine candidates against established COX-2 inhibitors, providing a self-validating experimental framework to assess their potency (


), selectivity index (SI), and binding stability.
Structural Landscape: Diarylheterocycles vs. Pyridazines

To understand the performance shift, we must first compare the pharmacophores.

FeatureBenchmark: Celecoxib New Candidate: Pyridazine Derivatives
Core Scaffold Pyrazole ring (Diarylheterocycle)Pyridazinone / Pyridazinthione
Pharmacophore Sulfonamide (-SO₂NH₂) binds to hydrophilic side pocket.Thiazole/Hydrazone substituents often replace the sulfonamide, reducing hypersensitivity risks.
Binding Mode Kinetic selectivity; slow tight-binding.Dual-binding: Interactions with Arg120 (entrance) and His90 (side pocket).
Lipophilicity High (LogP ~3.5); associated with CV risk.Tunable; heteroatom inclusion improves solubility and ADMET profiles.
The Benchmarking Workflow

The following diagram outlines the integrated workflow for validating new derivatives. This process ensures that only candidates with superior selectivity indices proceed to in vivo testing.

BenchmarkingWorkflow Synthesis 1. Scaffold Synthesis (Pyridazinone Core) InSilico 2. In Silico Docking (MOE/AutoDock) Synthesis->InSilico PDB: 3LN1 InVitro 3. In Vitro Screening (Colorimetric Assay) InSilico->InVitro Binding Energy < -10 kcal/mol Selectivity 4. Selectivity Analysis (COX-1 vs COX-2) InVitro->Selectivity IC50 Determination Selectivity->Synthesis SI < 10 (Refine SAR) LeadOpt Lead Optimization Selectivity->LeadOpt SI > 10

Figure 1: The Integrated Benchmarking Workflow. This iterative cycle filters candidates based on binding energy and selectivity indices before advancing to lead optimization.

Experimental Protocols
A. In Silico Validation: Molecular Docking

Before wet-lab synthesis, candidates must be screened for binding affinity.

  • Software: MOE (Molecular Operating Environment) or AutoDock Vina.

  • Target: Crystal structure of human COX-2 (PDB ID: 3LN1 or 6COX ).

  • Validation Step: Re-dock Celecoxib into the active site. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be valid.

  • Key Interaction Check: Successful pyridazine candidates must exhibit H-bonding with His90 and Arg120 , and hydrophobic interactions with Val349 .

B. In Vitro Enzyme Inhibition (Colorimetric Assay)

This protocol utilizes the peroxidase activity of COX to oxidize N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colorimetric signal at 590 nm.[1]

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[2][3]

  • Arachidonic Acid (Substrate).[2][3][4]

  • Hemin (Cofactor).

  • TMPD (Chromophore).

Step-by-Step Protocol:

  • Preparation: Dilute test compounds (Pyridazine derivatives) in DMSO to concentrations ranging from 0.01 nM to 10 µM.

  • Incubation: Add 10 µL of enzyme (COX-1 or COX-2) and 10 µL of Hemin to 150 µL of Assay Buffer (0.1 M Tris-HCl, pH 8.0). Add 10 µL of the test compound. Incubate for 5 minutes at 25°C.

    • Control: Use Celecoxib (positive control) and Solvent-only (100% activity).

  • Reaction Initiation: Add 20 µL of Colorimetric Substrate (TMPD) and 20 µL of Arachidonic Acid.

  • Measurement: Shake plate for nearly 30 seconds. Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (sigmoidal dose-response).
Performance Data: Pyridazines vs. Benchmarks

The following data summarizes recent findings (2020-2024) comparing novel pyridazinone derivatives against standard clinical inhibitors.

Table 1: Comparative Inhibitory Potency and Selectivity

CompoundCOX-2

(nM)
COX-1

(nM)
Selectivity Index (SI)*Status
Celecoxib (Benchmark) 17.8 – 73.5~1,200~17 – 37 Clinical Standard
Indomethacin > 70020< 1.0 Non-Selective
Pyridazine 3g [1]43.8> 50011.51 High Potency
Pyridazine 9a [2]15.5> 30021.3 Superior Potency
Pyridazine 6b [3]180.0> 1,1006.33 Moderate Potency

*Selectivity Index (SI) =


.[1][5][6] Higher values indicate greater safety profiles regarding gastric ulceration.

Analysis:

  • Potency: Compound 9a demonstrates an

    
     of 15.5 nM, surpassing Celecoxib (17.8 nM) in direct head-to-head assays.[7]
    
  • Selectivity: While Celecoxib maintains a high SI, the pyridazine derivative 3g achieves a comparable SI (11.[8][9][10]51) without the sulfonamide moiety, potentially offering a better safety profile for sulfonamide-allergic patients.

Mechanistic Insight: The COX-2 Signaling Pathway

Understanding where these inhibitors act is crucial for interpreting downstream effects. The diagram below illustrates the arachidonic acid cascade and the precise intervention point of pyridazine derivatives.

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGG2 PGG2 COX2->PGG2 Cyclooxygenase Activity Pyridazine Pyridazine Inhibitors (Selective Blockade) Pyridazine->COX2 High Affinity Binding Prostaglandins Prostaglandins (PGE2, PGI2) Pain, Fever, Inflammation PGG2->Prostaglandins Peroxidase Activity

Figure 2: The Eicosanoid Pathway. Pyridazine derivatives selectively inhibit the inducible COX-2 enzyme, preventing the conversion of Arachidonic Acid to PGG2, while sparing the cytoprotective COX-1 pathway.

Conclusion

The transition from diarylheterocycles to pyridazine scaffolds represents a significant advancement in NSAID development. The data indicates that derivatives like 9a and 3g not only match the potency of Celecoxib but also offer distinct structural advantages that may mitigate hypersensitivity and improve solubility.

For researchers, the colorimetric peroxidase assay coupled with molecular docking (PDB: 3LN1) provides a robust, low-cost, and high-throughput benchmarking system to validate these new candidates.

References
  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 2020.[5] [Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 2020. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 2024. [Link]

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research, 2023. [Link]

Sources

Validation

Confirming the Structure of 6-Methylpyridazin-4-amine HCl Derivatives

The following guide is designed to serve as a definitive technical resource for researchers working with 6-Methylpyridazin-4-amine HCl and its derivatives. It moves beyond standard datasheets to address the critical chal...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to serve as a definitive technical resource for researchers working with 6-Methylpyridazin-4-amine HCl and its derivatives. It moves beyond standard datasheets to address the critical challenge in pyridazine chemistry: regioisomer differentiation .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary: The Regioisomer Trap

In the synthesis of kinase inhibitors and other bioactive heterocycles, 6-Methylpyridazin-4-amine (and its hydrochloride salt) is a high-value scaffold. However, it presents a notorious "Regioisomer Trap."

The standard synthesis—often involving nucleophilic substitution of 3-chloro-6-methylpyridazine or cyclization of acyclic precursors—frequently yields a mixture of the 4-amino and 5-amino isomers. These isomers have identical mass (LC-MS cannot distinguish them) and very similar polarity (co-elution in HPLC is common).

The Consequence: Misassigning the 4-amino isomer as the 5-amino isomer (or vice versa) can lead to months of wasted SAR (Structure-Activity Relationship) efforts, as the biological activity profiles of these regioisomers often diverge drastically.

This guide compares the performance of three analytical "alternatives" for structural confirmation and provides a self-validating NMR protocol to definitively certify the 4-amino-6-methyl topology.

Comparative Analysis: Analytical Performance

We evaluated three standard methods for their ability to distinguish 6-Methylpyridazin-4-amine from its 5-amine isomer.

Summary of Analytical Reliability
FeatureMethod A: 1D 1H NMR Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Differentiation Power Low to MediumHigh (Gold Standard) Ultimate
Throughput High (mins)Medium (hours)Low (days/weeks)
Cost $


Sample Requirement < 5 mg5–20 mgSingle Crystal
Risk of False Positive High (Chemical shifts overlap)Low (Spatial/Bond connectivity)Zero
Recommendation Preliminary Screen OnlyValidation Step For Final Lead Compounds
Detailed Performance Breakdown
Alternative 1: 1D 1H NMR (The "Quick Look")
  • Mechanism: Relies on the chemical shift prediction of aromatic protons.

  • The Flaw: The protons at positions 3 and 5 (for the 4-amino isomer) often appear as singlets or weak doublets. In the 5-amino isomer, the protons at 3 and 4 show similar patterns. Solvent effects (DMSO vs. MeOD) can shift these peaks unpredictably, making assignment based on "expected" shielding unreliable.

  • Verdict: Insufficient for definitive assignment of novel derivatives.

Alternative 2: X-Ray Crystallography (The "Nuclear Option")
  • Mechanism: Direct visualization of electron density.

  • The Flaw: Requires a single crystal, which is often difficult to grow for small, polar HCl salts. It is too slow for routine intermediate checks.

  • Verdict: Use only when 2D NMR is ambiguous.

Alternative 3: 2D NMR (The "Product" Solution)
  • Mechanism: Uses NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity and HMBC (Heteronuclear Multiple Bond Correlation) for long-range C-H coupling.

  • The Advantage: This method is self-validating. The presence (or absence) of a specific cross-peak provides a binary "Yes/No" confirmation of the structure.

  • Verdict: The recommended industry standard for this scaffold.

Technical Deep Dive: The Self-Validating Protocol

To confirm the structure of 6-Methylpyridazin-4-amine HCl , you must prove the amine is at position 4, not 5. The most robust marker is the interaction between the Methyl group at C6 and the aromatic proton at C5 .

Structural Logic[2]
  • Target (4-Amino): The Methyl group (Pos 6) is adjacent to a Proton (Pos 5).

    • Expected Signal: Strong NOE correlation between Me-H and Ar-H.

  • Isomer (5-Amino): The Methyl group (Pos 6) is adjacent to the Amine (Pos 5).

    • Expected Signal:NO NOE correlation between Me-H and any aromatic proton (only potentially weak exchangeable NH peaks).

Workflow Diagram

The following decision tree outlines the logical flow for confirming the structure.

StructuralConfirmation Start Sample: 6-Methylpyridazin-amine Derivative Step1 Step 1: Acquire 1D 1H NMR (Check Purity) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Purify Recrystallize / Prep HPLC Decision1->Purify No Step2 Step 2: Acquire NOESY Spectrum (Mixing time: 500ms) Decision1->Step2 Yes Purify->Step1 Analysis Analyze Cross-peaks at Methyl Region (~2.4 ppm) Step2->Analysis ResultA Strong Cross-peak: Me(6) <-> Ar-H(5) Analysis->ResultA ResultB NO Cross-peak to Ar-H (Possible NH correlation) Analysis->ResultB ConclusionA CONFIRMED: 4-Amino Isomer ResultA->ConclusionA ConclusionB REJECTED: 5-Amino Isomer ResultB->ConclusionB

Figure 1: Analytical decision tree for distinguishing 4-amino and 5-amino pyridazine regioisomers.

Experimental Protocols

Protocol A: Structural Confirmation via NOESY

Objective: Definitively assign the regiochemistry of the amine substituent.

Reagents & Equipment:

  • Solvent: DMSO-d6 (preferred for HCl salts to prevent exchange) or Methanol-d4.

  • Instrument: 400 MHz NMR or higher (500 MHz recommended for clear aromatic separation).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10–15 mg of the derivative in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to remove paramagnetic impurities.

  • 1D Acquisition: Acquire a standard proton spectrum (16 scans). Identify the methyl singlet (typically ~2.3–2.6 ppm) and the two aromatic protons (singlets or weak doublets in the 6.5–9.0 ppm range).

  • NOESY Setup:

    • Select the standard gradient NOESY pulse sequence (e.g., noesygpph on Bruker).

    • Mixing Time: Set to 500 ms . This is critical for observing medium-range spatial correlations (approx 3–5 Å).

    • Scans: 16–32 scans per increment (depending on concentration).

  • Processing: Apply phase correction carefully. Look for the diagonal peak corresponding to the Methyl group.[1]

  • Interpretation (The "Causality"):

    • Draw a horizontal line from the Methyl diagonal peak.

    • Look for an off-diagonal cross-peak in the aromatic region.

    • If Cross-peak exists: The Methyl group is spatially close to an aromatic proton. This confirms the 4-amino-6-methyl structure (Me is at 6, H is at 5).

    • If Cross-peak is ABSENT: The Methyl group is likely adjacent to the amine (or other substituent), indicating the 5-amino-6-methyl isomer.

Protocol B: LC-MS Purity & Identity Check

Objective: Confirm molecular weight and absence of synthesis byproducts (e.g., bis-aminated species).

Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6x100mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA if sensitive to acid hydrolysis).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Pyridazines are polar; ensure early retention is captured.

Data Interpretation:

  • Parent Ion: Expect [M+H]+ = 110.07 (Free base) or associated salt adducts.

  • Fragmentation: High collision energy often yields a characteristic loss of the methyl group or HCN from the pyridazine ring.

Synthesis Pathway & Isomer Origins

Understanding where the "Alternative" (impurity) comes from is key to preventing it.

SynthesisPath Precursor 3,6-Dichloro-4-methylpyridazine Isomer4 TARGET: 3-Chloro-5-methyl-pyridazin-4-amine (Precursor to 4-amino) Precursor->Isomer4 Nucleophilic Attack at C4 (Major/Minor depends on conditions) Isomer5 IMPURITY: 3-Chloro-4-methyl-pyridazin-5-amine (Precursor to 5-amino) Precursor->Isomer5 Nucleophilic Attack at C5 Reagent + NH3 / Heat Reagent->Precursor Final Final Hydrogenation (Remove Cl) Isomer4->Final Isomer5->Final

Figure 2: Origin of regioisomers during the amination of chloropyridazines. Note: The naming convention shifts depending on chlorine priority, but the physical topology of Me vs NH2 remains the challenge.

References

  • PubChem. (2025).[2][3] 6-methylpyridazin-4-amine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Coates, W. J., & McKillop, A. (1992). Regioselectivity in the amination of chloropyridazines. Comprehensive Heterocyclic Chemistry II.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

Comparative Analysis of Anti-Infective Properties of Pyridazine Isomers

[1] Executive Summary This guide provides a technical comparative analysis of pyridazine (1,2-diazine) derivatives against their positional isomers, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine), within the context...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparative analysis of pyridazine (1,2-diazine) derivatives against their positional isomers, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine), within the context of anti-infective drug development. While pyrimidines are ubiquitous in nature (nucleobases) and pyrazines are common flavor components, pyridazines represent a unique "privileged scaffold" in medicinal chemistry due to their high dipole moment and distinct hydrogen-bonding capabilities.[1] This document synthesizes physicochemical profiles, mechanistic pathways (specifically DNA gyrase inhibition), and experimental protocols to support researchers in optimizing pyridazine-based antimicrobial candidates.

Pharmacophore & Physicochemical Comparison

The three diazine isomers exhibit distinct electronic and structural properties that fundamentally influence their pharmacokinetics and target binding affinity.

Isomer Physicochemical Profile

The position of the nitrogen atoms in the diazine ring dictates the electron density distribution, basicity, and dipole moment.

FeaturePyridazine (1,2-diazine) Pyrimidine (1,3-diazine) Pyrazine (1,4-diazine)
Structure Adjacent nitrogens (N-N bond)Meta-positioned nitrogensPara-positioned nitrogens
Dipole Moment (D) 3.95 (Highest)2.330 (Non-polar)
Basicity (

)
~2.3~1.3~0.6
LogP (Lipophilicity) -0.72 (Most hydrophilic)-0.40-0.20
Binding Mode Strong H-bond acceptor; distinct

-stacking due to dipole
Mimics nucleobases; versatile donor/acceptorWeak acceptor; often used as a linker
Metabolic Stability Moderate; N-N bond can be reductive targetHigh; susceptible to oxidative metabolismHigh; often excreted unchanged

Key Insight: Pyridazine's high dipole moment (3.95 D) allows it to participate in unique electrostatic interactions within enzyme active sites (e.g., ATPase domain of DNA gyrase) that are inaccessible to the non-polar pyrazine or the less polar pyrimidine. This makes it an excellent bioisostere for phenyl rings to improve water solubility while maintaining aromaticity.

Mechanisms of Action: Anti-Infective Pathways

Primary Target: Bacterial DNA Gyrase Inhibition

Pyridazine derivatives have demonstrated significant efficacy as inhibitors of bacterial DNA gyrase (Topoisomerase II), an essential enzyme for DNA replication.[2] Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, many pyridazine derivatives (e.g., pyridazinones) act as ATPase inhibitors by binding to the GyrB subunit.

Mechanism Pathway Diagram

The following diagram illustrates the interference of pyridazine inhibitors in the DNA supercoiling cycle.

DNA_Gyrase_Inhibition Gyrase DNA Gyrase (GyrA2GyrB2) Complex_Formation Gyrase-DNA Complex (G-Segment Binding) Gyrase->Complex_Formation ATP ATP Molecule ATP_Binding ATP Binding to GyrB (N-Gate Closure) ATP->ATP_Binding DNA_Relaxed Relaxed DNA Substrate DNA_Relaxed->Complex_Formation Complex_Formation->ATP_Binding Requires ATP Strand_Passage Strand Passage (T-Segment Transport) ATP_Binding->Strand_Passage Normal Cycle Strand_Passage->Gyrase Reset Enzyme Inhibitor Pyridazine Inhibitor (Competitive/Allosteric) Inhibition_Step Inhibition of ATP Hydrolysis or ATPase Domain Binding Inhibitor->Inhibition_Step High Affinity Binding Inhibition_Step->ATP_Binding Blocks Cell_Death Replication Arrest & Bacterial Cell Death Inhibition_Step->Cell_Death Downstream Effect

Figure 1: Mechanism of Action of Pyridazine-based GyrB Inhibitors. The inhibitor competes with ATP or binds allosterically to the GyrB subunit, preventing the energy-dependent strand passage required for DNA supercoiling.

Secondary Target: Antitubercular Activity

Certain 3,6-disubstituted pyridazines exhibit potent activity against Mycobacterium tuberculosis. The mechanism often involves:

  • Disruption of Cell Wall Synthesis: Interference with mycolic acid pathways.

  • Multi-targeting: Some derivatives show cross-inhibition of Enoyl-ACP reductase (InhA), similar to isoniazid, though this is structure-dependent.

Comparative Experimental Data

The following data summarizes the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives compared to standard antibiotics. Note the efficacy against resistant strains.[3][4]

Table 1: Comparative MIC Values (


g/mL) 
Compound ClassS. aureus (Gram+)E. coli (Gram-)M. tuberculosis (H37Rv)C. albicans (Fungi)Reference
Standard: Ciprofloxacin 0.25 - 1.00.008 - 0.060.5 - 2.0N/A[Clinical Stds]
Standard: Isoniazid N/AN/A0.02 - 0.2N/A[Clinical Stds]
3-chloro-6-phenylpyridazine 12.525.0N/A>100[Source 1.9]
Imidazo[1,2-b]pyridazine 1.6 - 3.12>641.6 - 6.25 N/A[Source 1.7]
3-methoxy-2-phenylimidazo... N/AN/A0.63 - 1.26 (

M)
N/A[Source 1.6]
Pyridazin-3(2H)-one deriv. 4.52 (

M)
7.8 (

M)
N/A16 - 32[Source 1.11]

Analysis:

  • Selectivity: Imidazo[1,2-b]pyridazines show superior selectivity for Mycobacterium species compared to simple phenyl-pyridazines.

  • Potency: The 3-methoxy substituted derivatives approach sub-micromolar potency against TB, comparable to second-line clinical agents.

  • Gram-Negative Challenge: Simple pyridazines often struggle to penetrate the Gram-negative outer membrane (higher MICs against E. coli), necessitating lipophilic substitutions (e.g., halogenation) to improve permeability.

Detailed Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazines

This protocol describes a robust method for synthesizing the pyridazine core via the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine.

Reagents:

  • 4-oxo-4-phenylbutanoic acid (or substituted derivative)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (absolute)

  • Phosphorus oxychloride (

    
    ) (for chlorination)
    

Step-by-Step Protocol:

  • Cyclization (Formation of Pyridazinone):

    • Dissolve 0.01 mol of 4-oxo-4-phenylbutanoic acid in 20 mL of ethanol.

    • Add 0.015 mol of hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 3–5 hours. Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

    • Cool the reaction mixture to room temperature. Pour into crushed ice.

    • Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the 6-phenyl-4,5-dihydropyridazin-3(2H)-one intermediate.

  • Aromatization/Chlorination (Optional for 3-chloro deriv.):

    • Suspend the intermediate (0.005 mol) in 10 mL of

      
      .
      
    • Heat at 70–80°C for 2 hours.

    • Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with

      
       solution to pH 7.
      
    • Extract with dichloromethane (

      
       mL), dry over 
      
      
      
      , and evaporate solvent to yield 3-chloro-6-phenylpyridazine.
Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This assay is the gold standard for high-throughput screening of antitubercular compounds due to its low cost and non-radiometric nature.

Materials:

  • M. tuberculosis strain H37Rv (adjusted to McFarland 1.0)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)

  • Alamar Blue Reagent (Resazurin) + 10% Tween 80 (1:1 mixture)[5]

  • 96-well sterile microplates

Protocol:

  • Plate Preparation:

    • Add 200

      
      L of sterile deionized water to all outer perimeter wells (to prevent evaporation).[5]
      
    • Add 100

      
      L of 7H9 broth to wells in columns 2–11 (Rows B–G).
      
  • Compound Dilution:

    • Add 100

      
      L of the test pyridazine compound (stock in DMSO) to column 2.
      
    • Perform serial 2-fold dilutions from column 2 to column 10 using a multi-channel pipette. Discard the final 100

      
      L from column 10.
      
    • Column 11 serves as the growth control (no drug).[6]

  • Inoculation:

    • Dilute the M. tuberculosis stock 1:20 in 7H9 broth.

    • Add 100

      
      L of the inoculum to all test wells (Columns 2–11).[6] Final volume = 200 
      
      
      
      L.[5][6]
  • Incubation:

    • Seal plates with Parafilm and incubate at 37°C for 5 days.

  • Development:

    • Add 50

      
      L of the Alamar Blue/Tween 80 mixture to the growth control well (B11) and one test well.
      
    • Re-incubate for 24 hours.

    • Read: If the control well turns Pink (Reduced), growth is sufficient.[5][6] Add reagent to all wells and incubate for another 24 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).

      • Pink: Growth.[5][7]

      • MIC: The lowest concentration preventing the color change from blue to pink.[5]

References

  • Asif, M., et al. (2013). Development of structurally diverse antitubercular molecules with pyridazine ring. DDT Journal. Link

  • Zhang, T., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Link

  • Paidi, K.R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Link

  • BenchChem. (2025).[8][5] Head-to-head comparison of the antimicrobial spectrum of pyridazine derivatives. Link

  • Franzblau, S.G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. Link

  • Livermore, D.M., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. International Journal of Antimicrobial Agents. Link

  • Butnariu, R., et al. (2010). Synthesis and antituberculosis activity of some new pyridazine derivatives. Farmacia. Link

  • Wermuth, C.G. (2008). The Practice of Medicinal Chemistry: Pyridazine as a Privileged Structure. Academic Press.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 6-Methylpyridazin-4-amine Hydrochloride

Executive Summary & Immediate Directives Do not dispose of this compound down the drain. 6-Methylpyridazin-4-amine hydrochloride is a nitrogen-rich heterocyclic salt.[1][2][3][4][5] While often used as a pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 6-Methylpyridazin-4-amine hydrochloride is a nitrogen-rich heterocyclic salt.[1][2][3][4][5] While often used as a pharmaceutical intermediate, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and dangerous chemical reactions.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation: NEVER mix with strong oxidizing agents (e.g., bleach, nitric acid) or strong bases.

  • Waste Stream: Halogenated Organic Waste (due to HCl component) or Non-Halogenated Organic Waste (depending on facility specific coding for amine salts—default to Halogenated if unsure due to Chloride ion).

Chemical Profile & Hazard Assessment

To manage waste effectively, we must understand the material's behavior. This compound is not just "waste"; it is a reactive chemical species until destroyed.

PropertyData / DescriptionOperational Implication
Chemical Name 6-Methylpyridazin-4-amine hydrochlorideIdentify correctly on waste tags.
CAS Number 1892936-61-6 (HCl salt) / 16401-70-0 (Free base)Use for waste manifesting.
Molecular Formula C₅H₇N₃[6][7][8] · HClNitrogen-rich; generates NOx upon combustion.
Acidity (pH) Acidic in aqueous solution (pH ~3-5)Corrosive risk. Do not store in metal drums without liners.
Reactivity Amine functionality; Pyridazine ringIncompatible with oxidizers and acid chlorides.
GHS Hazards Skin Irrit. 2, Eye Dam. 1, STOT SE 3PPE (Nitrile gloves, goggles) is mandatory during disposal.
The "Why" Behind the Protocol (Expertise & Experience)

As scientists, we avoid "black box" disposal. Here is the causality governing our protocol:

  • Nitrogen Content: The pyridazine ring contains adjacent nitrogen atoms. Improper incineration or open burning can release significant nitrogen oxides (NOx). Professional incineration with scrubbing is required.

  • Salt Form (HCl): The hydrochloride salt makes this compound water-soluble and acidic. If mixed with alkaline waste (e.g., sodium hydroxide solutions), an exothermic acid-base reaction will occur, potentially liberating the free amine as an insoluble precipitate or vapor, altering the waste container's pressure.

  • Bioactivity: As a pharmaceutical building block, we must assume potential biological activity. We treat it as a "P-listed" equivalent in terms of caution, even if it is not explicitly listed by the EPA.

Waste Stream Segregation Logic

The most common accident in waste handling is improper segregation. Follow this decision matrix to ensure a self-validating safety system.

WasteSegregation Start Waste Generation (6-Methylpyridazin-4-amine HCl) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Dissolved in Solution Label: Toxic Solid Organic Label: Toxic Solid Organic SolidWaste->Label: Toxic Solid Organic SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Waste (Contains DCM, Chloroform, etc.) SolventCheck->Halogenated Chlorinated Solvents NonHalogenated Non-Halogenated Waste (Methanol, Ethanol, DMSO) SolventCheck->NonHalogenated Organic Solvents Aqueous Aqueous Waste (Acidic) SolventCheck->Aqueous Water Based Label: Halogenated Organic Label: Halogenated Organic Halogenated->Label: Halogenated Organic Label: Non-Halogenated Organic Label: Non-Halogenated Organic NonHalogenated->Label: Non-Halogenated Organic Label: Aqueous Acidic (Toxic) Label: Aqueous Acidic (Toxic) Aqueous->Label: Aqueous Acidic (Toxic)

Figure 1: Decision logic for segregating amine hydrochloride waste streams.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Solids)

Scenario: You have expired shelf stock or contaminated weighing paper.

  • Containerize: Place the solid material in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Bag: If the material is a fine powder, place the primary container inside a clear plastic zip-lock bag to prevent dust dispersion upon opening at the waste facility.

  • Labeling:

    • Chemical Name: 6-Methylpyridazin-4-amine hydrochloride.[8][9]

    • Constituents: 100%.[3]

    • Hazard Check: Toxic, Irritant.[10]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

B. Liquid Waste (Reaction Mixtures or Mother Liquors)

Scenario: The compound is dissolved in a solvent (e.g., Methanol, DMSO, or Water).

  • Compatibility Check (Self-Validation Step):

    • Test: Is the waste container currently holding strong oxidizers (Nitric acid, Peroxides)?

    • Action: If YES, STOP . Start a new waste container.

  • pH Check (For Aqueous Solutions):

    • Verify the pH of your waste stream. This compound is acidic. Adding it to a high-pH cyanide waste stream (for example) could be catastrophic. Keep it in the acidic/neutral organic stream.

  • Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated) using a funnel.

    • Note: Because this is a Hydrochloride salt, strictly speaking, it contains chlorides. However, in low concentrations (<1%), many facilities accept it in non-halogenated streams. Best Practice: If dissolved in non-halogenated solvents (MeOH), treat as Non-Halogenated unless the concentration is >5%. If unsure, default to Halogenated to prevent regulatory flags.

  • Rinse: Triple rinse the original flask with the compatible solvent and add rinsate to the waste container.

Spill Contingency Plan

Pre-requisite: Spill kit must contain nitrile gloves, absorbent pads, and a scoop.

Spill TypeImmediate ActionDecontamination
Solid Spill 1. Isolate area. 2. Gently cover with damp paper towels to prevent dust.Scoop material into a waste jar. Wipe surface with water, then ethanol.
Liquid Spill 1. Absorb with vermiculite or polypropylene pads. 2. Do not use sawdust (potential reaction with oxidizers if present).Place soaked absorbents in a sealed bag. Label as "Hazardous Waste - Debris".

References & Authority

  • PubChem. 6-Methylpyridazin-4-amine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[4] [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 6-Methylpyridazin-4-amine hydrochloride

Executive Safety Summary Compound: 6-Methylpyridazin-4-amine hydrochloride CAS: 1003711-37-0 (Salt form); Note: Often referenced via parent amine CAS 185017-72-5 Physical State: White to off-white hygroscopic solid.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 6-Methylpyridazin-4-amine hydrochloride CAS: 1003711-37-0 (Salt form); Note: Often referenced via parent amine CAS 185017-72-5 Physical State: White to off-white hygroscopic solid.[1][2] Primary Hazard Class: Acute Toxicant / Severe Irritant Critical Warning: As an aminopyridazine salt, this compound poses a dual threat: chemical toxicity from the heterocyclic amine and corrosive irritation from the hydrochloride acid moiety upon contact with mucous membranes (eyes/lungs).[1]

Part 1: Risk Assessment & Hazard Mechanics

Expert Insight: Understanding the "Why" behind the safety protocols.

Handling 6-Methylpyridazin-4-amine hydrochloride requires more than generic lab safety because of its specific chemical behavior.[1][2]

  • The Hygroscopic Dust Hazard:

    • Mechanism: As a hydrochloride salt, this compound is highly hygroscopic.[1][2] It avidly absorbs atmospheric moisture.[1][2]

    • Operational Risk: The powder tends to clump.[2][3] When researchers attempt to break these clumps with a spatula, it often "snaps," ejecting fine particulate dust into the air.[1]

    • Physiological Impact: Upon inhalation, the salt dissolves immediately in the moisture of the respiratory tract, dissociating into the active amine and hydrochloric acid, causing immediate, severe irritation (burning sensation) and potential systemic absorption.[1]

  • Amine Toxicity:

    • Mechanism: Pyridazine derivatives are nitrogen-rich heterocycles often used as bio-isosteres in drug design (kinase inhibitors).[1][2] They can exhibit acute oral and dermal toxicity.[1][2][4]

    • Systemic Risk: Many low-molecular-weight aminopyridazines are classified as H301 (Toxic if swallowed) and H311 (Toxic in contact with skin) .[1][2] Treat this compound as a potential neurotoxin until specific LD50 data proves otherwise.[1][2]

Part 2: The PPE Matrix

Directive: All personnel within 2 meters of the open vessel must adhere to this matrix.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Engineering controls are mandatory.[1][2] If weighing outside a hood (e.g., on a balance table), a fit-tested N95 is the minimum requirement to prevent inhalation of hygroscopic dust.[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2] The fine dust can bypass side shields.[2] Contact with the eye causes immediate acid hydrolysis and corneal damage.[2]
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm / 4 mil)Outer Layer: 5 mil Nitrile (changed immediately upon splash).[1][2] Inner Layer: 4 mil Nitrile (visual indicator type preferred).[1][2] Latex is not recommended due to variable permeation rates with organic salts.[1][2]
Body Lab Coat (High-Neck) + Tyvek SleevesStandard cotton lab coats are porous.[1][2] Use Tyvek sleeves if handling quantities >5g to prevent dust settling on forearms/wrists.[1][2]

Part 3: Operational Workflow & Protocols

Diagram 1: PPE & Handling Decision Logic

Caption: Logical flow for selecting PPE based on the physical state of the reagent.

PPE_Logic Start Start: Handling 6-Methylpyridazin-4-amine HCl State_Check Assess Physical State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Solution Solvated (Reaction Mixture) State_Check->Solution Dust_Risk High Dust Risk? (Weighing/Transfer) Solid->Dust_Risk Splash_Risk Splash/Vapor Risk? Solution->Splash_Risk Control_1 Engineering Control: Fume Hood REQUIRED Dust_Risk->Control_1 Yes Control_2 PPE: Double Nitrile + Goggles Splash_Risk->Control_2 Always Resp_Action Action: Use Anti-Static Gun Slow Transfer Control_1->Resp_Action

Protocol A: Safe Weighing Procedure (The Critical Step)

Context: This is the moment of highest exposure risk due to dust generation.

  • Preparation:

    • Place the analytical balance inside a fume hood or a powder containment enclosure.[2]

    • If the balance is external, use a "static-free" weighing funnel and wear an N95 respirator.[1][2]

  • Static Control:

    • Use an ionizing anti-static gun on the weighing boat and the spatula.[2] Dry HCl salts accumulate significant static charge, causing particles to "jump" and disperse.[1][2]

  • Transfer:

    • Do not scrape vigorously.[1][2] If the solid is caked, close the container and gently tap the exterior to loosen.

    • Use a disposable spatula to minimize cross-contamination and cleaning risks.[2]

  • Dissolution:

    • Add the solvent to the solid (not solid to solvent) slowly to prevent exothermic splashing, although this salt is generally endothermic or neutral upon dissolution.[1]

Protocol B: Reaction Setup
  • Ventilation: All reactions involving this amine must be run in a certified chemical fume hood.[1][2]

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[1][2]

  • Quenching: When quenching reactions containing this amine, be aware that pH adjustments (basification) will liberate the free base, which may have different solubility and volatility profiles.[1][2]

Part 4: Emergency Response & Decontamination[1][2]

Diagram 2: Spill Response Workflow

Caption: Step-by-step containment and neutralization for solid spills.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate PPE_Check Verify PPE (Resp + Double Gloves) Evacuate->PPE_Check Type Identify Type PPE_Check->Type Solid_Spill Dry Powder Type->Solid_Spill Liquid_Spill Solution Type->Liquid_Spill Clean_Solid Cover with wet paper towel (Prevent Dust) Solid_Spill->Clean_Solid Clean_Liquid Absorb with Vermiculite Liquid_Spill->Clean_Liquid Disposal Double Bag -> Haz Waste Clean_Solid->Disposal Clean_Liquid->Disposal

[1][2]

Exposure Response[1][2][4][6][7]
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. The HCl salt is acidic; delay causes permanent corneal opacity.[2] Hold eyelids apart.

  • Skin Contact: Wash with soap and copious water.[2][5] Do not use alcohol or solvents (DMSO, Acetone), as they may increase transdermal absorption of the amine.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1][2]

Part 5: Waste Disposal

Compliance: Follow local EPA/EHS regulations.[1][2] Do not flush down the drain.

  • Solid Waste: Collect in a separate container labeled "Toxic Organic Solid."[1][2]

  • Aqueous Waste:

    • If the material is in an acidic aqueous stream, it is stable.[2]

    • If disposal requires mixing with basic waste streams, be aware that the free amine will precipitate or oil out.[1][2] Ensure the waste container is compatible with organic amines.[2]

  • Destruction Method: Incineration in a chemical combustor equipped with a scrubber (to neutralize NOx and HCl emissions) is the preferred method.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 6-Methylpyridazin-4-amine hydrochloride.[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.